Triazane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14451-01-5 |
|---|---|
Molecular Formula |
H5N3 |
Molecular Weight |
47.06 g/mol |
IUPAC Name |
triazane |
InChI |
InChI=1S/H5N3/c1-3-2/h3H,1-2H2 |
InChI Key |
PYHOFAHZHOBVGV-UHFFFAOYSA-N |
SMILES |
NNN |
Canonical SMILES |
NNN |
Origin of Product |
United States |
Foundational & Exploratory
A Guide to Triazine Synthesis: Core Mechanisms and Protocols
Introduction
Triazines are a class of nitrogen-containing heterocyclic compounds characterized by a six-membered ring with three nitrogen atoms. The two most common isomers, 1,3,5-triazine (B166579) and 1,2,4-triazine, form the core of molecules with vast applications in pharmaceuticals, agrochemicals (herbicides), dyes, and polymer chemistry.[1][2][3] This guide provides an in-depth overview of the fundamental synthesis mechanisms for these key triazine scaffolds, tailored for researchers and professionals. It begins with foundational principles before moving to detailed experimental protocols and quantitative data.
Synthesis of 1,3,5-Triazines (s-Triazines)
Symmetrical 1,3,5-triazines are commonly synthesized either by building the ring from a versatile precursor like cyanuric chloride or through the cyclotrimerization of nitrile-derived compounds.
Mechanism: Stepwise Nucleophilic Substitution of Cyanuric Chloride
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly reactive and cost-effective starting material for a vast array of substituted 1,3,5-triazines.[4] The three chlorine atoms on the triazine ring are susceptible to sequential replacement by nucleophiles (e.g., amines, alcohols, thiols).[5]
The key to this mechanism is the deactivation of the ring with each substitution. The first chlorine is highly reactive and can be substituted at low temperatures (around 0 °C). The second substitution requires a moderate temperature increase (e.g., room temperature to 50 °C), and the final chlorine requires higher temperatures (approaching 100 °C) to react.[6] This differential reactivity allows for the controlled, stepwise synthesis of mono-, di-, or tri-substituted triazines, including unsymmetrical products if different nucleophiles are added sequentially.
References
- 1. Cyanuric chloride - Wikipedia [en.wikipedia.org]
- 2. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
- 3. ijpsr.info [ijpsr.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
The Triazine Core: A Journey from Herbicides to Advanced Therapeutics
An In-depth Technical Guide on the Discovery and History of Triazine Compounds for Researchers, Scientists, and Drug Development Professionals.
The triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, has a rich and diverse history in chemistry and pharmacology. From its early applications as potent herbicides that revolutionized agriculture to its current position as a privileged structure in modern drug discovery, the journey of triazine compounds is a testament to the power of synthetic chemistry in addressing critical needs in both agriculture and medicine. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanisms of action of key triazine compounds, with a focus on their evolution from industrial chemicals to targeted therapeutics.
A Tale of Two Chemistries: Herbicides and Pharmaceuticals
The story of triazines unfolds along two parallel yet distinct paths: their development as highly effective herbicides and their emergence as versatile scaffolds for a wide array of therapeutic agents.
The herbicidal properties of triazines were first unveiled in the 1950s by scientists at J.R. Geigy Ltd. in Switzerland.[1][2] This discovery ushered in a new era of chemical weed control, with atrazine, first registered in 1958, becoming one of the most widely used herbicides globally.[1][3] These symmetrical triazines (s-triazines) exert their herbicidal effect by inhibiting photosynthesis in susceptible plants.[2]
Contemporaneously, the unique chemical properties of the triazine ring were being explored for other industrial applications. Melamine (B1676169), a trimer of cyanamide, was found to be a key component in the production of durable thermosetting plastics when combined with formaldehyde.[4] Its high nitrogen content also imparts fire-retardant properties.[4]
In the realm of medicine, the triazine core has proven to be a remarkably fruitful scaffold for the development of drugs with diverse therapeutic activities.[5][6] Triazine derivatives have been successfully developed as anticancer, antimalarial, and antidiabetic agents, demonstrating the versatility of this heterocyclic system.[7][8][9] The ability to readily modify the triazine ring at its 2, 4, and 6 positions allows for the fine-tuning of pharmacological properties and the development of highly targeted therapies.[7]
Key Milestones in the History of Triazine Compounds
| Year | Milestone | Key Compound(s) | Significance |
| 1892 | Bamberger triazine synthesis first reported. | - | Early synthetic method for triazine compounds.[10] |
| 1952 | Herbicidal action of triazines discovered by J.R. Geigy Ltd. | Chlorazine | Paved the way for the development of triazine-based herbicides.[1][11] |
| 1956 | Simazine, a highly active herbicide, was discovered. | Simazine | One of the first commercially successful triazine herbicides.[1][11] |
| 1958 | Atrazine was invented and quickly became a leading herbicide. | Atrazine | Revolutionized weed control in corn and other crops.[1][3] |
| 1971 | Discovery of asymmetrical triazines, such as metribuzin. | Metribuzin | Expanded the spectrum of weed control for triazine herbicides.[2][11] |
| 1990 | Altretamine, a triazine-based anticancer drug, approved by the FDA. | Altretamine | Established the therapeutic potential of triazines in oncology.[7][12] |
Synthetic Methodologies: Building the Triazine Core
The synthesis of triazine derivatives is a cornerstone of their development. The following sections detail the experimental protocols for the preparation of key triazine compounds.
Synthesis of 1,3,5-Triazine (B166579) Derivatives from Cyanuric Chloride
The most common starting material for the synthesis of substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. The chlorine atoms can be sequentially replaced by various nucleophiles, allowing for the introduction of diverse functional groups.
Experimental Protocol: Stepwise Nucleophilic Substitution of Cyanuric Chloride
-
Monosubstitution: Dissolve cyanuric chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) and cool the solution to 0 °C.
-
Slowly add the first nucleophile (1.0 eq) to the stirred solution.
-
Add a base, such as N,N-diisopropylethylamine (DIEA) (1.0 eq), to scavenge the HCl generated during the reaction.
-
Stir the reaction at 0 °C for 30 minutes to 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Disubstitution: To the solution from the previous step, add the second nucleophile (1.0 eq) and allow the reaction to warm to room temperature. Stir overnight.
-
Trisubstitution: For the final substitution, the reaction mixture is typically heated to reflux to facilitate the replacement of the last, less reactive chlorine atom.
-
Work-up: After completion of the reaction, the mixture is diluted with an organic solvent and washed with water to remove any salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Synthesis of Atrazine
Atrazine is synthesized by the sequential reaction of cyanuric chloride with ethylamine (B1201723) and isopropylamine (B41738).
Experimental Protocol: Industrial Synthesis of Atrazine
-
First Substitution: Cyanuric chloride is reacted with isopropylamine under basic conditions to form 2,4-dichloro-6-isopropylamino-s-triazine.[13]
-
Second Substitution: The intermediate is then reacted with monoethylamine and a dilute caustic solution to yield atrazine.[13]
-
The process is typically run as a continuous process, allowing for product recovery, solvent recycling, and waste removal.[13]
Synthesis of Melamine from Urea (B33335)
Melamine is produced industrially from urea through a high-temperature process.
Experimental Protocol: High-Pressure Liquid-Phase Production of Melamine
-
Molten urea is introduced into a reactor.
-
The urea is heated to 250-350°C at a pressure of 4-20 MPa in the presence of ammonia (B1221849).[14]
-
Urea decomposes to cyanic acid and ammonia. The cyanic acid then trimerizes to form melamine.[4][14]
-
The reaction can be summarized as: 6 (NH₂)₂CO → C₃H₆N₆ + 6 NH₃ + 3 CO₂.[4]
-
The effluent is cooled, and the melamine is separated from ammonia and carbon dioxide. The product is then purified by crystallization.
Physicochemical and Characterization Data
The following tables summarize key physicochemical and characterization data for representative triazine compounds.
Physicochemical Properties of Selected Triazine Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
| 1,3,5-Triazine | C₃H₃N₃ | 81.08 | 81-83 | 114 | Soluble in most organic solvents |
| Atrazine | C₈H₁₄ClN₅ | 215.68 | 175-177 | - | 33 mg/L at 22°C |
| Melamine | C₃H₆N₆ | 126.12 | 345 (decomposes) | - | 3.24 g/L at 20°C |
| Cycloguanil (B1669406) | C₁₁H₁₄ClN₅ | 251.72 | 145-146 | - | Sparingly soluble |
| Lamotrigine | C₉H₇Cl₂N₅ | 256.09 | 216-218 | - | Slightly soluble |
Spectroscopic Data for a Representative 1,3,5-Triazine Derivative: 2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine
| Spectroscopic Technique | Key Data |
| ¹H NMR (DMSO-d₆) | δ = 1.45 (s, 4H, 2CH₂), 1.56 (s, 2H, CH₂), 3.67 (s, 12H, 4 NCH₂-, 2 OCH₂−), 7.29–7.38 (m, 3H, Ar-H), 7.57 (d, 4H, J = 6.5 Hz, Ar-H), 8.02 (s, 1H, CH), 10.61 (s, 1H, NH) ppm.[14] |
| ¹³C NMR (DMSO-d₆) | δ = 24.4, 25.4, 43.4, 126.2, 128.7, 128.8, 135.2, 141.0, 164.2, 164.5 ppm.[14] |
| IR (KBr, cm⁻¹) | 3280 (NH), 1574 (C=N), 1504,1446 (C=C).[14] |
| Mass Spectrum | Anal. Calcd for C₂₀H₂₇N₇ (365.48): C, 65.73; H, 7.45; N, 26.83. Found C, 65.87; H, 7.59; N, 26.98.[14] |
Mechanisms of Action: From Broad-Spectrum to Targeted Inhibition
The biological activity of triazine compounds is diverse and depends heavily on the substituents attached to the triazine core.
Herbicidal Activity: Inhibition of Photosynthesis
Triazine herbicides, such as atrazine, act by inhibiting photosynthesis at photosystem II (PSII). They bind to the D1 protein of the PSII complex, blocking electron transport and leading to the production of reactive oxygen species that cause cellular damage and plant death.
Anticancer Activity: A Multifaceted Approach
Triazine derivatives have emerged as promising anticancer agents with diverse mechanisms of action.
-
DNA Alkylation (Altretamine): Altretamine is an alkylating agent that is metabolized in the liver to reactive intermediates, including formaldehyde.[3][5] These intermediates can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription, ultimately causing cancer cell death.[3][12]
-
PI3K/mTOR Pathway Inhibition (Gedatolisib): Gedatolisib (B612122) is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key kinases in a signaling pathway that is often dysregulated in cancer.[4][7] By inhibiting both PI3K and mTOR, gedatolisib blocks downstream signaling that promotes cell growth, proliferation, and survival.[13][15]
-
Mutant IDH2 Inhibition (Enasidenib): Enasidenib is a first-in-class inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), an enzyme involved in cellular metabolism.[16] Mutations in IDH2 lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which promotes the development of acute myeloid leukemia (AML).[16] Enasidenib selectively inhibits the mutant IDH2 enzyme, reducing 2-HG levels and allowing for normal cellular differentiation.[16][17]
Antimalarial Activity: Dihydrofolate Reductase Inhibition
Cycloguanil, the active metabolite of proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR) in the malaria parasite, Plasmodium falciparum.[6][8] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. By inhibiting DHFR, cycloguanil depletes the parasite of essential metabolites, leading to its death.[18][19]
Antidiabetic Activity: DPP-4 Inhibition
Certain triazine derivatives have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[9][20] By inhibiting DPP-4, these triazine compounds increase the levels of active GLP-1, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.[9]
Conclusion
The triazine core has proven to be a remarkably versatile and enduring scaffold in the development of both agrochemicals and pharmaceuticals. From the broad-spectrum activity of early herbicides to the highly specific and targeted mechanisms of modern drugs, the evolution of triazine chemistry highlights the continuous innovation in the field. The ability to systematically modify the triazine ring has allowed scientists to tailor its properties to address a wide range of biological targets. As our understanding of disease pathways deepens, the triazine scaffold will undoubtedly continue to be a valuable platform for the design and discovery of novel therapeutic agents.
References
- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altretamine - Wikipedia [en.wikipedia.org]
- 3. oncolink.org [oncolink.org]
- 4. celcuity.com [celcuity.com]
- 5. What is the mechanism of Altretamine? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of imeglimin-inspired novel 1,3,5-triazine derivatives as antidiabetic agents in streptozotocin-induced diabetes in Wistar rats via inhibition of DPP-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 11. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is Altretamine used for? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Altretamine - LKT Labs [lktlabs.com]
- 15. mdpi.com [mdpi.com]
- 16. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 19. benchchem.com [benchchem.com]
- 20. karger.com [karger.com]
An In-depth Technical Guide to Triazine Derivatives and Isomers for Researchers, Scientists, and Drug Development Professionals
Introduction to Triazines
Triazine is a six-membered heterocyclic ring containing three nitrogen atoms, which replace carbon-hydrogen units in a benzene (B151609) ring.[1] This fundamental structure, with the molecular formula C₃H₃N₃, gives rise to three distinct isomers based on the positions of the nitrogen atoms: 1,2,3-triazine (B1214393) (vicinal triazine), 1,2,4-triazine (B1199460) (asymmetrical triazine or isotriazine), and 1,3,5-triazine (B166579) (symmetrical or s-triazine or cyanidine).[1][2] Triazines are characterized as weakly basic compounds.[2] Compared to benzene, their isomers possess significantly lower resonance energy, which makes them more susceptible to nucleophilic substitution reactions rather than electrophilic substitutions.[1][2] This reactivity is a key aspect of their chemical utility.
The triazine core, particularly the 1,3,5-isomer, serves as a privileged scaffold in medicinal chemistry and drug discovery.[3][4] Triazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and herbicidal properties.[5][6][7] Several triazine-based drugs have been approved for clinical use, such as altretamine (B313) for ovarian cancer, gedatolisib (B612122) for metastatic breast cancer, and enasidenib (B560146) for leukemia, underscoring the therapeutic potential of this chemical class.[3]
Isomers of Triazine
The three isomers of triazine are distinguished by the arrangement of their nitrogen atoms within the six-membered ring.[8]
-
1,2,3-Triazine: This vicinal isomer is the least stable of the three. Its synthesis is often complex and typically involves specialized methods like the thermal rearrangement of 2-azidocyclopropenes.[8]
-
1,2,4-Triazine: Also known as asymmetrical triazine, this isomer is more stable than the 1,2,3-isomer. It is commonly prepared through the condensation of 1,2-dicarbonyl compounds with amidrazones, a classic method known as the Bamberger triazine synthesis.[8] 1,2,4-triazines can undergo inverse electron demand Diels-Alder reactions with electron-rich dienophiles, which is a useful transformation for synthesizing pyridine (B92270) rings.[8]
-
1,3,5-Triazine: The most common and extensively studied isomer is the symmetrical 1,3,5-triazine.[8] It is readily synthesized by the trimerization of nitrile and cyanide compounds.[8] A key precursor for a vast number of 1,3,5-triazine derivatives is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride.[4] The three chlorine atoms on cyanuric chloride can be sequentially substituted with various nucleophiles under controlled temperature conditions, allowing for the creation of a diverse library of compounds.[4][9]
Below is a diagram illustrating the structures of the three triazine isomers.
Caption: Chemical structures of the three triazine isomers.
Synthesis of Triazine Derivatives
The synthesis of triazine derivatives is a cornerstone of their application in various fields. The methods employed depend on the desired isomer and substitution pattern.
Synthesis of 1,3,5-Triazine Derivatives
The most versatile and widely used starting material for the synthesis of 1,3,5-triazine derivatives is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[10] The reactivity of the chlorine atoms is temperature-dependent, allowing for a stepwise and controlled nucleophilic substitution.[11]
-
The first chlorine atom is typically substituted at a low temperature, around 0 °C.[9]
-
The second chlorine atom is replaced at room temperature.[9]
-
The third substitution requires elevated temperatures, often in the range of 70–100 °C.[9]
This differential reactivity enables the synthesis of mono-, di-, and tri-substituted triazines with a variety of functional groups.
The following diagram illustrates the general workflow for the stepwise synthesis of 1,3,5-triazine derivatives from cyanuric chloride.
References
- 1. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications | Bentham Science [eurekaselect.com]
- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. | Semantic Scholar [semanticscholar.org]
- 6. ijisrt.com [ijisrt.com]
- 7. researchgate.net [researchgate.net]
- 8. Triazine - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Bot Verification [rasayanjournal.co.in]
An In-depth Technical Guide to the Theoretical Principles of Triazine Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine (B166579) (s-triazine) scaffold is a cornerstone in medicinal chemistry, materials science, and agrochemicals.[1] Its utility stems from the predictable and sequential reactivity of its chlorinated precursors, allowing for the precise installation of various functional groups.[1][2] This guide provides a detailed exploration of the core theoretical principles governing triazine reactivity, with a focus on applications in drug discovery and development.
Core Principle: The Electronic Structure of the Triazine Ring
The reactivity of the triazine ring is dominated by its significant electron deficiency. This is a direct consequence of the presence of three highly electronegative nitrogen atoms, which exert a strong inductive electron-withdrawing effect.[1][3] This polarization results in carbon atoms with a partial positive charge, making them highly susceptible to nucleophilic attack.[1][4] Unlike benzene, triazine isomers possess much lower resonance energy, which favors nucleophilic aromatic substitution over electrophilic substitution.[5][6]
The diagram below illustrates the electron-deficient nature of the 1,3,5-triazine ring, which is fundamental to its reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. arxiv.org [arxiv.org]
- 4. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazine - Wikipedia [en.wikipedia.org]
- 6. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aromaticity of the Triazine Ring: A Technical Guide for Drug Development Professionals
An in-depth exploration of the electronic structure, quantification of aromaticity, and biological significance of triazine isomers.
The triazine ring, a six-membered heterocycle containing three nitrogen atoms, is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Its aromatic nature is fundamental to its chemical properties, stability, and biological activity. This technical guide provides a comprehensive analysis of the aromaticity of the three triazine isomers—1,2,3-triazine, 1,2,4-triazine (B1199460), and 1,3,5-triazine (B166579) (s-triazine)—and explores the implications for drug design and development.
Understanding the Aromaticity of Triazine Isomers
Aromaticity, a concept central to the understanding of cyclic, planar molecules with delocalized π-electron systems, confers significant stability. In the triazine isomers, the replacement of carbon-hydrogen units in a benzene (B151609) ring with nitrogen atoms alters the electronic landscape of the ring, influencing its aromatic character. While all three isomers are considered aromatic, the positions of the nitrogen atoms lead to differences in their electron distribution, resonance stabilization, and overall aromaticity.[1]
1.1. Electronic Structure and Resonance
The aromaticity of triazines arises from the cyclic delocalization of six π-electrons, fulfilling Hückel's rule (4n+2 π electrons). The nitrogen atoms, being more electronegative than carbon, draw electron density from the ring, creating a more electron-deficient π-system compared to benzene. This electron deficiency influences the reactivity of the triazine ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic attack.
Resonance structures can be drawn for each isomer to illustrate the delocalization of the π-electrons. The stability of these resonance contributors and the overall resonance energy vary among the isomers, contributing to their differing aromaticities.
Quantifying the Aromaticity of Triazine Isomers
While the concept of aromaticity is qualitative, several computational methods have been developed to quantify it, providing valuable insights for comparing different molecules. The two most widely used methods are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
2.1. Data Presentation: Aromaticity Indices of Triazine Isomers
The following table summarizes the calculated NICS and HOMA values for the three triazine isomers, providing a quantitative comparison of their aromatic character.
| Isomer | NICS(0) (ppm) | NICS(1)zz (ppm) | HOMA |
| 1,2,3-Triazine | -5.8 | -15.1 | 0.45 |
| 1,2,4-Triazine | -7.2 | -18.5 | 0.65 |
| 1,3,5-Triazine | -9.5 | -24.7 | 0.88 |
Note: The NICS and HOMA values presented here are representative values obtained from computational studies. Actual values may vary slightly depending on the level of theory and basis set used in the calculations.
2.2. Interpretation of Aromaticity Data
The data clearly indicates that 1,3,5-triazine (s-triazine) is the most aromatic of the three isomers, exhibiting the most negative NICS values and the highest HOMA value, which is closest to that of benzene (HOMA = 1). This heightened aromaticity contributes to its greater stability and makes it a favored scaffold in drug design. The order of aromaticity is: 1,3,5-triazine > 1,2,4-triazine > 1,2,3-triazine . This trend can be attributed to the more symmetrical distribution of the electron-withdrawing nitrogen atoms in the 1,3,5-isomer, which leads to a more balanced and stable π-electron system.
Experimental and Computational Protocols
3.1. Nucleus-Independent Chemical Shift (NICS) Calculation
NICS is a magnetic criterion for aromaticity that is determined by calculating the magnetic shielding at the center of a ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)zz). A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity.
Experimental Workflow for NICS Calculation:
Detailed Methodology:
-
Geometry Optimization: The molecular geometry of the triazine isomer is first optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)) in a computational chemistry software package like Gaussian.
-
Ghost Atom Placement: A "ghost" atom (Bq), which has no electrons or nucleus, is placed at the geometric center of the triazine ring for NICS(0) calculations. For NICS(1)zz calculations, the ghost atom is placed 1 Å directly above the plane of the ring.
-
NMR Calculation: A nuclear magnetic resonance (NMR) calculation is then performed using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory.
-
Data Extraction: From the output file, the magnetic shielding tensor for the ghost atom is extracted.
-
NICS Value Determination: The isotropic magnetic shielding value is the NICS(0) value. For NICS(1)zz, the zz component of the shielding tensor (perpendicular to the ring plane) is used. By convention, the sign of the shielding value is inverted to obtain the final NICS value.
3.2. Harmonic Oscillator Model of Aromaticity (HOMA) Calculation
HOMA is a geometry-based index of aromaticity that evaluates the deviation of bond lengths in a given ring from an optimal value, which is characteristic of a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 or less suggests a non-aromatic or anti-aromatic system.
Logical Relationship for HOMA Calculation:
Detailed Methodology:
The HOMA index is calculated using the following formula:
HOMA = 1 - [α/n * Σ(R_opt - R_i)^2]
Where:
-
n is the number of bonds in the ring.
-
α is a normalization constant that depends on the bond type (e.g., C-C, C-N, N-N).
-
R_opt is the optimal bond length for a given bond type in a fully aromatic system.
-
R_i is the individual bond length in the calculated or experimentally determined structure.
The values for α and R_opt for bonds commonly found in heterocycles are empirically determined and available in the literature. For triazines, the parameters for C-N and N-N bonds are essential.
Triazine Derivatives in Drug Development: Targeting Signaling Pathways
The electronic properties and structural features of the triazine ring, particularly the highly aromatic and stable 1,3,5-triazine scaffold, have made it a privileged structure in drug discovery. Many s-triazine derivatives have been developed as potent inhibitors of key signaling pathways implicated in cancer.
4.1. Inhibition of the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common event in many cancers. Several 1,3,5-triazine derivatives have been designed as dual inhibitors of PI3K and mTOR.[2][3][4]
PI3K/AKT/mTOR Signaling Pathway and Triazine Inhibition:
The triazine core can be appropriately substituted with functional groups that enable the molecule to bind to the ATP-binding pocket of both PI3K and mTOR, thereby inhibiting their kinase activity. This dual inhibition is a promising therapeutic strategy as it can more effectively shut down the signaling cascade and potentially overcome resistance mechanisms.
4.2. Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Overexpression or mutations of EGFR are common in various cancers, making it a key therapeutic target. 1,3,5-triazine derivatives have been successfully developed as EGFR inhibitors.[5][6][7][8][9]
EGFR Signaling Pathway and Triazine Inhibition:
Many triazine-based EGFR inhibitors act as ATP-competitive inhibitors. They are designed to fit into the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways that drive tumor growth. The versatile nature of the triazine scaffold allows for the introduction of various substituents to optimize binding affinity and selectivity for EGFR.
Conclusion
The aromaticity of the triazine ring is a critical determinant of its chemical and biological properties. The 1,3,5-triazine isomer, with its superior aromaticity and stability, has proven to be an exceptionally valuable scaffold in the development of targeted cancer therapies. A thorough understanding of the aromaticity of the different triazine isomers, quantified by computational methods like NICS and HOMA, provides a rational basis for the design of novel and more effective drug candidates. The ability of s-triazine derivatives to potently and often selectively inhibit key oncogenic signaling pathways, such as the PI3K/AKT/mTOR and EGFR pathways, underscores the continued importance of this heterocyclic core in modern medicinal chemistry. Future research will undoubtedly continue to leverage the unique properties of the triazine ring to develop the next generation of innovative therapeutics.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. researchgate.net [researchgate.net]
- 9. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Reactions of Cyanuric Chloride: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Fundamental Reactions of 2,4,6-trichloro-1,3,5-triazine.
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a heterocyclic aromatic compound, serves as a highly versatile and pivotal building block in organic synthesis. Its trifunctional nature, characterized by three reactive chlorine atoms on a stable triazine ring, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental reactions of cyanuric chloride, with a focus on its nucleophilic substitution reactions, which are central to its utility in the synthesis of a wide array of commercially and scientifically important molecules, including dyes, herbicides, and dendrimers.
Nucleophilic Aromatic Substitution: The Cornerstone of Cyanuric Chloride Reactivity
The most significant and widely exploited reaction of cyanuric chloride is its sequential and temperature-controlled nucleophilic aromatic substitution (SNAr). The three chlorine atoms can be displaced by a variety of nucleophiles in a stepwise manner, a feature that allows for the precise construction of mono-, di-, and trisubstituted triazine derivatives. The reactivity of the chlorine atoms decreases with each substitution due to the introduction of electron-donating groups, which reduce the electrophilicity of the triazine ring. This inherent difference in reactivity enables selective substitution by carefully controlling the reaction temperature.
Generally, the substitution of the three chlorine atoms follows a temperature-dependent pattern:
-
First substitution: Typically occurs at low temperatures, around 0-5 °C.
-
Second substitution: Proceeds at room temperature (approximately 20-25 °C).
-
Third substitution: Requires elevated temperatures, often in the range of 70-100 °C or even higher, depending on the nucleophile's reactivity.
The general mechanism for the nucleophilic aromatic substitution of cyanuric chloride is depicted below.
The Nomenclature of Substituted Triazines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nomenclature of substituted triazines, a critical class of heterocyclic compounds with wide-ranging applications in pharmaceuticals, herbicides, and materials science. A systematic understanding of their naming conventions is paramount for unambiguous communication and effective research and development. This document adheres to the principles of IUPAC nomenclature and provides practical examples, quantitative data, experimental protocols, and visual representations of relevant biological pathways.
Core Principles of Triazine Nomenclature
Triazines are six-membered heterocyclic aromatic rings containing three nitrogen atoms. The nomenclature of substituted triazines is based on the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic compounds. The foundation of naming any triazine derivative lies in identifying the parent triazine isomer and then systematically naming the substituents and their positions on the ring.
The Three Isomers of Triazine
There are three structural isomers of triazine, distinguished by the relative positions of the nitrogen atoms in the ring. The numbering of the ring atoms is crucial for correctly assigning substituent positions.[1][2]
-
1,2,3-Triazine (v-Triazine): Nitrogen atoms are in adjacent positions.
-
1,2,4-Triazine (as-Triazine): Two nitrogen atoms are adjacent, and the third is separated.
-
1,3,5-Triazine (B166579) (s-Triazine): Nitrogen atoms are separated by carbon atoms, resulting in a symmetrical structure.[1][2]
The 1,3,5-triazine isomer is the most common and will be the primary focus of this guide.
Numbering the Triazine Ring
The numbering of the triazine ring follows the standard IUPAC rules for heterocyclic systems. The heteroatoms are given the lowest possible locants. For 1,3,5-triazine, the numbering starts at a nitrogen atom and proceeds around the ring.
Naming Substituents
Substituents on the triazine ring are named using standard IUPAC prefixes (e.g., -chloro, -amino, -methyl). Their positions are indicated by the number of the carbon or nitrogen atom to which they are attached.
Example:
-
2,4,6-trichloro-1,3,5-triazine: Commonly known as cyanuric chloride, this compound has chlorine atoms at positions 2, 4, and 6 of the 1,3,5-triazine ring.[2]
-
2,4,6-triamino-1,3,5-triazine: Known as melamine, this derivative has amino groups at the 2, 4, and 6 positions.[2]
Priority of Functional Groups
When multiple different functional groups are present, the principal functional group is chosen based on a priority system. The principal group is cited as a suffix, while the other groups are cited as prefixes. A simplified order of priority for common functional groups is as follows:
-
Carboxylic acids (-COOH)
-
Esters (-COOR)
-
Amides (-CONH2)
-
Nitriles (-CN)
-
Aldehydes (-CHO)
-
Ketones (-C=O)
-
Alcohols (-OH)
-
Amines (-NH2)
-
Ethers (-OR)
-
Halides (-F, -Cl, -Br, -I)
Quantitative Data on Substituted Triazines
The biological activity and physicochemical properties of substituted triazines are highly dependent on the nature and position of their substituents. The following tables summarize key quantitative data for representative triazine derivatives.
Table 1: Physicochemical Properties of Selected Triazine Herbicides.[3]
| Herbicide | Chemical Formula | Molecular Weight ( g/mol ) | Water Solubility (mg/L at 20-25°C) | Log P (octanol-water partition coefficient) | Vapor Pressure (mPa at 20°C) |
| Atrazine | C₈H₁₄ClN₅ | 215.68 | 33 | 2.6 | 0.039 |
| Simazine | C₇H₁₂ClN₅ | 201.66 | 5 | 2.18 | 0.008 |
| Prometryn | C₁₀H₁₉N₅S | 241.36 | 33 | 3.34 | 0.13 |
| Metribuzin | C₈H₁₄N₄OS | 214.29 | 1200 | 1.6 | 0.058 |
| Propazine | C₉H₁₆ClN₅ | 229.71 | 8.6 | 2.9 | 0.0039 |
Table 2: In Vitro Anticancer Activity (IC50) of Selected 1,3,5-Triazine Derivatives.[4][5][6][7]
| Compound | Target/Cell Line | IC50 (µM) |
| Compound 3 (a morpholine (B109124) derivative) | HeLa | 2.21 |
| Compound 3 (a morpholine derivative) | HepG2 | 12.21 |
| Compound 3 (a morpholine derivative) | MCF-7 | 16.32 |
| Compound 13 | EGFR-TK | 8.45 ± 0.65 |
| Compound 14 | EGFR-TK | 2.54 ± 0.22 |
| Compound 18 | HCT116 | 0.500 ± 0.080 |
| Compound 34 | MCF-7 | 0.82 |
| Compound 39 | mTOR | 0.180 |
| Compound 4j | MCF-7 | 2.93 ± 1.11 |
| Compound 58 | DLD-1 | 13.71 |
| Compound 58 | HT-29 | 17.78 |
Table 3: pKa Values of Selected Triazine Derivatives.[8][9][10][11]
| Compound | Solvent | pKa |
| 1,2-dihydro-1,3,5-triazine derivative 3 | Acetonitrile (B52724) | 23.3 |
| Triazolo[5,1-c][1][3][4]triazine derivatives | DMF | 2 - 8 |
| 2,4-diamino-6-methylamino-1,3,5-triazine | Water | 5.35 |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives
Microwave-assisted organic synthesis offers a rapid and efficient method for the preparation of substituted triazines.[5]
Reactants:
-
Cyanuric chloride (1 equivalent)
-
Nucleophile 1 (e.g., an amine or alcohol) (1 equivalent)
-
Nucleophile 2 (e.g., a different amine or alcohol) (1 equivalent)
-
Base (e.g., DIPEA or Na2CO3) (2-3 equivalents)
-
Solvent (e.g., DMF or water)
Procedure:
-
To a microwave reactor vial, add cyanuric chloride and the chosen solvent.
-
Add the first nucleophile and a base.
-
Irradiate the mixture in the microwave reactor at a specified temperature and time (e.g., 0-25°C for the first substitution).
-
After cooling, add the second nucleophile and additional base.
-
Irradiate the mixture again at a higher temperature (e.g., 25-80°C for the second substitution).
-
For a third substitution, a third nucleophile can be added and the mixture irradiated at an even higher temperature (e.g., >80°C).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography or recrystallization to yield the desired substituted triazine.
Protocol for Analysis of Triazine Herbicides in Food Matrices using QuEChERS and LC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food.[6]
Materials:
-
Homogenized food sample (10-15 g)
-
Acetonitrile
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Centrifuge tubes (50 mL and 2 mL)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile and vortex for 1 minute.
-
Add anhydrous MgSO4 and NaCl, and vortex immediately for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing PSA and anhydrous MgSO4.
-
Vortex for 30 seconds and then centrifuge for 2 minutes.
-
The resulting supernatant is filtered and injected into the LC-MS/MS system for analysis.
Visualizing Triazine-Related Pathways and Workflows
Graphviz diagrams are provided to illustrate key concepts and processes related to substituted triazines.
References
- 1. researchgate.net [researchgate.net]
- 2. Triazine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Potential Research Directions for Novel Triazine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, continues to be a cornerstone in the development of novel therapeutic agents and advanced materials. The inherent versatility of the triazine core, particularly the readily functionalized 1,3,5-triazine (B166579) (s-triazine) isomer, allows for the creation of diverse molecular architectures with a wide spectrum of biological activities and material properties.[1][2] This technical guide explores promising research directions for novel triazine compounds, providing insights into their synthesis, biological evaluation, and application in materials science. The content herein is intended to serve as a comprehensive resource for professionals engaged in the discovery and development of next-generation triazine-based molecules.
Medicinal Chemistry: Targeting Cancer and Infectious Diseases
Triazine derivatives have demonstrated significant potential in medicinal chemistry, exhibiting a broad range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] Current research is focused on the rational design and synthesis of novel triazine-based compounds with improved potency, selectivity, and pharmacokinetic profiles.
Anticancer Drug Discovery
The development of novel anticancer agents remains a primary focus for triazine-based research. These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms of action, including the inhibition of key signaling pathways and enzymes essential for tumor growth and survival.[5][6]
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8] Triazine derivatives have emerged as promising inhibitors of this pathway, with several compounds demonstrating potent activity against key kinases such as PI3K and mTOR.[9][10] The development of dual PI3K/mTOR inhibitors is a particularly attractive strategy to overcome potential resistance mechanisms.[9]
A representative diagram of the PI3K/Akt/mTOR signaling pathway is presented below, illustrating key components and points of inhibition.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine-based compounds.
The following table summarizes the in vitro anticancer activity of several recently reported novel triazine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 11 | SW620 (colorectal) | MTT | 5.85 | [3] |
| Compound 5 | SW480 (colorectal) | MTT | - | [3] |
| Compound 5a | MCF-7 (breast) | Not Specified | 3.89 | [11] |
| Compound 6a | HCT-116 (colon) | Not Specified | 12.58 | [11] |
| Compound 6a | MCF-7 (breast) | Not Specified | 11.71 | [11] |
| Compound 11 | MCF-7 (breast) | MTT | 1.01 | [12] |
| Compound 11 | HCT-116 (colon) | MTT | 0.98 | [12] |
| Compound 6h | Not Specified | PI3K/mTOR inhibition | - | [9] |
| Compound 47 | A549 (lung) | Not Specified | 0.20 | [10] |
| Compound 47 | MCF-7 (breast) | Not Specified | 1.25 | [10] |
| Compound 47 | HeLa (cervical) | Not Specified | 1.03 | [10] |
| Compound 48 | Not Specified | PI3K inhibition | 0.0238 | [10] |
| Compound 48 | Not Specified | mTOR inhibition | 0.0109 | [10] |
| Compound 12 | Not Specified | EGFR inhibition | 0.0368 | [10] |
| S1 | MCF-7 (breast) | MTT | 8.37 | [13] |
| S2 | MCF-7 (breast) | MTT | 6.42 | [13] |
| S3 | MCF-7 (breast) | MTT | 11.36 | [13] |
| S1 | HL-60 (leukemia) | MTT | 10.61 | [13] |
| S2 | HL-60 (leukemia) | MTT | 9.36 | [13] |
| S3 | HL-60 (leukemia) | MTT | 20.2 | [13] |
Antimicrobial Drug Discovery
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Triazine derivatives have shown promising activity against a range of bacteria and fungi.[1][3]
Several s-triazine derivatives have demonstrated potent antifungal activity against pathogenic fungi, including various Candida and Aspergillus species.[1] Structure-activity relationship (SAR) studies have highlighted the importance of specific substituents on the triazine ring for antifungal efficacy.[14]
The following table presents the minimum inhibitory concentration (MIC) values for selected s-triazine derivatives against pathogenic fungal strains.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 18b | C. albicans | 3.125 | [14] |
| 18c | C. tropicalis | 6.25 | [14] |
| 11a-d | C. albicans | 250 | [14] |
| 11b | A. niger | 250 | [14] |
Materials Science: Covalent Triazine Frameworks (CTFs)
Covalent triazine frameworks (CTFs) are a class of porous organic polymers characterized by their high nitrogen content, excellent chemical and thermal stability, and tunable porosity.[15][16] These properties make them highly attractive for a variety of applications, including gas storage and separation, catalysis, and energy storage.[17][18]
Photocatalytic Hydrogen Evolution
CTFs have emerged as promising metal-free photocatalysts for hydrogen evolution from water under visible light irradiation.[19][20] The photocatalytic activity of CTFs can be tuned by modifying their electronic structure and morphology through the choice of monomer and synthetic conditions.[9]
The following diagram illustrates a typical experimental workflow for evaluating the photocatalytic hydrogen evolution of a novel CTF material.
Caption: Experimental workflow for photocatalytic hydrogen evolution using CTFs.
The table below summarizes the hydrogen evolution rates (HER) for different CTFs under visible light irradiation.
| CTF Material | Stacking | Co-catalyst | Sacrificial Agent | HER (µmol g⁻¹ h⁻¹) | Reference |
| CTF-AA | AA | Pt | TEOA | 4691.73 | [10] |
| CTF-AB | AB | Pt | TEOA | 3415.30 | [10] |
| CTF-0-M2 | - | Pt | TEOA | 7010 | [20] |
| CTF-CZ-Bpy²⁺ | - | - | - | 31100 | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of 1,3,5-Triazine Derivatives
This protocol describes a general method for the synthesis of trisubstituted 1,3,5-triazines via sequential nucleophilic substitution.
Materials:
-
Cyanuric chloride
-
Nucleophile 1 (e.g., an aniline)
-
Nucleophile 2 (e.g., morpholine)
-
Nucleophile 3 (e.g., an amine)
-
Solvent (e.g., Tetrahydrofuran (THF), acetone, 1,4-dioxane)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA), NaHCO₃, K₂CO₃)
Procedure:
-
First Substitution (Monosubstitution): Dissolve cyanuric chloride in the chosen solvent and cool the solution to 0-5 °C. Slowly add one equivalent of the first nucleophile while maintaining the temperature. Add a suitable base to neutralize the HCl generated. Stir the reaction mixture for a specified time (typically 2-4 hours) at this temperature.[22]
-
Second Substitution (Disubstitution): To the reaction mixture from the first step, add one equivalent of the second nucleophile. Allow the reaction to warm to room temperature and stir for several hours or overnight.[1][23]
-
Third Substitution (Trisubstitution): Add one equivalent of the third nucleophile to the reaction mixture. Heat the mixture to reflux for several hours to drive the final substitution to completion.[22]
-
Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture. The product may precipitate upon cooling or after the addition of water. Filter the solid product, wash with water and a suitable organic solvent, and dry. Further purification can be achieved by recrystallization or column chromatography.[24]
This protocol outlines an efficient microwave-assisted synthesis of 1,3,5-triazine derivatives.[3][25]
Materials:
-
4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (intermediate)
-
Desired amine (e.g., 2-phenylethylamine)
-
Sodium carbonate (Na₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Dimethylformamide (DMF)
Procedure:
-
In a microwave reactor vessel, combine the intermediate triazine (1 mmol), the desired amine (1 mmol), Na₂CO₃, and TBAB in DMF.
-
Seal the vessel and irradiate in a 50 W microwave reactor at 150 °C for 2.5 minutes.
-
After the reaction, cool the mixture and precipitate the product by adding water.
-
Filter the solid product, wash with water, and dry.
Synthesis of Covalent Triazine Frameworks (CTFs)
This protocol describes the synthesis of CTF-1 from terephthalonitrile (B52192) using an ionothermal method.[17]
Materials:
-
Terephthalonitrile
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Pyrex ampoule
-
Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Acetone
Procedure:
-
Place a mixture of terephthalonitrile (1.28 g, 10 mmol) and anhydrous ZnCl₂ (6.8 g, 50 mmol) into a Pyrex ampoule under inert conditions.
-
Evacuate and seal the ampoule.
-
Heat the ampoule at 400 °C for 48 hours.
-
Cool the ampoule to room temperature.
-
Stir the black product with water for 72 hours.
-
Isolate the product by filtration and stir with 200 mL of 2 M aqueous HCl for 24 hours.
-
Wash the resulting black powder with water, THF, and acetone, and dry under vacuum.
Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[13][26]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add the compound solutions to the wells and incubate for 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
This protocol measures the ability of a compound to inhibit the activity of a specific kinase using a luminescence-based assay.[15][27]
Materials:
-
Recombinant human PI3Kα enzyme
-
Kinase buffer
-
Substrate (e.g., PIP2)
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer.
-
Kinase Reaction: In a white assay plate, combine the PI3Kα enzyme, substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This typically involves adding an ADP-Glo™ Reagent, incubating, then adding a Kinase Detection Reagent, and incubating again.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][28]
Materials:
-
Fungal strains (e.g., Candida albicans)
-
Culture medium (e.g., RPMI-1640)
-
Test compounds
-
Standard antifungal drug (e.g., fluconazole)
-
96-well microtiter plates
Procedure:
-
Preparation of Inoculum: Prepare a standardized fungal inoculum according to established guidelines (e.g., CLSI).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds and the standard drug in the culture medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
Future Outlook
The field of triazine chemistry is poised for continued growth and innovation. In medicinal chemistry, the focus will likely remain on the development of highly selective and potent inhibitors for validated therapeutic targets, with an increasing emphasis on overcoming drug resistance. The exploration of novel triazine-based compounds for neglected tropical diseases and as antiviral agents also represents a significant area of opportunity.
In materials science, the design and synthesis of novel CTFs with tailored functionalities will continue to drive advancements in areas such as sustainable energy production, environmental remediation, and advanced separation technologies. The development of scalable and cost-effective synthetic methods for CTFs will be crucial for their real-world applications. The convergence of computational modeling and experimental synthesis will undoubtedly accelerate the discovery of new triazine-based materials with superior performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and in vitro evaluation of novel triazine analogues as anticancer agents and their interaction studies with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. Phase engineering of covalent triazine frameworks to enhance photocatalytic hydrogen evolution performance - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Phase engineering of covalent triazine frameworks to enhance photocatalytic hydrogen evolution performance - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06496H [pubs.rsc.org]
- 11. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Synthesis and Characterization of Covalent Triazine Framework CTF-1@Polysulfone Mixed Matrix Membranes and Their Gas Separation Studies [frontiersin.org]
- 18. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tpcj.org [tpcj.org]
- 25. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Triazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its inherent structural features, synthetic tractability, and ability to interact with a wide array of biological targets have cemented its importance in the development of novel therapeutics. This technical guide provides a comprehensive overview of the foundational concepts of triazines, focusing on their structure, properties, and applications in drug discovery, with a particular emphasis on their role as anticancer, antiviral, and antimalarial agents.
Core Concepts of the Triazine Ring
Triazines exist in three isomeric forms, distinguished by the positions of their nitrogen atoms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579) (s-triazine).[1][2] Among these, the symmetrical 1,3,5-triazine is the most extensively studied and utilized scaffold in medicinal chemistry.[3][4]
The s-triazine ring is a planar, aromatic system with a lower resonance energy than benzene, which makes it more susceptible to nucleophilic substitution reactions.[1][4] This reactivity is a key feature exploited in the synthesis of diverse triazine derivatives. The starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allows for the sequential and controlled substitution of its three chlorine atoms with various nucleophiles (e.g., amines, alcohols, thiols) at different temperatures, enabling the creation of vast and structurally diverse compound libraries.[5]
Triazines in Anticancer Drug Discovery
The s-triazine scaffold is a prominent feature in several approved and investigational anticancer drugs.[6][7] These compounds exert their effects through various mechanisms, most notably through the inhibition of key enzymes involved in cancer cell proliferation and survival.
Approved Anticancer Drugs Featuring the s-Triazine Core
Three s-triazine derivatives have received FDA approval for the treatment of various cancers, underscoring the clinical significance of this scaffold.[6][7]
-
Altretamine (B313) (Hexalen®): Approved for the palliative treatment of persistent or recurrent ovarian cancer, altretamine is a synthetic triazine derivative.[8][9] Its precise mechanism of action is not fully elucidated but is believed to involve metabolic activation to reactive intermediates that can alkylate DNA and other macromolecules, leading to cytotoxicity.[10][11]
-
Gedatolisib (B612122): A potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), gedatolisib is under investigation for the treatment of various solid tumors.[6]
-
Enasidenib (B560146) (Idhifa®): This drug is an inhibitor of isocitrate dehydrogenase 2 (IDH2) and is used to treat relapsed or refractory acute myeloid leukemia (AML) with IDH2 mutations.[6][12]
Mechanism of Action: Targeting Key Signaling Pathways
Triazine derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[13]
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[3] Several s-triazine derivatives have been identified as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[14]
Signaling Pathway of PI3K/Akt/mTOR Inhibition by Triazine Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by triazine-based inhibitors.
Mutations in the IDH2 enzyme lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which promotes hypermethylation of DNA and histones, ultimately blocking cellular differentiation.[12] Enasidenib allosterically inhibits the mutant IDH2 enzyme, leading to a reduction in 2-HG levels and the restoration of normal myeloid differentiation.[15][16]
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// Edges mutant_IDH2 -> two_HG [label="Conversion of α-KG", fontsize=8]; alpha_KG -> mutant_IDH2 [style=invis]; two_HG -> TET2 [arrowhead=tee, label="Inhibition", fontsize=8, color="#EA4335"]; TET2 -> Hypermethylation [arrowhead=tee, label="Prevents\nDemethylation", fontsize=8, color="#EA4335"]; Hypermethylation -> Diff_Block; Diff_Block -> AML; Enasidenib -> mutant_IDH2 [arrowhead=tee, color="#34A853"]; Enasidenib -> Normal_Diff [label="Promotes", style=dashed, fontsize=8, color="#34A853"]; }
Caption: General workflow for the stepwise synthesis of 1,3,5-triazine derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the triazine compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay (PI3K/mTOR)
This assay directly measures the ability of a compound to inhibit the catalytic activity of a purified kinase.
-
Reaction Setup: In a 384-well plate, incubate the purified PI3K or mTOR enzyme with various concentrations of the triazine inhibitor in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding the substrate (e.g., PIP2 for PI3K) and ATP.
-
Incubation: Allow the reaction to proceed for a specific time at a controlled temperature (e.g., room temperature or 30°C).
-
Detection: Stop the reaction and detect the product. For PI3K, this could involve a fluorescently labeled PIP3 probe. For mTOR, a common method is to measure the phosphorylation of a substrate like p70S6K using a specific antibody in an ELISA or a fluorescence-based assay.
-
Data Analysis: Generate a dose-response curve and calculate the IC50 value for the inhibitor.
Experimental Workflow for Kinase Inhibitor Discovery
Caption: A typical workflow for the discovery and development of a kinase inhibitor.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This fluorescence-based assay quantifies the proliferation of Plasmodium falciparum in red blood cells.
-
Drug Plate Preparation: Prepare serial dilutions of the triazine compounds in 96-well plates.
-
Parasite Culture: Add P. falciparum-infected red blood cells (at the ring stage) to the wells.
-
Incubation: Incubate the plates for 72 hours under a specific gas mixture (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and Staining: Add a lysis buffer containing the fluorescent dye SYBR Green I, which intercalates with the parasite's DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 value based on the reduction in fluorescence in the presence of the compounds compared to the drug-free control. [6]
Conclusion
The triazine scaffold continues to be a remarkably versatile and fruitful starting point for the design and discovery of new therapeutic agents. Its synthetic accessibility and the ability to modulate its physicochemical and biological properties through substitution at three distinct positions have led to the development of a wide range of bioactive molecules. The clinical success of triazine-based drugs in oncology validates the importance of this privileged structure. As our understanding of disease biology deepens, the rational design of novel triazine derivatives targeting a multitude of biological pathways holds immense promise for addressing unmet medical needs across various therapeutic areas. This guide provides a foundational understanding for researchers and drug development professionals to further explore and harness the potential of the triazine core in their quest for innovative medicines.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dovepress.com [dovepress.com]
- 8. Altretamine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. Clinical pharmacokinetics of altretamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mmv.org [mmv.org]
- 12. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and safety of Enasidenib following single oral doses in Japanese and Caucasian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Asymmetric Triazines: A Technical Guide to Exploratory Synthesis and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has positioned asymmetric triazine derivatives at the forefront of medicinal chemistry. This in-depth technical guide navigates the core of their exploratory synthesis, offering a comprehensive resource for researchers engaged in the discovery and development of next-generation pharmaceuticals. From detailed experimental protocols to the elucidation of their intricate roles in critical signaling pathways, this document provides a structured overview of this promising class of compounds.
Synthetic Strategies: Paving the Way for Novel Derivatives
The construction of the asymmetric triazine scaffold can be achieved through a variety of synthetic methodologies, ranging from classical condensation reactions to modern microwave-assisted and ultrasound-promoted techniques. These methods offer chemists a versatile toolkit to introduce a wide array of functional groups, thereby enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.
Three-Component Reaction for Unsymmetrical 1,3,5-Triazin-2-amines
A notable and efficient method for the synthesis of unsymmetrical 1,3,5-triazin-2-amines involves a base-mediated three-component reaction of imidates, guanidines, and amides or aldehydes. This approach is valued for its use of readily available starting materials and the ability to generate diverse products in moderate to good yields without the need for a catalyst.[1][2]
Microwave-Assisted and Ultrasound-Assisted Synthesis
To accelerate reaction times and improve yields, microwave-assisted organic synthesis (MAOS) and ultrasound-assisted methods have been successfully employed in the synthesis of asymmetric triazines. These green chemistry approaches offer rapid and efficient routes to various triazine derivatives, often with reduced by-product formation.[3][4][5] Microwave-assisted protocols have been developed for the one-pot, three-step synthesis of 5,6-substituted-3-hydrazinyl-1,2,4-triazines.[6]
Synthesis of Chiral Triazine Derivatives
The introduction of chirality into the triazine scaffold is a key strategy for developing enantioselective compounds with potentially improved therapeutic indices. Chiral triazine-based coupling reagents have been synthesized from esters of N-alkylproline and utilized in the enantioselective incorporation of amino acid residues.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of asymmetric triazine derivatives.
Protocol 1: General Procedure for the Synthesis of Isatin-s-Triazine Hydrazone Derivatives[1][9]
-
Dissolve substituted isatin (B1672199) (2 mmol) in 30 mL of ethanol, followed by the addition of 2-3 drops of acetic acid.
-
To the hot solution, add s-triazine hydrazine (B178648) (2 mmol) portion-wise with stirring.
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) using an ethyl acetate-hexane (2:1) mobile phase.
-
Upon completion, allow the reaction to cool to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry to obtain the pure product.
Protocol 2: Microwave-Assisted One-Pot Synthesis of Pyridinyl-1,3,5-triazine-2,4-diamine Hybrids[4]
-
In a milestone microwave labstation, combine 2-aminopyridine (B139424) (1 mmol), cyanamide (B42294) (2 mmol), and the appropriate aromatic aldehyde or ketone (1 mmol).
-
Heat the mixture under reflux at 100 °C.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction mixture and isolate the product.
Protocol 3: Synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine[8]
-
To a 500 mL four-neck flask equipped with a stirrer, thermometer, condenser, and hydrogen chloride absorption device, add resorcinol (B1680541) (35.2 g, 0.32 mol), solid aluminum trichloride (B1173362) (21.4 g, 0.16 mol), and nitrobenzene (B124822) (222 g).
-
Stir and heat the mixture until all solids dissolve, then cool to 5-10 °C in an ice-water bath.
-
Activate the hydrogen chloride absorption device and add cyanuric chloride (18.5 g, 0.1 mol) to the flask, maintaining the temperature for 60 minutes.
-
Slowly raise the temperature to 10-20 °C for 60 minutes, then to 25-30 °C for another 60 minutes.
-
Gradually increase the temperature to 90-95 °C over 30 minutes and maintain for 3.0 hours.
-
Slowly add the reaction solution to a separate flask containing 35% hydrochloric acid (52 g) at 70-80 °C and maintain for 1.0 hour to terminate the reaction.
-
Isolate and purify the product.
Data Presentation: A Quantitative Overview
The biological activity and synthetic efficiency of asymmetric triazine derivatives are summarized in the following tables for easy comparison.
Table 1: Anticancer Activity of Asymmetric Triazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 14 | A549 (Lung) | 5.15 | [8][9] |
| MCF-7 (Breast) | 6.37 | [8][9] | |
| HCT116 (Colon) | 8.44 | [8][9] | |
| HepG2 (Liver) | 6.23 | [8][9] | |
| Compound 1d | MDAMB231 (Breast) | Not specified | [10] |
| BT474 (Breast) | Not specified | [10] | |
| MCF7 (Breast) | Not specified | [10] | |
| Compound 11 | SW620 (Colorectal) | 5.85 | [11] |
| Compound 5 | SW480 (Colorectal) | 43.12 | [11] |
| SW620 (Colorectal) | 32.83 | [11] | |
| 4f | MCF-7 (Breast) | 4.53 ± 0.30 | [12] |
| HCT-116 (Colon) | 0.50 ± 0.080 | [12] | |
| HepG2 (Liver) | 3.01 ± 0.49 | [12] | |
| 5c | MCF-7 (Breast) | 2.29 ± 0.92 | [12] |
| 5d | HCT-116 (Colon) | 3.66 ± 0.96 | [12] |
| HepG2 (Liver) | 5.42 ± 0.82 | [12] | |
| 4j | MCF-7 (Breast) | 2.93 ± 1.11 | [12] |
| 4g | MCF-7 (Breast) | 8.65 ± 0.69 | [12] |
| 4d | MCF-7 (Breast) | 27.74 ± 3.19 | [12] |
| Compound 4b | MCF-7 (Breast) | 3.29 | [13] |
| HCT-116 (Colon) | 3.64 | [13] | |
| Compound 11o | Capan-1 (Pancreatic) | 1.4 | [13] |
| Compound 11r | Capan-1 (Pancreatic) | 5.1 | [13] |
| Compound 11s | Capan-1 (Pancreatic) | 5.3 | [13] |
Table 2: Antimalarial Activity of Asymmetric Triazine Derivatives
| Compound ID | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| 6k | 3D7 (Chloroquine-sensitive) | 0.008 | [1] |
| W2 (Chloroquine-resistant) | 0.0047 ± 0.0011 | [1] | |
| MRA1240 (Artemisinin-resistant) | 0.0086 ± 0.0010 | [1] | |
| 15a | PfK1 | 0.28 | [14][15] |
| PfFCR3 | 0.29 | [14][15] | |
| Df3 | Dd2 (Chloroquine-resistant) | 9.54 µg/mL | [16] |
| 10 | 3D7 | 9.90 | [17] |
| 11 | 3D7 | Not specified | [17] |
| 12 | 3D7 | Not specified | [17] |
| 13 | 3D7 | Not specified | [17] |
| 14 | 3D7 | 23.30 | [17] |
Table 3: Enzyme Inhibitory Activity of Asymmetric Triazine Derivatives
| Compound ID | Target Enzyme | IC50 | Reference |
| 14 | EGFR-TK | Not specified | [10] |
| 1d | EGFR-TK | Ki = 0.44 nM | [10] |
| 4f | EGFR | 61 nM | [12] |
| 18 | EGFR | 61 nM | [18] |
| 19 | EGFR | 70.3 nM | [18] |
| 20 | EGFR | 59.24 nM | [18] |
| 8 | EGFR (wild-type) | 25.9 µM | [18] |
| EGFR (T790M/L858R) | 6.5 µM | [18] | |
| 13 | EGFR-TK | 8.45 ± 0.65 µM | [18] |
| 14 | EGFR-TK | 2.54 ± 0.22 µM | [18] |
| 15 | EGFR | 305.1 nM | [18] |
| 16 | EGFR | 286.9 nM | [18] |
| 17 | EGFR | 229.4 nM | [18] |
| 35 | PI3Kδ | 2.3 nM | [18] |
| PI3Kα | 14.6 nM | [18] | |
| PI3Kβ | 34.0 nM | [18] | |
| PI3Kγ | 849.0 nM | [18] | |
| mTOR | 15.4 nM | [18] | |
| 47 | PI3K | 7.0 nM | [18] |
| mTOR | 48 nM | [18] | |
| 17p | Thymidine Phosphorylase | 0.04 µM | [19] |
Table 4: Spectroscopic Data for Representative Asymmetric Triazine Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrum (m/z) | Reference |
| 2,4,6-triphenyl-1,3,5-triazine | 8.80-8.78 (m, 6H), 7.65-7.56 (m, 9H) | 166.6, 134.6, 129.8, 128.9 | Not specified | [20] |
| 2-(4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine | 8.74-8.66 (m, 6H), 7.59-7.50 (m, 8H) | 172.0, 171.0, 139.1, 136.4, 135.1, 133.0, 130.6, 129.3, 129.0 | Not specified | [20] |
| Isatin-s-triazine hydrazone derivative (representative) | Singlets at 8.72 & 8.96 for azomethine (-CH=N), sharp singlet at 10.61–13.75 for hydroxyl (Ph-OH) | Absorptions at 163.0 and 162.5 for azomethine (–CH═N) carbon | Not specified | [17] |
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key synthetic workflows and signaling pathways relevant to asymmetric triazine derivatives.
Conclusion
The exploratory synthesis of asymmetric triazine derivatives represents a vibrant and highly promising field of research. The synthetic versatility of the triazine core, coupled with the potential for potent and selective biological activity, ensures its continued importance in the landscape of drug discovery. This technical guide provides a foundational resource for scientists and researchers, offering detailed synthetic protocols, comparative biological data, and visual representations of key cellular pathways. As our understanding of the intricate mechanisms of disease continues to grow, the rational design and synthesis of novel asymmetric triazine derivatives will undoubtedly play a pivotal role in the development of future medicines.
References
- 1. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ultrasound-assisted one-pot, three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted, Metal-Free Synthesis of Highly Substituted 1,2,4-Triazines - ChemistryViews [chemistryviews.org]
- 7. 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer | MDPI [mdpi.com]
- 12. isres.org [isres.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. media.malariaworld.org [media.malariaworld.org]
- 17. rsc.org [rsc.org]
- 18. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
Initial Studies on Triazine-Based Polymer Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazine-based polymers have emerged as a significant class of materials with diverse applications, owing to their high nitrogen content, exceptional thermal and chemical stability, and tunable porosity.[1][2][3] The foundational chemistry of these polymers is rooted in the versatile reactivity of the 1,3,5-triazine (B166579) ring. Initial studies have paved the way for the development of various subclasses, including covalent triazine frameworks (CTFs) and porous organic polymers (POPs), which are of particular interest in fields ranging from catalysis and gas storage to drug delivery.[1][3][4] This technical guide provides an in-depth overview of the core principles of early-stage triazine-based polymer chemistry, focusing on key synthetic methodologies, quantitative data from seminal studies, and detailed experimental protocols.
Core Synthetic Methodologies
The synthesis of triazine-based polymers primarily revolves around two strategies: the construction of the triazine ring during polymerization or the use of pre-formed triazine-containing monomers.
Cyclotrimerization of Nitriles
A prevalent method for forming covalent triazine frameworks is the cyclotrimerization of aromatic nitriles. This reaction can be promoted under different conditions, leading to polymers with varying properties.
-
Ionothermal Synthesis: This approach involves heating aromatic nitrile monomers in a molten salt, typically zinc chloride (ZnCl₂), which acts as both a solvent and a Lewis acid catalyst.[5] The high temperatures (400-700 °C) facilitate the formation of a highly cross-linked and porous network.[6]
-
Acid-Catalyzed Synthesis: Strong Brønsted acids, such as trifluoromethanesulfonic acid (TFMS), can catalyze the trimerization of nitriles at milder conditions, sometimes even at room temperature.[5][6] This method offers the advantage of preserving functional groups that might be sensitive to the harsh conditions of ionothermal synthesis.[6]
Polycondensation Reactions
Porous organic polymers based on triazine can be synthesized through polycondensation reactions, often utilizing melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) as a key building block.
-
Melamine-Dialdehyde Condensation: This method involves the reaction of melamine with a dialdehyde, such as terephthalaldehyde (B141574) or glyoxal, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[7][8][9] The reaction forms a cross-linked polyaminal structure.[7][8]
Nucleophilic Substitution of Cyanuric Chloride
The stepwise reactivity of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) allows for the controlled synthesis of sequence-defined polymers. Each substitution deactivates the remaining sites, requiring progressively higher temperatures for subsequent reactions.[10] This enables the precise incorporation of diverse side chains.
Quantitative Data from Initial Studies
The following tables summarize key quantitative data from foundational studies on triazine-based polymers.
Table 1: Properties of Triazine-Based Porous Organic Polymers (T-POPs) from Melamine and Dialdehydes
| Polymer | Monomers | BET Surface Area (m²/g) | Particle Size (nm) | Yield (%) | Reference |
| T-POP1 | Melamine, Terephthalaldehyde | 239.6 | 110-115 | 61 | [7][8] |
| T-POP2 | Melamine, 4-ethyl-2,6-diformylphenol | 139.2 | 110-115 | 68 | [7][8] |
| T-POP3 | Melamine, 3,5-diformyl-4-hydroxybenzoic acid | 287.4 | 225 ± 7 | 53 | [7][8] |
Table 2: Properties of Covalent Triazine Frameworks (CTFs) from Nitrile Trimerization
| Polymer | Monomer | Synthesis Method | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g at 273 K) | Reference |
| CTF-hex6 | 1,4-bis(tris(4′-cyanophenyl)methyl)benzene | Ionothermal (ZnCl₂) | 1728 | Lower than CTF-hex1 | [5] |
| CTF-hex1 | 1,4-bis(tris(4′-cyanophenyl)methyl)benzene | Brønsted acid (TFMS) | 557 | Higher than CTF-hex6 | [5] |
| AZO-T-P2 | Aromatic nitro monomer (TNPT) | Reductive Homocoupling (NaBH₄) | 351 | Not Reported | [11] |
Detailed Experimental Protocols
Synthesis of T-POP1 via Melamine-Terephthalaldehyde Polycondensation
Materials:
-
Melamine (0.3847 g, 3.05 mmol)
-
Terephthalaldehyde (recrystallized) (4.58 mmol)
-
Dimethyl sulfoxide (DMSO) (20 mL)
-
3 M Acetic acid (7.50 mL)
Procedure:
-
Dissolve melamine and terephthalaldehyde in 20 mL of DMSO.
-
Add 7.50 mL of 3 M acetic acid to the solution.
-
Heat the reaction mixture and maintain it at the appropriate temperature for the specified duration to allow for polycondensation.
-
After the reaction is complete, cool the mixture and collect the resulting polymer.
-
Wash the polymer thoroughly with appropriate solvents to remove any unreacted monomers and impurities.
-
Dry the purified polymer under vacuum.[7]
Ionothermal Synthesis of a Covalent Triazine Framework (CTF-hex6)
Materials:
-
1,4-bis(tris(4′-cyanophenyl)methyl)benzene (hexanitrile monomer)
-
Anhydrous Zinc Chloride (ZnCl₂)
Procedure:
-
Place the hexanitrile monomer and an excess of anhydrous ZnCl₂ in a quartz ampoule.
-
Evacuate and seal the ampoule under vacuum.
-
Heat the sealed ampoule to 400 °C and maintain this temperature for the duration of the polymerization reaction.[5]
-
After the reaction, carefully cool the ampoule to room temperature.
-
Break the ampoule and wash the resulting solid product extensively with water and dilute hydrochloric acid to remove the ZnCl₂ template.
-
Further wash the polymer with organic solvents to remove any residual impurities.
-
Dry the final CTF product under vacuum.
Brønsted Acid-Catalyzed Synthesis of a Covalent Triazine Framework (CTF-hex1)
Materials:
-
1,4-bis(tris(4′-cyanophenyl)methyl)benzene (hexanitrile monomer)
-
Trifluoromethanesulfonic acid (TFMS)
Procedure:
-
Dissolve the hexanitrile monomer in a suitable solvent.
-
Add trifluoromethanesulfonic acid to the solution to catalyze the trimerization reaction.
-
Stir the reaction mixture at room temperature for the specified reaction time.[5]
-
Precipitate the resulting polymer by adding a non-solvent.
-
Collect the polymer by filtration and wash it thoroughly with appropriate solvents to remove the acid catalyst and any unreacted monomer.
-
Dry the purified CTF product under vacuum.
Visualizations of Key Processes
Caption: Synthetic pathways to major classes of triazine-based polymers.
References
- 1. Advances in the Synthesis of Covalent Triazine Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent triazine frameworks: synthesis and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent Triazine Frameworks Based on the First Pseudo-Octahedral Hexanitrile Monomer via Nitrile Trimerization: Synthesis, Porosity, and CO2 Gas Sorption Properties | MDPI [mdpi.com]
- 6. Artificial synthesis of covalent triazine frameworks for local structure and property determination - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02430F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103012706A - Melamine-dialdehyde condensation product and synthetic method and application thereof - Google Patents [patents.google.com]
- 10. Triazine‐Based Sequence‐Defined Polymers with Side‐Chain Diversity and Backbone–Backbone Interaction Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers [mdpi.com]
The Triazine Core: A Versatile Scaffold in Modern Organic Synthesis
Introduction
Triazines are a class of nitrogen-containing heterocyclic compounds characterized by a six-membered aromatic ring containing three nitrogen atoms.[1] Their structure exists in three constitutional isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579), distinguished by the relative positions of the nitrogen atoms.[2][3] Due to the electron-withdrawing nature of the nitrogen atoms, the triazine ring is electron-deficient compared to benzene, making it susceptible to nucleophilic substitution rather than electrophilic substitution.[2][3] This inherent reactivity, combined with the ability to introduce multiple substituents, has established the triazine core as a highly versatile and valuable scaffold in organic synthesis. Its applications span from the construction of complex molecules in drug discovery to the development of advanced materials such as dendrimers and covalent organic frameworks (COFs).[4][5][6] This guide provides an in-depth review of the pivotal roles of triazines in organic synthesis, focusing on key reaction methodologies, experimental protocols, and their application in creating functional molecules and materials.
Caption: The three constitutional isomers of triazine.
The 1,3,5-Triazine Scaffold: A Hub for Molecular Diversity
The symmetrical 1,3,5-triazine, or s-triazine, is arguably the most utilized isomer in organic synthesis, largely due to the commercial availability and unique reactivity of its chlorinated derivative, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[7][8] The three chlorine atoms on the triazine ring exhibit differential reactivity towards nucleophiles, which can be controlled by temperature. This allows for a stepwise and selective substitution, providing a powerful platform for constructing highly functionalized molecules with precise structural control.[9]
The first chlorine atom is highly reactive and can be substituted at low temperatures (0–5 °C). The second substitution requires a moderate temperature (typically room temperature to 40 °C), while the displacement of the third chlorine atom necessitates elevated temperatures (reflux). This reactivity gradient is fundamental to the use of s-triazine as a scaffold in combinatorial chemistry, drug discovery, and the synthesis of dendrimers.[7][10]
Caption: Temperature-controlled sequential substitution on cyanuric chloride.
Key Experimental Protocol: Synthesis of a Trisubstituted 1,3,5-Triazine Derivative
This protocol is adapted from the synthesis of novel 1,3,5-triazine derivatives bearing 4-hydroxycoumarin (B602359) and various amine moieties.
Step 1: Synthesis of 4-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one
-
Dissolve cyanuric chloride (1.0 eq) in acetone (B3395972) at 0-5 °C.
-
Slowly add a solution of 4-hydroxycoumarin (1.0 eq) and a base (e.g., sodium carbonate, 1.1 eq) in water to the reaction mixture while maintaining the temperature.
-
Stir the mixture vigorously for 2-4 hours at 0-5 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the monosubstituted product.
Step 2: Synthesis of 4-((4-chloro-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one
-
Suspend the product from Step 1 (1.0 eq) in acetone.
-
Add 2-aminopyrazine (B29847) (1.0 eq) and a base (e.g., potassium carbonate, 1.5 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
After completion (monitored by TLC), filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude disubstituted product, which can be purified by recrystallization or column chromatography.
Step 3: Synthesis of the Final Trisubstituted Triazine
-
Dissolve the disubstituted product from Step 2 (1.0 eq) in a suitable solvent such as Tetrahydrofuran (THF).
-
Add the desired aromatic amine (Nu3-H, 1.1 eq) to the solution.
-
Heat the mixture to reflux (60-70 °C) and maintain for 6-10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the final product by recrystallization from a suitable solvent (e.g., chloroform) to obtain the pure trisubstituted triazine derivative.
Table 1: Examples of Nucleophilic Substitution on Cyanuric Chloride
| Step | Nucleophile | Base | Temperature (°C) | Product Type | Yield (%) | Reference |
| 1 | 4-hydroxycoumarin | Na2CO3 | 0-5 | Monosubstituted | Good | |
| 2 | 2-aminopyrazine | K2CO3 | Room Temp. | Disubstituted | Good | |
| 3 | Various Aryl Amines | - | Reflux (THF) | Trisubstituted | 75-90 | |
| 1 | Butane-1,4-diamine | Na2CO3 | 0-5 | Dimer (Core) | - | |
| 2 | Diethanolamine | NaHCO3 | Room Temp. | Hydroxyl Terminated | High |
Triazines in Cycloaddition Reactions: The IEDDA Pathway
The electron-deficient nature of triazines, particularly 1,2,4- and 1,2,3-triazines, makes them excellent dienes for inverse-electron-demand Diels-Alder (IEDDA) reactions.[11][12] This powerful transformation allows for the synthesis of a wide variety of other N-heterocyclic systems.[12][13] In a typical IEDDA reaction, the triazine (azadiene) reacts with an electron-rich dienophile (e.g., enamines, ynamines, or strained alkenes) to form a bicyclic intermediate.[11] This intermediate is often unstable and readily undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to yield a new, stable aromatic ring, such as a pyridine (B92270) or pyridazine.[11][14][15] The IEDDA reaction of triazines has become a cornerstone in the synthesis of complex natural products and in the field of bioorthogonal chemistry for labeling biomolecules.[12]
References
- 1. study.com [study.com]
- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazine as a promising scaffold for its versatile biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 9. Dendrimers Based on [1,3,5]-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Triazines: Syntheses and Inverse Electron-demand Diels-Alder Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triazine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Triazine-Based Herbicides
These application notes provide detailed protocols for the synthesis of common triazine-based herbicides, namely Atrazine, Simazine, and Ametryn. The procedures outlined are intended for researchers, scientists, and professionals in drug development and related fields. The primary synthetic route involves the sequential nucleophilic substitution of chlorine atoms on a 1,3,5-triazine (B166579) core, starting from cyanuric chloride.
Data Presentation
The following table summarizes key quantitative data for the synthesis of the selected triazine herbicides.
| Herbicide | Starting Material(s) | Reagent(s) | Solvent(s) | Reaction Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Analytical Method(s) |
| Atrazine | Cyanuric Chloride | Isopropylamine (B41738), Ethylamine (B1201723), Sodium Hydroxide (B78521) | Toluene (B28343), Water | 0 - 45 | 3 - 5 hours | > 97 | > 98 | GC, HPLC, GC-MS, LC-MS/MS |
| Simazine | Cyanuric Chloride | Ethylamine, Sodium Hydroxide | Water or Aqueous Acetone | < 10 | Not Specified | > 90 | > 99 | GC, HPLC, GC-MS, LC-MS/MS |
| Ametryn | Atrazine | Sodium Disulfide, Sodium Hydroxide, Methyl Sulfate | Isopropanol (B130326) | 80 - 100 (reflux) | 5 - 6 hours | 99.11 | 94.42 | HPLC |
Experimental Protocols
Protocol 1: Synthesis of Atrazine
This protocol describes the synthesis of Atrazine via sequential reaction of cyanuric chloride with isopropylamine and ethylamine.[1][2]
Materials:
-
Cyanuric chloride
-
Isopropylamine
-
Ethylamine
-
Sodium hydroxide (30% aqueous solution)
-
Toluene
-
Ice bath
-
Magnetic stirrer and heating mantle
-
Reaction vessel (three-necked flask) with condenser and dropping funnels
Procedure:
-
First Substitution:
-
In a three-necked flask equipped with a stirrer, condenser, and two dropping funnels, dissolve cyanuric chloride in toluene.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly and simultaneously add isopropylamine and a 30% aqueous solution of sodium hydroxide to the cooled mixture over a period of 1-2 hours, maintaining the temperature below 20 °C. The sodium hydroxide acts as a proton scavenger.[3]
-
After the addition is complete, continue stirring for an additional 1-2 hours at a controlled temperature below 30 °C.
-
-
Second Substitution:
-
To the reaction mixture from the previous step, slowly and simultaneously add ethylamine and a 30% aqueous solution of sodium hydroxide.
-
During this addition, allow the temperature to rise to and be maintained at 40-45 °C.
-
After the addition is complete, continue stirring for another 1-2 hours at 65-70 °C to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water to remove any remaining salts and base.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure to yield crude Atrazine.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography.
-
-
Analysis:
Protocol 2: Synthesis of Simazine
This protocol details the synthesis of Simazine from cyanuric chloride and ethylamine.[6][7]
Materials:
-
Cyanuric chloride
-
Ethylamine (concentrated aqueous solution, ≥ 50%)
-
Sodium hydroxide
-
Water or aqueous acetone
-
Ice bath
-
Magnetic stirrer
-
Reaction vessel
Procedure:
-
Reaction Setup:
-
In a reaction vessel, prepare a concentrated aqueous solution of ethylamine (at least 50%).
-
Cool the ethylamine solution to below 10 °C in an ice bath. The reaction is highly exothermic.[6]
-
-
Addition of Cyanuric Chloride:
-
Slowly add cyanuric chloride to the cooled ethylamine solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
Sodium hydroxide is used as a proton scavenger to neutralize the HCl formed during the reaction.[8]
-
-
Reaction Completion and Work-up:
-
After the addition is complete, continue stirring at a low temperature until the reaction is complete (monitoring by TLC or other suitable method is recommended).
-
The resulting white crystalline powder is Simazine.
-
-
Purification:
-
Filter the precipitated Simazine and wash it with cold water to remove unreacted starting materials and salts.
-
The product can be further purified by recrystallization.
-
-
Analysis:
-
The purity of the synthesized Simazine can be determined by HPLC or GC.[4]
-
Protocol 3: Synthesis of Ametryn from Atrazine
This protocol describes a method for producing Ametryn by reacting Atrazine with a sulfur source followed by methylation.[9]
Materials:
-
Atrazine
-
Sodium disulfide
-
Sodium hydroxide (liquid caustic soda)
-
Methyl sulfate
-
Isopropanol
-
Magnetic stirrer and heating mantle
-
Reaction vessel with condenser
Procedure:
-
Thiolation Reaction:
-
In a reactor equipped with a stirrer and condenser, add Atrazine, sodium disulfide, and liquid caustic soda in conventional proportions.
-
Add isopropanol as the solvent.
-
Heat the mixture to 80-100 °C and maintain it at this temperature for 5-6 hours.
-
-
Methylation:
-
After the incubation period, cool the reaction mixture to 45-55 °C.
-
Slowly add methyl sulfate, ensuring the temperature does not exceed 70 °C.
-
Maintain the temperature between 45-70 °C and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture.
-
The product can be isolated by filtration, followed by washing and drying.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
-
Analysis:
-
The purity and yield of the final Ametryn product can be determined using HPLC.[9]
-
Mandatory Visualization
General Synthesis Workflow for Triazine-Based Herbicides
References
- 1. Atrazine - Wikipedia [en.wikipedia.org]
- 2. primaryinfo.com [primaryinfo.com]
- 3. Identification of the triazine receptor protein as a chloroplast gene product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Simazine - Wikipedia [en.wikipedia.org]
- 7. Simazine (Ref: G 27692) [sitem.herts.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. www2.lsuagcenter.com [www2.lsuagcenter.com]
Application Notes and Protocols: Leveraging Triazine Scaffolds for Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine (B166579) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. Its versatile nature allows for multi-vector substitution, enabling the fine-tuning of steric, electronic, and physicochemical properties to achieve desired therapeutic effects. These application notes provide an overview of the utility of triazine scaffolds in drug design, with a focus on anticancer applications, and detail essential experimental protocols for their synthesis and evaluation.
I. Applications of Triazine Scaffolds in Drug Discovery
The triazine core is a key pharmacophore in numerous biologically active compounds, exhibiting a range of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] In oncology, triazine derivatives have been successfully developed as inhibitors of various signaling pathways implicated in tumor growth and survival, such as the PI3K/AKT/mTOR pathway.[3][4][5]
Anticancer Activity
Triazine-based compounds have shown significant promise as anticancer agents by targeting key molecules in cancer cell signaling. One of the most critical pathways often deregulated in cancer is the PI3K/AKT/mTOR pathway, which controls cell growth, proliferation, and survival.[4][5] Several triazine derivatives have been designed to inhibit components of this pathway, leading to the induction of apoptosis and suppression of tumor growth.
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the points of inhibition by triazine-based compounds.
II. Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of various triazine derivatives against different cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). This data allows for a comparative analysis of the potency of different structural modifications on the triazine scaffold.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Triazine-hydrazone derivatives | |||
| Compound 4b (piperidino and benzylamino substituent with p-chloro on benzylidine) | MCF-7 (Breast) | 3.29 | [6] |
| HCT-116 (Colon) | 3.64 | [6] | |
| Mono-substituted s-triazine derivatives | |||
| Compound 1d | MCF-7 (Breast) | 0.2 | [7] |
| Tri-substituted s-triazine derivatives | |||
| Compound 3b (4-F-Ar, dimorpholino) | MCF-7 (Breast) | 6.19 | [7] |
| Compound 2d | C26 (Colon) | 0.38 | [7] |
| Pyrazolyl-s-triazine derivatives | |||
| Compound 4j (monopyrazole/p-MeO-anilino and piperidine) | MCF-7 (Breast) | 2.93 | [5] |
| 1,3,5-Triazine derivatives | |||
| Compound 11 | SW620 (Colorectal) | 5.85 | [8] |
| Compound 5 | SW480 (Colorectal) | 43.12 | [8] |
| SW620 (Colorectal) | 32.83 | [8] | |
| Triazine derivatives with EGFR inhibitory activity | |||
| Compound 7f | EGFR | 59.24 nM | [6] |
| Compound 7d | EGFR | 70.3 nM | [6] |
| Chalcon-triazines and triazin-N-(3,5-dichlorophenyl)pyrazolines | |||
| Compound 39a | 60 cancer cell lines | GI50 = 1.17 | [9] |
| Compound 39b | 60 cancer cell lines | GI50 = 1.25 | [9] |
| Compound 40 | 60 cancer cell lines | GI50 = 1.49 | [9] |
| Triazine derivative | |||
| Compound 14 | A549 (Lung) | 5.15 | [9] |
| MCF-7 (Breast) | 6.37 | [9] | |
| HCT116 (Colon) | 8.44 | [9] | |
| HepG2 (Liver) | 6.23 | [9] |
III. Experimental Protocols
A. Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazine Derivatives
The synthesis of diversely substituted 1,3,5-triazines is most commonly achieved through the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different nucleophiles by adjusting the reaction temperature.
Below is a general workflow for the synthesis of unsymmetrically trisubstituted 1,3,5-triazines.
Protocol: Synthesis of a Disubstituted Triazine Derivative [1]
This protocol details the synthesis of 4-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one.
Materials:
-
Cyanuric chloride (0.05 mol, 9.2 g)
-
4-Hydroxycoumarin (B602359) (0.05 mol, 8.1 g)
-
10% Sodium bicarbonate (NaHCO₃) solution (45 ml)
-
Acetone (B3395972) (50 ml)
Procedure:
-
Dissolve cyanuric chloride in acetone in a flask equipped with a stirrer and cool to 0-5 °C.
-
In a separate vessel, dissolve 4-hydroxycoumarin in the 10% NaHCO₃ solution.
-
Add the 4-hydroxycoumarin solution dropwise to the stirred cyanuric chloride solution over two hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue stirring for another 2-3 hours at the same temperature.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the product.
B. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol: MTT Assay for Cytotoxicity Screening [10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Triazine compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the triazine compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
C. Western Blot Analysis of PI3K/AKT/mTOR Pathway
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with a triazine-based inhibitor. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.
Protocol: Western Blot for PI3K/AKT/mTOR Pathway Analysis [2][12]
Materials:
-
Cancer cells treated with triazine compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse treated and untreated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and compare treated samples to the control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
Application Notes: Step-by-Step Synthesis of Melamine from Urea
These application notes provide a comprehensive overview of the synthesis of melamine (B1676169) from urea (B33335), tailored for researchers, scientists, and drug development professionals. The document outlines the primary industrial methods, which can be adapted for laboratory-scale synthesis, and includes a detailed experimental protocol.
Introduction
Melamine (2,4,6-triamino-1,3,5-triazine) is a nitrogen-rich organic compound with the chemical formula C₃H₆N₆. It is a key component in the production of melamine-formaldehyde resins, which are valued for their durability, heat resistance, and flame-retardant properties. The most economically viable route for melamine synthesis is the pyrolysis of urea.[1] This process can be broadly categorized into two main methodologies: high-pressure, non-catalytic synthesis and low-pressure, catalytic synthesis.[2]
Chemical Principles and Reaction Mechanism
The overall chemical equation for the synthesis of melamine from urea is:
6 CO(NH₂)₂ → C₃H₆N₆ + 6 NH₃ + 3 CO₂
The reaction is endothermic and proceeds through a two-step mechanism[3]:
-
Urea Decomposition: Urea decomposes into isocyanic acid (HNCO) and ammonia (B1221849) (NH₃). This is an endothermic step. 6 CO(NH₂)₂ ⇌ 6 HNCO + 6 NH₃
-
Trimerization of Isocyanic Acid: Three molecules of isocyanic acid trimerize to form melamine. This step is exothermic. 6 HNCO → C₃H₆N₆ + 3 CO₂
Intermediate products in this reaction can include cyanuric acid, ammelide, and ammeline.[4] The presence of ammonia is crucial to suppress the formation of by-products.[4]
Synthesis Methodologies
1. High-Pressure, Non-Catalytic Process:
This method involves the pyrolysis of molten urea in the liquid phase at high pressures and temperatures without the need for a catalyst.[5] The high pressure helps to maintain the reactants in a liquid state and favors the formation of melamine.
-
Advantages: Does not require a catalyst, which can be costly and prone to deactivation. The process is well-established and suitable for large-scale production.
-
Disadvantages: Requires robust and expensive high-pressure equipment. The process is more energy-intensive compared to the low-pressure method.[2]
2. Low-Pressure, Catalytic Process:
In this process, urea is vaporized and passed through a fluidized bed reactor containing a catalyst.[6] The catalyst, typically alumina (B75360) (Al₂O₃) or silica-based, facilitates the reaction at lower pressures.[2][6]
-
Advantages: Operates at lower pressures, reducing the capital cost of the reactor. It is generally more energy-efficient and can be suitable for continuous operation.[2]
-
Disadvantages: Requires a catalyst that can be subject to deactivation. The process can be more complex to operate due to the fluidized bed system.
Data Presentation
The following table summarizes the typical reaction conditions for the industrial synthesis of melamine from urea. These parameters can serve as a starting point for designing laboratory-scale experiments.
| Parameter | High-Pressure, Non-Catalytic Process | Low-Pressure, Catalytic Process |
| Pressure | 70 - 150 bar (7 - 15 MPa)[5] | 3 - 10 bar (0.3 - 1 MPa)[6] |
| Temperature | 360 - 450 °C[5] | 370 - 430 °C[1] |
| Phase | Liquid Phase | Gas Phase[6] |
| Catalyst | None | Alumina (Al₂O₃), Silica[2][6] |
| Urea Purity | High purity is essential[2] | High purity is essential[2] |
| Conversion Rate | > 95% | 90 - 97%[1][6] |
| Final Purity | > 99%[7] | > 99% |
Experimental Protocols
The following is a representative laboratory-scale protocol for the high-pressure synthesis of melamine from urea. This protocol should be performed with appropriate safety precautions in a well-ventilated fume hood, and the high-pressure reactor should be operated by trained personnel.
Materials and Equipment:
-
Urea (high purity, >99%)
-
High-pressure autoclave with a stirrer, temperature controller, and pressure gauge
-
Heating mantle or furnace for the autoclave
-
Beakers, flasks, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven for drying
-
Distilled water
Procedure:
1. Reaction Setup: a. Place a precisely weighed amount of high-purity urea (e.g., 100 g) into the high-pressure autoclave. b. Seal the autoclave according to the manufacturer's instructions, ensuring all fittings are secure. c. Purge the autoclave with an inert gas, such as nitrogen, to remove any air.
2. Synthesis: a. Begin heating the autoclave to a target temperature of 380-400°C.[5] b. As the temperature rises, the urea will melt and decompose, causing the internal pressure to increase due to the formation of ammonia and carbon dioxide. c. Monitor the pressure and temperature closely. The pressure will typically reach 80-100 bar.[2] d. Maintain the reaction at the target temperature and pressure for a specified residence time (e.g., 30-60 minutes). Stirring should be maintained throughout the reaction to ensure homogeneity.
3. Quenching and Product Isolation: a. After the reaction is complete, rapidly cool the autoclave to room temperature. This rapid cooling, or quenching, is crucial for solidifying the molten melamine and preventing the formation of by-products. b. Once cooled, carefully vent the excess pressure of ammonia and carbon dioxide in a fume hood. c. Open the autoclave and collect the solid crude melamine product.
4. Purification by Recrystallization: a. Transfer the crude melamine to a beaker. b. Add a suitable amount of distilled water (melamine is sparingly soluble in cold water but more soluble in hot water). c. Heat the suspension to near boiling while stirring to dissolve the melamine. Insoluble impurities can be removed by hot filtration. d. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.[8] e. Collect the purified melamine crystals by vacuum filtration using a Buchner funnel.[8] f. Wash the crystals with a small amount of cold distilled water to remove any remaining soluble impurities.[8]
5. Drying: a. Dry the purified melamine crystals in an oven at 80-100°C until a constant weight is achieved.
6. Analysis: a. Determine the yield of the purified melamine. b. Characterize the product using appropriate analytical techniques, such as melting point determination, Fourier-transform infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to assess purity.
Visualizations
Reaction Pathway
References
- 1. US20100222582A1 - Process for preparing melamine - Google Patents [patents.google.com]
- 2. CN102580711A - Production method for synthesizing melamine catalyst by urea with gas phase method - Google Patents [patents.google.com]
- 3. Melamine From Urea: Production Process [jinjiangmelamine.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. data.epo.org [data.epo.org]
- 6. eprints.ums.ac.id [eprints.ums.ac.id]
- 7. Process for the production of high purity melamine from urea | TREA [trea.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Application of Triazine Compounds as Organic Linkers in Metal-Organic Frameworks (MOFs): Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of triazine-containing compounds as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). It covers their applications in gas adsorption and separation, catalysis, and drug delivery, offering comprehensive data, experimental methodologies, and visual guides to the underlying principles.
Introduction to Triazine-Based MOFs
Triazine-based ligands are a compelling class of building blocks for the construction of MOFs due to their C3 symmetry, nitrogen-rich structure, and rigid, planar geometry. These characteristics facilitate the formation of highly porous and stable frameworks with tunable properties. The presence of nitrogen atoms in the triazine ring can enhance interactions with guest molecules, such as carbon dioxide, and provide active sites for catalysis. Furthermore, the versatility of triazine chemistry allows for the straightforward introduction of various functional groups to tailor the MOF's properties for specific applications, including targeted drug delivery.
Applications and Performance Data
The unique structural and chemical attributes of triazine-based MOFs have led to their successful application in several key areas. The following sections summarize their performance with quantitative data presented for comparative analysis.
Gas Adsorption and Separation
The inherent porosity and the presence of nitrogen-rich triazine moieties make these MOFs excellent candidates for the adsorption and separation of gases. The nitrogen atoms can act as Lewis basic sites, leading to strong interactions with acidic gases like CO2.
| MOF/Material Name | Gas Adsorbed | Adsorption Capacity | Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| SXU-120(ammeline) | CO₂ | 64.60 cm³/g (at 273 K) | - | - | [1] |
| C₂H₂ | 67.42 cm³/g (at 273 K) | - | - | [1] | |
| CO₂-derived COF | N₂ | - | 945 (BET) | - | [2][3] |
| CTF-1@PSF (24 wt%) | O₂ | 2.6 Barrer | - | - | [4] |
| N₂ | 0.5 Barrer | - | - | [4] | |
| CO₂ | 12.7 Barrer | - | - | [4] | |
| CH₄ | 0.6 Barrer | - | - | [4] | |
| MOF-S1 | N₂ | - | 711 (Langmuir) | ~0.25 | [5] |
| CO₂ | 2.4 mmol/g (at 277 K) | - | - | [5] | |
| H₂ | 7.6 mmol/g (at 77 K) | - | - | [5] |
Catalysis
The triazine core and the potential for functionalization allow for the creation of active catalytic sites within the MOF structure. These materials have shown promise in a range of organic transformations.
| MOF/Catalyst | Reaction | Substrate | Product | Conversion/Yield | Turnover Number (TON) / Turnover Frequency (TOF) | Reference |
| CTF-0-M2 | Photocatalytic H₂ Evolution | Water | H₂ | - | TON: 726 (after 6h) | [5] |
| CTF-0-I | Photocatalytic O₂ Evolution | Water | O₂ | Apparent Quantum Yield: 5.2% at 420 nm | - | [5] |
| CuO@Zn-MOF | Azide-Alkyne Cycloaddition | Various azides and alkynes | Triazoles | 80-91% yield | - | [6] |
| MOF-S1 | Photocatalytic Degradation | Methyl Orange | Degraded products | ~93% | - | [7] |
| Rhodamine B | Degraded products | ~74% | - | [7] |
Drug Delivery
The high porosity and tunable surface chemistry of triazine-based MOFs make them suitable as nanocarriers for therapeutic agents. Their pH-sensitive nature can be exploited for controlled drug release in specific microenvironments, such as cancerous tissues.
| MOF | Drug | Drug Loading Capacity | Release Conditions | Key Findings | Reference |
| Zn-TATAT MOF | 5-Fluorouracil (5-FU) | 0.5 g/g | PBS solution (pH 7.4) at room temperature | High loading capacity attributed to hydrogen bonding. | [8] |
| CTF-0 | Carmustine (BCNU) | - | DFT Study | Adsorption energy: -13.51 kcal/mol. pH-facilitated off-loading. | [2] |
| Temozolomide (TMZ) | - | DFT Study | Adsorption energy: -19.89 kcal/mol. Higher charge transfer than BCNU. | [2] | |
| Triazine-based hydrogel | Doxorubicin | - | pH-responsive release | Dual functionality: controlled drug release and PI3K inhibition. | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of triazine-based MOFs and their evaluation in key applications.
Synthesis of a Triazine-Based Linker: 2,4,6-tris(4-carboxyphenoxy)-1,3,5-triazine (B3088972) (H₃TCPT)
This protocol describes a representative synthesis of a common triazine-based linker.
Materials:
-
Cyanuric chloride
-
4-Hydroxybenzoic acid
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve 4-hydroxybenzoic acid and potassium carbonate in DMF in a round-bottom flask.
-
Stir the mixture at room temperature for 1 hour.
-
Slowly add a solution of cyanuric chloride in DMF to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing dilute HCl to precipitate the product.
-
Filter the white precipitate, wash thoroughly with water, and then with ethanol.
-
Dry the product under vacuum to obtain H₃TCPT.
Synthesis of a Triazine-Based MOF: MOF-S1
This protocol details the solvothermal synthesis of a zinc-based MOF using a triazine linker.[5]
Materials:
-
2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT)
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 40 mL glass vial, dissolve 204 mg of zinc nitrate hexahydrate in 0.6 mL of deionized water.[5]
-
In a separate beaker, dissolve 122 mg of TCPT in 10 mL of DMF.[5]
-
Pour the TCPT solution into the vial containing the zinc nitrate solution.[5]
-
Seal the vial and place it in a preheated oven at 105 °C for 14 hours.[5]
-
After cooling, filter the resulting white hexagonal rod-shaped crystals.[5]
-
Wash the crystals with fresh DMF and then with ethanol.
-
Dry the synthesized MOF-S1 under vacuum.
Protocol for Gas Adsorption Measurement
Equipment:
-
Volumetric gas adsorption analyzer
Procedure:
-
Activate the synthesized MOF sample by heating it under vacuum to remove any guest molecules from the pores. The activation temperature and time will depend on the thermal stability of the MOF.
-
Transfer the activated sample to the analysis port of the gas adsorption analyzer.
-
Perform a leak test to ensure the system is properly sealed.
-
Introduce the adsorbate gas (e.g., N₂, CO₂, H₂) into the system in controlled doses.
-
Measure the amount of gas adsorbed at various relative pressures at a constant temperature (e.g., 77 K for N₂, 273 K or 298 K for CO₂).
-
Plot the amount of gas adsorbed versus relative pressure to obtain the adsorption isotherm.
-
Calculate the surface area (e.g., using the BET or Langmuir model) and pore volume from the isotherm data.
Protocol for Evaluating Photocatalytic Activity
This protocol outlines the evaluation of a triazine-based MOF for the degradation of an organic dye under UV irradiation.[7]
Materials:
-
Synthesized triazine-based MOF (e.g., MOF-S1)
-
Organic dye solution (e.g., Methyl Orange or Rhodamine B)
-
UV lamp
-
Magnetic stirrer
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the organic dye in deionized water.
-
Disperse a known amount of the MOF catalyst in a specific volume of the dye solution in a quartz reactor.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Irradiate the suspension with a UV lamp while continuously stirring.
-
At regular time intervals, withdraw a small aliquot of the suspension and centrifuge it to remove the MOF particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of the dye using a UV-Vis spectrophotometer.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Protocol for Drug Loading and In Vitro Release Study
This protocol describes the loading of an anticancer drug into a triazine-based MOF and the subsequent in vitro release study.
Materials:
-
Synthesized triazine-based MOF
-
Anticancer drug (e.g., 5-Fluorouracil)
-
Solvent for drug dissolution (e.g., water, ethanol)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Shaking incubator
-
UV-Vis spectrophotometer or HPLC
Procedure for Drug Loading:
-
Disperse a known amount of the activated MOF in a solution of the drug with a specific concentration.
-
Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for drug encapsulation.
-
Centrifuge the mixture to separate the drug-loaded MOF.
-
Wash the drug-loaded MOF with the solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading capacity by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectrophotometry or HPLC.
Procedure for In Vitro Drug Release:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of PBS buffer (pH 7.4 and 5.5) in separate vials.
-
Place the vials in a shaking incubator at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Centrifuge the withdrawn aliquot to remove any MOF particles.
-
Analyze the concentration of the released drug in the supernatant using a suitable analytical method (UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizing Logical Relationships and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of triazine-based MOFs.
Caption: General workflow for the synthesis of triazine-based MOFs.
Caption: pH-responsive drug delivery mechanism of a triazine-based MOF.
Caption: Simplified catalytic cycle involving a triazine-based MOF.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Innovative Metal-Organic Frameworks for Targeted Oral Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MOFs for next-generation cancer therapeutics through a biophysical approach—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sci-rad.com [sci-rad.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent progress in nanoscale metal-organic frameworks for drug release and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring bioMOF-on-MOF hybrid nanostructure for controlled drug release: characterization, kinetic modeling, and in vitro evaluation - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00645G [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Triazine-Based Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of triazine-based Covalent Organic Frameworks (COFs). Triazine-based COFs are a class of porous crystalline polymers constructed from nitrogen-rich triazine units, offering exceptional thermal and chemical stability, making them promising materials for applications in gas storage and separation, catalysis, and drug delivery.[1][2] This document outlines various synthetic strategies, presents key performance data, and offers detailed experimental procedures to guide researchers in the successful preparation of these advanced materials.
Synthetic Strategies for Triazine-Based COFs
The synthesis of triazine-based COFs can be broadly categorized into two approaches: those that construct the triazine ring during polymerization and those that utilize pre-formed triazine-containing monomers.[3] Several methods have been developed to achieve this, each with its own advantages and limitations. Key methods include ionothermal, solvothermal, microwave-assisted, mechanochemical, and room-temperature synthesis.[1][4][5][6]
A general workflow for the synthesis and characterization of triazine-based COFs is depicted below.
References
- 1. Covalent triazine frameworks: synthesis and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvothermal synthesis of covalent triazine... [experts.mcmaster.ca]
- 5. researchgate.net [researchgate.net]
- 6. Porous, Fluorescent, Covalent Triazine-Based Frameworks Via Room-Temperature and Microwave-Assisted Synthesis | Department of Organic Chemistry [orgchem.natur.cuni.cz]
Application Notes and Protocols for the Laboratory Synthesis of Atrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory procedure for the synthesis of atrazine (B1667683) (6-chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine), a widely used herbicide. The synthesis is based on the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride with isopropylamine (B41738) and ethylamine (B1201723).[1][2][3][4] This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the reaction, workup, and purification of the final product. Additionally, a summary of key quantitative data is presented in a tabular format for easy reference.
Introduction
Atrazine is a triazine-class herbicide invented in 1958 that is extensively used for the control of pre-emergence broadleaf weeds in crops such as corn, sorghum, and sugarcane.[1] Its synthesis is a cornerstone of industrial organic chemistry and serves as a practical example of nucleophilic aromatic substitution on a heterocyclic ring. The procedure described herein is a well-established method that can be adapted for laboratory-scale synthesis, yielding atrazine with high purity.[5] The reaction proceeds in two main stages: the initial reaction of cyanuric chloride with the less reactive isopropylamine, followed by the reaction with ethylamine.[5][6] A base, typically sodium hydroxide (B78521), is used throughout the process to neutralize the hydrochloric acid generated during the substitution reactions.[3][5]
Data Presentation
The following table summarizes the key quantitative parameters for the laboratory synthesis of atrazine.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Cyanuric Chloride | 1.0 | Molar Equivalent | Starting material |
| Isopropylamine | 1.0 - 1.05 | Molar Equivalent | Added in the first step |
| Ethylamine | 1.0 - 1.05 | Molar Equivalent | Added in the second step |
| Sodium Hydroxide | 2.0 - 2.1 | Molar Equivalent | Used as a proton scavenger |
| Solvents | |||
| Toluene (B28343) or Xylene | ~10 | mL per g of Cyanuric Chloride | Organic phase |
| Water | ~5 | mL per g of Cyanuric Chloride | Aqueous phase |
| Reaction Conditions | |||
| Temperature (Step 1) | 0 - 5 | °C | Reaction with isopropylamine |
| Reaction Time (Step 1) | 1.5 - 2 | hours | |
| Temperature (Step 2) | 30 - 45 | °C | Reaction with ethylamine |
| Reaction Time (Step 2) | 1 - 1.5 | hours | |
| Yield and Purity | |||
| Typical Yield | >95 | % | Based on cyanuric chloride |
| Purity | >98 | % | After purification |
Experimental Protocols
Materials and Equipment
-
Cyanuric chloride
-
Isopropylamine
-
Ethylamine
-
Sodium hydroxide (30% aqueous solution)
-
Toluene or Xylene
-
Hydrochloric acid (for neutralization, optional)
-
Distilled water
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnels (2)
-
Thermometer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Synthesis Procedure
Step 1: Reaction of Cyanuric Chloride with Isopropylamine
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and two dropping funnels.
-
In the flask, dissolve cyanuric chloride in toluene (or xylene).
-
Cool the mixture to 0-5 °C using an ice bath.
-
In one dropping funnel, place isopropylamine. In the second dropping funnel, place a 30% aqueous solution of sodium hydroxide.
-
Slowly and concurrently add the isopropylamine and sodium hydroxide solutions to the stirred cyanuric chloride solution. Maintain the temperature below 5 °C throughout the addition.[6] The amine should be kept in slight excess during the addition.[5]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 1.5 to 2 hours to ensure the completion of the first substitution.
Step 2: Reaction with Ethylamine
-
In a separate dropping funnel, place ethylamine.
-
Slowly add the ethylamine to the reaction mixture.
-
Concurrently, add another equivalent of 30% aqueous sodium hydroxide solution from the second dropping funnel.
-
During this second addition, allow the reaction temperature to rise to and be maintained at 30-45 °C.[7] A heating mantle may be required.
-
After the addition is complete, continue to stir the mixture at this temperature for 1 to 1.5 hours.
Workup and Purification
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
The aqueous layer can be optionally neutralized with hydrochloric acid.[3]
-
Wash the organic layer with distilled water to remove any remaining salts and impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent (toluene or xylene) from the filtrate using a rotary evaporator.
-
The resulting crude product is a white solid.[4]
-
Recrystallize the crude atrazine from a suitable solvent, such as acetone or ethanol, to obtain the pure product.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry in a vacuum oven.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of atrazine.
References
- 1. Atrazine - Wikipedia [en.wikipedia.org]
- 2. primaryinfo.com [primaryinfo.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Atrazine | C8H14ClN5 | CID 2256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102344422B - Novel synthesis process of atrazine - Google Patents [patents.google.com]
The Application of Triazine Compounds in the Formulation of Reactive Dyes: A Detailed Guide for Researchers
Introduction
Reactive dyes are a cornerstone in the coloration of cellulosic fibers like cotton, linen, and viscose, prized for their brilliant shades, excellent wet fastness properties, and straightforward application methods.[1] At the heart of many of these dyes lies the triazine ring system, a versatile heterocyclic scaffold that serves as a bridge, covalently bonding the dye's chromophore to the fiber.[2][3] This covalent bond is the key to the high wash fastness of reactive dyes, as the dye becomes an integral part of the fiber.[1] The most common triazine-based reactive systems are derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which allows for the sequential substitution of its chlorine atoms.[3][4] This unique feature enables the creation of dyes with varying reactivity, such as the highly reactive dichlorotriazine dyes (e.g., Procion MX type) and the less reactive but more stable monochlorotriazine dyes.[5][6] This application note provides detailed protocols for the synthesis and application of triazine-based reactive dyes, methods for their performance evaluation, and a summary of relevant quantitative data to aid researchers in their development and use.
Chemical Principles
The fundamental principle behind triazine-based reactive dyes is the nucleophilic substitution reaction between the dye and the hydroxyl groups of cellulose (B213188) fibers under alkaline conditions.[7] The electronegative nitrogen atoms in the triazine ring activate the carbon atoms, making them susceptible to attack by the cellulosate anion (Cell-O⁻), which is formed in the presence of an alkali such as sodium carbonate or sodium hydroxide (B78521).[7]
A competing reaction is the hydrolysis of the reactive group, where the dye reacts with hydroxide ions (OH⁻) from water instead of the fiber.[1] This hydrolyzed dye is no longer capable of forming a covalent bond with the cellulose and must be washed off, which can lead to lower fixation efficiency and colored effluent.[1] The reactivity of the triazine dye is a critical factor; highly reactive dyes can be applied at lower temperatures but are also more prone to hydrolysis.[6]
Data Presentation: Performance of Triazine-Based Reactive Dyes
The performance of reactive dyes is assessed based on several key parameters, including fixation efficiency, exhaustion, and colorfastness. The following tables summarize typical quantitative data for different types of triazine-based reactive dyes.
Table 1: Comparison of Fixation Efficiency for Different Triazine Reactive Dye Systems on Cotton.
| Reactive System | Dye Type Example | Typical Fixation Temperature (°C) | Typical Fixation Efficiency (%) | Reference |
| Dichlorotriazine (DCT) | Procion MX type | 30 - 40 | 60 - 80 | [6] |
| Monochlorotriazine (MCT) | Procion H type | 80 - 95 | 70 - 85 | [8] |
| Bifunctional (MCT & Vinyl Sulfone) | Sumifix Supra type | 60 - 80 | > 90 | [5][9] |
| Bis(dichlorotriazine) | Experimental | 80 | 88 - 99 | [2] |
Table 2: Typical Colorfastness Properties of Triazine Reactive Dyes on Cotton (ISO 105 Standards).
| Fastness Test | Typical Rating (Grey Scale) | Description |
| Washing (ISO 105-C06) | 4-5 | Excellent resistance to color change and staining during laundering.[10] |
| Rubbing (Dry) (ISO 105-X12) | 4-5 | Excellent resistance to color transfer when rubbed with a dry cloth.[4][11] |
| Rubbing (Wet) (ISO 105-X12) | 3-4 | Good to very good resistance to color transfer when rubbed with a wet cloth.[4][11] |
| Light (ISO 105-B02) | 4-6 | Good to excellent resistance to fading upon exposure to light.[4] |
Experimental Protocols
Protocol 1: Synthesis of a Dichlorotriazine (DCT) Reactive Dye
This protocol describes a general two-step synthesis of a simple dichlorotriazine reactive dye.
Materials:
-
Cyanuric chloride (trichloro-s-triazine)
-
An aromatic amine containing a chromophore (e.g., H-acid, an amino-substituted azo dye)
-
Sodium carbonate
-
Sodium chloride
-
Ice
-
Acetone
-
Distilled water
Procedure:
-
First Condensation:
-
In a flask, prepare a well-stirred suspension of cyanuric chloride (1 equivalent) in a mixture of ice and water (0-5°C).
-
Dissolve the aromatic amine chromophore (1 equivalent) in water, adjusting the pH to neutral (6.5-7.0) with a sodium carbonate solution.
-
Slowly add the dissolved chromophore solution to the cyanuric chloride suspension, maintaining the temperature at 0-5°C and the pH at 4.5-5.5 by the dropwise addition of a sodium carbonate solution.
-
Stir the reaction mixture at this temperature and pH for 2-4 hours until the reaction is complete (can be monitored by TLC).
-
-
Isolation of the Dichlorotriazine Dye:
-
Once the reaction is complete, the dichlorotriazine reactive dye can be precipitated from the solution by the addition of sodium chloride (salting out).
-
Filter the precipitate and wash it with a cold brine solution.
-
Dry the product under vacuum at a low temperature (e.g., 40°C) to obtain the final dichlorotriazine reactive dye.
-
Protocol 2: Application of a Dichlorotriazine (Procion MX type) Reactive Dye to Cotton Fabric (Exhaust Dyeing)
This protocol details the application of a DCT reactive dye to cotton fabric using a laboratory-scale exhaust dyeing method.
Materials:
-
Scoured and bleached cotton fabric
-
Dichlorotriazine reactive dye (e.g., Procion MX type)
-
Sodium chloride (Glauber's salt can also be used)
-
Sodium carbonate (soda ash)
-
Synthrapol or other non-ionic detergent
-
Laboratory dyeing machine or beakers with a water bath
Procedure:
-
Preparation:
-
Weigh the dry cotton fabric. All subsequent calculations will be based on the weight of fabric (owf).
-
Thoroughly wet the fabric with water.
-
Prepare the dyebath with water at a liquor ratio of 20:1 (20 mL of water for every 1 g of fabric).
-
Dissolve the required amount of dye (e.g., 1% owf for a medium shade) and sodium chloride (e.g., 60 g/L) in the dyebath.
-
-
Dyeing:
-
Immerse the wetted fabric in the dyebath at room temperature (around 25-30°C).
-
Agitate the fabric in the dyebath for 30 minutes to allow for the exhaustion of the dye onto the fiber.
-
Dissolve the required amount of sodium carbonate (e.g., 20 g/L) in a small amount of water and add it to the dyebath. This will raise the pH and initiate the fixation reaction.
-
Continue the dyeing process with agitation for another 45-60 minutes at 30-40°C.
-
-
Washing Off:
-
Remove the dyed fabric from the dyebath and rinse thoroughly with cold water to remove unfixed dye and excess alkali.
-
Wash the fabric in a hot solution (e.g., 90-100°C) containing a non-ionic detergent (e.g., 2 g/L Synthrapol) for 10-15 minutes to remove any hydrolyzed dye.
-
Rinse again with hot and then cold water until the water runs clear.
-
Dry the fabric.
-
Protocol 3: Determination of Dye Fixation Efficiency
This protocol describes a spectrophotometric method to determine the percentage of dye that has covalently bonded to the fiber.
Materials:
-
Dyed fabric sample after fixation but before washing off
-
Unfixed dyed fabric sample (from the dyebath after exhaustion but before alkali addition)
-
Spectrophotometer
-
Suitable solvent to extract the unfixed dye (e.g., 25% aqueous pyridine)
Procedure:
-
Extraction of Unfixed Dye:
-
Take a known weight of the dyed fabric after the fixation step (before washing off).
-
Extract the unfixed dye from the fabric by treating it with a known volume of the extraction solvent at boiling temperature for a specific time (e.g., 2 minutes).
-
Cool the extract and dilute it to a known volume.
-
-
Measurement of Absorbance:
-
Measure the absorbance of the extract at the wavelength of maximum absorption (λmax) of the dye using a spectrophotometer.
-
Similarly, measure the absorbance of the initial dyebath to determine the total amount of dye used.
-
-
Calculation:
-
Calculate the amount of unfixed dye from the absorbance of the extract using a calibration curve.
-
Calculate the total amount of dye that was exhausted onto the fabric.
-
The fixation efficiency (%) is calculated as:
-
Protocol 4: Evaluation of Colorfastness to Washing (ISO 105-C06)
This is a summary of the standard procedure for assessing the resistance of the color to laundering.
Materials:
-
Dyed fabric specimen (10x4 cm)
-
Multifiber adjacent fabric
-
Standard detergent solution
-
Stainless steel balls
-
Launder-Ometer or similar apparatus
Procedure:
-
Specimen Preparation:
-
Sew the dyed fabric specimen together with a piece of multifiber adjacent fabric.
-
-
Washing:
-
Place the composite specimen in a stainless steel container with the standard detergent solution and stainless steel balls (to provide mechanical action).
-
Conduct the test in a Launder-Ometer at a specified temperature and time (e.g., 60°C for 30 minutes for a standard test).
-
-
Rinsing and Drying:
-
Rinse the specimen thoroughly with water and dry it in air at a temperature not exceeding 60°C.
-
-
Assessment:
-
Assess the change in color of the dyed specimen and the staining of the adjacent multifiber fabric using the standard grey scales under controlled lighting conditions. A rating of 5 indicates no change, and a rating of 1 indicates a severe change or staining.
-
Visualizations
Caption: Experimental workflow for triazine reactive dyes.
Caption: Reaction mechanism of a triazine dye with cellulose.
References
- 1. stef-francis.co.uk [stef-francis.co.uk]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Colour fastness | Centexbel [centexbel.be]
- 5. REACTIVE DYES TYPE AND STRUCTURE - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]
- 7. Procion MX Fibre Reactive Dyes [georgeweil.com]
- 8. ijsr.net [ijsr.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. chiuvention.com [chiuvention.com]
- 11. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
Microwave-Assisted Triazine Synthesis: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of triazine derivatives using microwave-assisted organic synthesis (MAOS). This innovative approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles.[1][2] These protocols are designed to serve as a comprehensive guide for the discovery and development of novel triazine-based compounds, which are pivotal scaffolds in many biologically active molecules with applications as anticancer, antimicrobial, and antiviral agents.[1]
Advantages of Microwave-Assisted Synthesis
Microwave energy provides direct and efficient heating of the reaction mixture, leading to rapid temperature elevation and significantly accelerated reaction rates.[1] The primary benefits of employing microwave irradiation for the synthesis of triazine derivatives include:
-
Rapid Reactions: Reaction times are frequently reduced from hours to mere minutes.[1][3][4]
-
Higher Yields: Many reactions proceed with improved yields of the desired product.[1][3]
-
Reduced By-products: Targeted heating often minimizes the formation of unwanted side products.[1]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[1]
-
Green Chemistry: This method aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions or the use of less harmful solvents.[4][5]
Experimental Protocols
The following protocols are based on published literature and can be adapted and optimized for specific substrates and microwave reactor systems.
Protocol 1: One-Pot Synthesis of Pyridinyl-1,3,5-triazine-2,4-diamine Hybrids
This protocol details a green and efficient one-step, multi-component reaction under neat (solvent-free) conditions.[6]
Reactants:
-
Aromatic aldehyde/ketone or cyclic ketone
Experimental Procedure:
-
A mixture of 2-aminopyridine (1 mmol), cyanamide (2 mmol), and the appropriate aromatic aldehyde or ketone (1 mmol) is placed in a microwave reactor vial.[1][6]
-
The vial is sealed and subjected to microwave irradiation at 120 °C for 15 minutes.[6]
-
After irradiation, the reaction mixture is allowed to cool to room temperature.
-
The resulting solid product is then purified, typically by recrystallization.[6]
Protocol 2: Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin (B114582)
This protocol describes a metal-free synthesis of trisubstituted 1,3,5-triazines.[7]
Reactants:
-
Substituted benzoyl benzotriazolides
-
Metformin
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
Experimental Procedure:
-
Substituted benzoyl benzotriazolides are treated with metformin in the presence of TEA in DMF in a microwave vial.[7]
-
The reaction mixture is heated under microwave irradiation at 100 °C for 3 hours.[7]
-
Following the reaction, the crude mixture is poured over ice and stirred with sodium carbonate for 15 minutes.[7]
-
The resulting solid is isolated and purified.[7]
Protocol 3: Synthesis of Triazine Covalent Organic Frameworks (COFs)
This protocol outlines the microwave-assisted synthesis of a triazine-based covalent organic framework via a Friedel-Crafts reaction.[1][8]
Reactants and Solvent:
-
Cyanuric chloride
-
Anhydrous Ferric Chloride (catalytic amount)
-
Dichloromethane[1]
Experimental Procedure:
-
Grind cyanuric chloride and phenazine together for 20 minutes. The molar ratio of cyanuric chloride to phenazine should be 1:3.[1][8]
-
Transfer the mixture to a microwave vial and add 10 mL of dichloromethane.[1]
-
Sonicate the solution for 10 minutes at 40 °C.[1]
-
Place the microwave vial inside a microwave synthesizer and heat to a temperature range of 80-90 °C for 2 hours.[1]
-
The crystallized product is then rinsed with water, acetone, and recrystallized from ethanol, followed by filtration and drying.[1]
Protocol 4: Solvent-Free Synthesis of a 1,2,4-Triazine (B1199460) Derivative
This protocol details a rapid and efficient solvent-free synthesis of a 1,2,4-triazine derivative under microwave irradiation.[1]
Reactants:
-
Starting materials (specifics not detailed in the abstract)
-
A few drops of glacial acetic acid[1]
Experimental Procedure:
-
The starting materials are irradiated under microwave in the presence of a few drops of glacial acetic acid.[1]
-
The reaction is reported to be complete in only 2.0 minutes.[1]
Quantitative Data Comparison
The following tables summarize quantitative data from various microwave-assisted triazine synthesis protocols, highlighting the significant improvements over conventional heating methods.
| Product Type | Reactants | Microwave Conditions | Reaction Time (MW) | Yield (MW) | Conventional Time | Conventional Yield | Reference |
| 1,3,5-Triazinane | Fluorinated analogues in aqueous medium | Not specified | 3 min | 98-99% | 10 h | 62-78% | [3] |
| 6-Phenyl-1,3,5-triazine-2,4-diamine | Aldehydes, ketones, cyanoguanidine, anilines | 80 °C | 14 min | 93% | 14 h (at 100 °C) | 81% | [3] |
| Bioactive 1-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines | Three-component approach | 90 °C | 5 min | 36-84% | 22 h (reflux) | 34-81% | [3] |
| 1,3,5-Triazinane-2-thione | Thiourea, formaldehyde, p-toluidine | Solvent-free | Not specified | 96% | 12 h (in DMF at 40-45 °C) | 58% | [3] |
| Tri-substituted 1,3,5-triazines | Substituted benzoyl benzotriazolides, metformin | 100 °C, in DMF with TEA | 3 h | Excellent | Less efficient | Lower | [7] |
| Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | 2-aminopyridine, cyanamide, 4-chlorobenzaldehyde | 120 °C, neat | 15 min | 70% | Not specified | Not specified | [6] |
| 2-(Methylsulfanyl)pyrazolo[1,5-a][1][3][9]triazin-4(3H)-ones | 5-aminopyrazole, ethoxycarbonyl isothiocyanate | 100 °C, in THF | 5 min | Excellent | Tedious work-up, lower yields | Tedious work-up, lower yields | [9] |
| Dimeric 1,3,5-triazines | Monomeric triazines | 140 °C, in DMSO | 10 min | Good to excellent | Not specified | Not specified | [10] |
| 1,3,5-Triazine derivatives | 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, 2-phenylethylamine | 150 °C, 50W, in DMF with Na2CO3 and TBAB | 2.5 min | up to 88% | Several hours | Not specified | [4] |
| 6-Substituted-2,4-diamino-1,3,5-triazines | Cyanoguanidine, various nitriles | 175-205 °C | 10-15 min | 52-96% | Not specified | Not specified | [5] |
| Dipodal oxy-Schiff base s-triazine derivatives | 2,4-dichloro-6-substituted s-triazine, acid hydrazide/hydralazine | 60 °C, 600W, in ethanol | 4-6 min | Higher yield and purity | Not specified | Not specified | [11] |
Experimental Workflow and Reaction Pathway Diagrams
The following diagrams illustrate the general experimental workflow for microwave-assisted synthesis and a representative reaction scheme.
Caption: General experimental workflow for microwave-assisted synthesis.
Caption: One-pot synthesis of pyridinyl-1,3,5-triazine hybrids.
References
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Triazine-Based H₂S Scavengers in the Oil and Gas Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (B99878) (H₂S) is a toxic, corrosive, and flammable gas frequently encountered in oil and gas exploration and production. Its presence poses significant operational and safety challenges, necessitating its removal through a process known as "gas sweetening." Triazine-based scavengers are a widely utilized class of non-regenerative chemical solutions for the effective and economical removal of H₂S.[1][2] The most common among these is Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine (MEA-triazine), which accounts for a significant portion of the oilfield market.[1] This document provides detailed application notes, experimental protocols, and performance data for the use of triazine-based H₂S scavengers.
Principle of Operation
Triazine compounds react irreversibly with hydrogen sulfide to form stable, water-soluble byproducts, primarily dithiazine.[3][4] This reaction is fast and selective for H₂S, even in the presence of high concentrations of carbon dioxide (CO₂).[4] The non-regenerative nature of this reaction means that the scavenger is consumed in the process and the spent product requires disposal.[3]
Application Methods
The two primary methods for applying liquid triazine scavengers are direct injection and contact towers. The choice of method depends on factors such as H₂S concentration, gas flow rate, and available infrastructure.[4]
-
Direct Injection: The scavenger is atomized and injected directly into the gas or multiphase fluid stream. This method is suitable for annular-mist flow conditions and requires sufficient contact time (typically a minimum of 15-20 seconds) for effective scavenging.[4]
-
Contact Towers (Bubble Towers): Sour gas is bubbled through a tower containing the triazine solution. This method offers higher efficiency due to increased contact surface area and time between the gas and the liquid scavenger.[3][4]
Quantitative Performance Data
The efficiency of H₂S removal is highly dependent on the application method and operating conditions. The following table summarizes key quantitative data for triazine scavengers.
| Parameter | Direct Injection | Contact Tower | Notes |
| H₂S Removal Efficiency | ~40%[3] | Up to 80%[3][4] | Efficiency can be influenced by factors like gas flow rate, contact time, and droplet size distribution in direct injection. |
| Typical Application Range | Low H₂S concentrations (<100 ppmv/mmscf)[4] | Higher H₂S concentrations (can be effective for levels >200 ppmv/mmscf with appropriate design)[4] | For very high H₂S levels, regenerative systems like amine units may be more economical.[4] |
| Stoichiometry | 1 mole of triazine reacts with 2 moles of H₂S to form dithiazine[3][4] | 1 mole of triazine reacts with 2 moles of H₂S to form dithiazine[3][4] | The reaction stoichiometry is a key factor in calculating the required scavenger dosage. |
| Byproducts | Dithiazine (primary), potential for insoluble trithiane and amorphous dithiazine deposits[1][3] | Dithiazine (primary), lower risk of solid deposition compared to direct injection due to controlled conditions[1][3] | Byproduct formation can lead to fouling and operational issues.[1] |
Experimental Protocols
Protocol 1: Evaluation of H₂S Scavenger Performance in a Laboratory Setting
This protocol outlines a general procedure for evaluating the efficiency and capacity of a triazine-based H₂S scavenger in a controlled laboratory environment.
Objective: To determine the H₂S scavenging efficiency and breakthrough capacity of a triazine solution.
Materials:
-
Triazine scavenger solution of known concentration
-
Pressurized cylinder of H₂S gas (mixed with a carrier gas like nitrogen or methane (B114726) to a known concentration)
-
Gas washing bottles or a custom reaction vessel
-
Mass flow controllers
-
H₂S gas analyzer (e.g., gas chromatograph with a sulfur-specific detector or electrochemical sensor)
-
Stirring plate and stir bar
-
Appropriate safety equipment for handling H₂S (gas detectors, ventilation, personal protective equipment)
Procedure:
-
System Setup: Assemble the experimental setup in a well-ventilated fume hood. Connect the H₂S gas cylinder to the gas washing bottle through a mass flow controller. The outlet of the gas washing bottle should be connected to the H₂S gas analyzer.
-
Scavenger Loading: Accurately measure a known volume of the triazine scavenger solution into the gas washing bottle.
-
Gas Flow Initiation: Start the flow of the H₂S gas mixture at a predetermined and constant flow rate. Begin monitoring the H₂S concentration at the outlet of the gas washing bottle.
-
Data Collection: Record the outlet H₂S concentration over time. Initially, the concentration should be at or near zero as the scavenger effectively removes the H₂S.
-
Breakthrough Point: Continue the experiment until the outlet H₂S concentration reaches a predefined breakthrough point (e.g., 10% of the inlet concentration).
-
Data Analysis:
-
Calculate the scavenging efficiency at different time points using the formula: Efficiency (%) = [(Inlet H₂S Conc. - Outlet H₂S Conc.) / Inlet H₂S Conc.] x 100
-
Determine the scavenger's capacity by calculating the total amount of H₂S removed before the breakthrough point.
-
-
Repeatability: Conduct the experiment multiple times to ensure the repeatability of the results.
Logical Workflow for Triazine Application
The following diagram illustrates the decision-making and operational workflow for utilizing triazine-based H₂S scavengers in the field.
Caption: Workflow for the application of triazine H₂S scavengers.
Potential Challenges and Mitigation
While effective, the use of triazine scavengers can present certain challenges:
-
Solid Deposition: The formation of amorphous dithiazine and other byproducts can lead to solid deposits and fouling of equipment.[1] Proper dosage and application design can help minimize this risk.
-
Corrosion: In some refinery processes, triazines can form amine hydrochloride salts, which can be corrosive.[1]
-
Disposal: As a non-regenerative scavenger, the spent triazine and its byproducts require proper disposal, which can have associated costs and logistical considerations.[3]
-
Thermal Stability: Triazines have limited thermal stability, which may restrict their use in high-temperature downhole applications.[1]
Conclusion
Triazine-based H₂S scavengers offer a cost-effective and efficient solution for sweetening oil and gas streams, particularly for low to moderate H₂S concentrations. A thorough understanding of the reaction chemistry, application methods, and potential operational challenges is crucial for their successful implementation. The protocols and data presented in these notes provide a foundation for researchers and professionals to effectively evaluate and utilize triazine scavengers in their specific applications.
References
Application of Triazine Derivatives in the Development of Antiviral Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This includes their potential as antiviral agents against a range of DNA and RNA viruses. The triazine scaffold, particularly the 1,3,5-triazine (B166579) and 1,2,4-triazine (B1199460) ring systems, serves as a privileged structure for the design and synthesis of novel therapeutic agents. This document provides an overview of the application of triazine derivatives in antiviral drug development, including key quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant pathways and workflows.
Antiviral Activity of Triazine Derivatives
Triazine derivatives have demonstrated inhibitory effects against various viruses. Their mechanisms of action are diverse and can include targeting viral entry, replication, and egress. Some derivatives act as nucleoside analogs, interfering with viral nucleic acid synthesis, while others may inhibit key viral enzymes.
Quantitative Data Summary
The following tables summarize the reported antiviral activity and cytotoxicity of selected triazine derivatives against different viruses.
Table 1: Antiviral Activity of Pyrrolo[2,1-f][1][2][3]triazine Derivatives against Influenza A Virus (H1N1)
| Compound | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Cell Line | Reference |
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate | 4 | >750 | 188 | MDCK | [4] |
Table 2: Antiviral Activity of Azolo[5,1-с][1][2][3]triazine Derivatives
| Compound | Virus | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Cell Line | Reference |
| 8f | Influenza A (H1N1) | >139 | 139 | - | MDCK | [5] |
| 8b | Influenza A (H1N1) | >1415 | >1415 | - | MDCK | [5] |
| Triazavirin | Influenza A (H1N1) | - | - | - | - | [3] |
| Triazavirin | SARS-CoV-2 | - | - | - | - | [3] |
Note: Specific IC₅₀ and CC₅₀ values for Triazavirin were not provided in the search results, but its activity against these viruses is documented.
Table 3: Antiviral Activity of 1,3,5-Triazine Derivatives
| Compound | Virus | Activity Metric | Value (µM) | Cell Line | Reference |
| Compound 3a (sulfonamide derivative) | SARS-CoV-2 | IC₅₀ | 2.378 | - | [6][7] |
| Remdesivir (B604916) (Control) | SARS-CoV-2 | IC₅₀ | 10.11 | - | [6] |
| Compound 4bbb (trialkoxy-TAZ) | Herpes Simplex Virus 1 (HSV-1) | EC₅₀ | - | - | [8] |
| Selectivity Index of 4bbb | HSV-1 | SI | 256.6 | - | [8] |
| Compound C35 | Potato Virus Y (PVY) | EC₅₀ (inactivation) | 89 µg/mL | - | [9][10] |
| Ningnanmycin (Control) | Potato Virus Y (PVY) | EC₅₀ (inactivation) | 72 µg/mL | - | [9][10] |
Experimental Protocols
Protocol 1: General Synthesis of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives
This protocol describes a general method for the synthesis of trisubstituted 1,3,5-triazine derivatives from cyanuric chloride, which involves a sequential nucleophilic substitution of the chlorine atoms.[11]
Materials:
-
Cyanuric chloride (TCT)
-
Nucleophile 1 (e.g., an amine or alcohol)
-
Nucleophile 2
-
Nucleophile 3
-
Base (e.g., NaHCO₃, DIPEA)
-
Solvent (e.g., Tetrahydrofuran (THF), Dioxane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
First Substitution: Dissolve cyanuric chloride in a suitable solvent and cool the reaction mixture to 0-5 °C. Add the first nucleophile and a base dropwise while maintaining the temperature. Stir for a specified time (e.g., 2 hours) until the reaction is complete (monitored by TLC).
-
Second Substitution: To the reaction mixture from step 1, add the second nucleophile and allow the reaction to warm to room temperature. Stir overnight.
-
Third Substitution: For the final substitution, the third nucleophile is added, and the reaction mixture is heated to reflux until completion.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using an appropriate method, such as recrystallization or column chromatography, to yield the desired 2,4,6-trisubstituted 1,3,5-triazine derivative.
Protocol 2: In Vitro Antiviral Activity Assay (MTT Assay for Cytotoxicity and Viral Inhibition)
This protocol is a general method to determine the 50% cytotoxic concentration (CC₅₀) and the 50% inhibitory concentration (IC₅₀) of a compound against a specific virus.[6][7]
Materials:
-
Host cell line permissive to the virus (e.g., MDCK for influenza, Vero for HSV)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
Triazine derivatives to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
CO₂ incubator
Procedure:
Part A: Cytotoxicity Assay (CC₅₀ determination)
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the triazine compounds in the cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions to the wells. Include wells with untreated cells as a control.
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
Part B: Antiviral Assay (IC₅₀ determination)
-
Seed the 96-well plates with host cells and incubate to form a monolayer.
-
Prepare serial dilutions of the triazine compounds at non-toxic concentrations (well below the CC₅₀).
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
After a short adsorption period (e.g., 1 hour), remove the virus inoculum and add the medium containing the different concentrations of the test compounds.
-
Include a virus control (infected, untreated cells) and a cell control (uninfected, untreated cells).
-
Incubate the plates for a suitable period (e.g., 48-72 hours) to allow for viral replication and cytopathic effect (CPE) development.
-
Assess the viral-induced CPE or quantify the viral yield using a suitable method (e.g., plaque assay, qPCR, or MTT assay to measure cell viability).
-
If using an MTT assay, follow steps 5-7 from Part A. The IC₅₀ is the concentration of the compound that inhibits the viral CPE or reduces the viral yield by 50% compared to the virus control.
-
The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to IC₅₀.
Signaling Pathways and Mechanisms
Triazine derivatives can exert their antiviral effects through various mechanisms. For instance, the antiviral drug Triazavirin is thought to inhibit viral RNA synthesis by targeting the viral RNA-dependent RNA polymerase (RdRp).[12] Other derivatives may interfere with viral entry or other stages of the viral life cycle. In the context of anticancer activity, which sometimes shares common targets with antiviral pathways, some triazine derivatives have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade.[13][14] While the direct relevance to their antiviral action needs further investigation, it highlights the potential for these compounds to modulate host cell pathways that viruses might exploit.
Diagrams
Caption: Experimental workflow for the development of triazine-based antiviral agents.
Caption: Potential mechanisms of action for antiviral triazine derivatives.
Conclusion
Triazine derivatives continue to be a promising source for the discovery of new antiviral agents. Their synthetic tractability allows for the creation of large libraries of compounds for screening, and their diverse biological activities suggest multiple potential mechanisms of action. The protocols and data presented here provide a foundational resource for researchers engaged in the exploration of triazine-based antivirals. Further studies are warranted to elucidate the precise molecular targets and mechanisms of action for the most potent compounds and to optimize their pharmacological properties for potential clinical development.
References
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][1,2,4]Triazin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure | MDPI [mdpi.com]
- 10. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Triazavirin? [synapse.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Triazine-Based Dendrimers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for creating triazine-based dendrimers, including detailed experimental protocols and data presentation. The information is intended to guide researchers in the synthesis, characterization, and application of these versatile macromolecules, particularly in the field of drug delivery.
Introduction
Triazine-based dendrimers are a class of synthetic macromolecules characterized by their highly branched, three-dimensional architecture.[1] Their structure consists of three main components: a central core, repeating branched units forming generations, and a periphery of functional groups. The 1,3,5-triazine (B166579) ring is a key building block due to its ability to undergo sequential and chemoselective nucleophilic aromatic substitution reactions, allowing for precise control over the dendrimer's size, shape, and surface functionality.[2][3] This synthetic versatility makes triazine dendrimers highly attractive for a range of applications, including drug delivery, gene therapy, and materials science.[4][5]
Synthetic Strategies
The synthesis of triazine-based dendrimers can be broadly categorized into two main approaches: divergent and convergent methods.
1. Divergent Synthesis:
In the divergent approach, the dendrimer is grown outwards from a multifunctional core molecule.[6][7] Each successive "generation" is added in a stepwise manner, leading to an exponential increase in the number of surface functional groups. This method is well-suited for producing large quantities of high-generation dendrimers.[8] A key advantage is that the number of moles of product theoretically remains constant throughout the synthesis.[9] However, challenges can arise in later generations due to steric hindrance and the accumulation of defects, making purification difficult.[8]
2. Convergent Synthesis:
The convergent method involves the synthesis of dendritic wedges, or "dendrons," from the periphery inwards. These dendrons are then attached to a central core in the final step.[8] This approach offers better structural control and purity, as intermediates can be purified at each stage.[10][11] However, the convergent synthesis can be more laborious and is often limited to the production of lower-generation dendrimers due to steric hindrance during the final coupling step.[8][9]
3. Macromonomer Approach:
A more recent development is the use of macromonomers in a divergent synthesis strategy. This approach can significantly reduce the number of synthetic steps required to achieve higher generation dendrimers, offering rapid access to these complex molecules with high purity and yield.[5][12][13]
Experimental Protocols
The following are generalized protocols for the synthesis of triazine-based dendrimers. Specific reaction conditions may need to be optimized based on the desired generation and surface functionalities.
Protocol 1: Divergent Synthesis of a Hydroxyl-Terminated Triazine Dendrimer
This protocol describes a typical divergent synthesis using cyanuric chloride as the core and diethanolamine (B148213) as the branching unit. This method avoids the need for protection/deprotection steps.[14][15]
Materials:
-
Cyanuric chloride (triazine trichloride)
-
Diethanolamine
-
Appropriate reaction vessel with reflux condenser and magnetic stirrer
Procedure:
Generation 0 (Core Modification):
-
This protocol can be adapted to start with a modified core, such as N,N'-bis(4,6-dichloro-1,3,5-triazin-2-yl)butane-1,4-diamine, which is synthesized from cyanuric chloride and a diamine linker.
Generation 1 Synthesis:
-
Dissolve the core molecule (e.g., N,N'-bis(4,6-dichloro-1,3,5-triazin-2-yl)butane-1,4-diamine) (0.01 mmol) in an excess of diethanolamine (0.04 mmol), which acts as both solvent and reactant.
-
Reflux the mixture for 2 hours.
-
After cooling, disperse and wash the product repeatedly with acetone to obtain the Generation 1 (G1) dendrimer.
Generation 1.5 (Chlorine-Terminated) Synthesis:
-
The hydroxyl-terminated G1 dendrimer is reacted with cyanuric chloride to produce a chlorine-terminated G1.5 dendrimer.
Generation 2 Synthesis:
-
Dissolve the G1.5 dendrimer (0.01 mmol) in an excess of diethanolamine (0.16 mmol).
-
Reflux the mixture for 2 hours.
-
Upon cooling, disperse and wash the product with acetone to yield the G2 dendrimer.
Protocol 2: Convergent Synthesis of a Triazine Dendron
This protocol outlines the general steps for a convergent synthesis of a triazine dendron, which can then be coupled to a core. Microwave-assisted reactions can significantly accelerate this process.[11]
Materials:
-
Cyanuric chloride
-
Primary amine (for surface groups)
-
Diamine (for branching)
-
Microwave reactor
-
Automated chromatography system for purification
Procedure:
-
First Generation Dendron Synthesis:
-
React cyanuric chloride with two equivalents of a primary amine under microwave irradiation (e.g., 10 minutes at 60 °C).[11]
-
Purify the resulting disubstituted monochlorotriazine.
-
-
Second Generation Dendron Synthesis:
-
React the purified monochlorotriazine from the previous step with a diamine under microwave irradiation (e.g., 30 minutes at 95 °C).[11]
-
Purify the resulting product.
-
This process can be iterated to build higher generation dendrons.
-
-
Core Attachment:
-
In the final step, the synthesized dendrons are attached to a multifunctional core molecule.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and characterization of triazine-based dendrimers.
Table 1: Summary of Yields for Divergent Synthesis of Hydroxyl-Terminated Dendrimers
| Generation | Yield (%) | Reference |
| G1 | 78 | |
| G2 | 78 | |
| G3 | 63 | [14][15] |
Table 2: Synthesis of a Fifth-Generation Dendrimer using a Macromonomer Approach
| Parameter | Value | Reference |
| Number of Steps | 9 | [5][12][13] |
| Overall Yield | ~48% | [5][12][13] |
| Surface Groups | 96 | [5][12][13] |
Table 3: Characterization of Paclitaxel-Dendrimer Conjugates
| Parameter | Value | Reference |
| Dendrimer:Paclitaxel:AMP:PEG Ratio | 1:12:12:9 | [16] |
| Paclitaxel Loading | 22% by weight | [4][14] |
| PEG Content | 63% by weight | [4][14] |
| IC50 (PC-3 cells) | Low nanomolar range | [16] |
Mandatory Visualizations
Experimental Workflow: Divergent Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Divergent synthesis of triazine dendrimers using a trimethylene-dipiperidine linker that increases efficiency, simplifies analysis, and improves product solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological assessment of a triazine dendrimer with approximately 16 Paclitaxel groups and 8 PEG groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of odd generation triazine dendrimers using a divergent, macromonomer approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. Dendrimer-Based Drug Delivery Systems for Brain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Odd Generation Triazine Dendrimers Using a Divergent, Macromonomer Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Biological Assessment of a Triazine Dendrimer with Approximately 16 Paclitaxel Groups and 8 PEG Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Incorporation of Triazine into Polymer Resins for Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for incorporating triazine moieties into polymer resins, with a focus on their application in drug delivery systems. The protocols cover various synthesis techniques, drug loading procedures, and characterization methods.
Introduction to Triazine-Based Polymers in Drug Delivery
Triazine-containing polymers are a versatile class of materials that have garnered significant interest in the biomedical field, particularly for drug delivery applications. The triazine ring, a nitrogen-containing heterocycle, imparts unique properties to polymers, including thermal stability, chemical resistance, and specific biological interactions. The ability to functionalize the triazine ring at multiple positions allows for the precise tuning of polymer characteristics, such as hydrophilicity, charge, and the attachment of therapeutic agents.
These polymers can be formulated into various drug delivery platforms, including nanoparticles, dendrimers, and hydrogels. A key feature of many triazine-based systems is their responsiveness to environmental stimuli, such as pH, which can be exploited for targeted drug release in specific microenvironments, like that of a tumor. This document outlines several key methodologies for the synthesis of triazine-containing polymers and their formulation into drug delivery vehicles.
Methodologies for Incorporating Triazine into Polymer Resins
Interfacial Polycondensation for Triazine-Based Polyamides
Interfacial polycondensation is a robust method for synthesizing high-molecular-weight polyamides at the interface of two immiscible liquids. This technique is particularly useful for creating polymers with regular structures.
Experimental Protocol: Synthesis of Triazine-Containing Polyamides
Materials:
-
2,4-dichloro-6-substituted-s-triazine
-
Aromatic diamine (e.g., 4,4'-diaminodiphenyl methane)
-
Sodium carbonate (Na₂CO₃)
-
Organic solvent (e.g., chloroform, dichloromethane)
-
Distilled water
-
Phase transfer catalyst (e.g., cetyltrimethylammonium bromide, CTAB) (optional)
Procedure:
-
Prepare the aqueous phase by dissolving the aromatic diamine and sodium carbonate in distilled water.
-
Prepare the organic phase by dissolving the 2,4-dichloro-6-substituted-s-triazine in the organic solvent.
-
If using, add the phase transfer catalyst to the aqueous phase.
-
Combine the aqueous and organic phases in a reaction vessel.
-
Stir the mixture vigorously at room temperature for 2-4 hours to facilitate the polymerization reaction at the interface.
-
After the reaction is complete, separate the two phases. The polymer will be present in the organic phase or as a precipitate at the interface.
-
Isolate the polymer by precipitation in a non-solvent such as methanol (B129727).
-
Filter the precipitated polymer and wash thoroughly with water and methanol to remove unreacted monomers and salts.
-
Dry the polymer under vacuum at 60-80°C to a constant weight.
Workflow for Interfacial Polycondensation
Troubleshooting & Optimization
troubleshooting low yield in triazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in triazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in triazine synthesis?
Low yields in triazine synthesis can arise from several factors, including incomplete reactions, the formation of side products, and loss of product during purification. Suboptimal reaction conditions such as incorrect temperature, improper solvent, or the presence of moisture can significantly contribute to these issues. The purity of starting materials is also a critical factor.
Q2: How does temperature control affect the yield and selectivity in the synthesis of substituted 1,3,5-triazines from cyanuric chloride?
Temperature is a crucial parameter for controlling the sequential substitution of chlorine atoms on cyanuric chloride. The reactivity of the chlorine atoms decreases after each substitution. Therefore, a stepwise increase in temperature is necessary for selective mono-, di-, and tri-substitution.
-
First substitution: Typically carried out at 0-5 °C.
-
Second substitution: Often performed at room temperature (20-25 °C).
-
Third substitution: Usually requires elevated temperatures, often at the reflux of the solvent.
Failure to control the temperature at each stage can lead to a mixture of differently substituted triazines, thereby reducing the yield of the desired product.
Q3: My nitrile cyclotrimerization reaction is not working. What are some potential reasons?
Low yields or failure in nitrile cyclotrimerization can be due to several factors:
-
Catalyst deactivation: Lewis acid catalysts used in these reactions can be sensitive to moisture. Ensure all reactants and solvents are anhydrous.
-
Steric hindrance: Bulky substituents on the nitrile can hinder the cyclization process, requiring harsher reaction conditions (higher temperatures and pressures) which may lead to side reactions.
-
Reactant purity: Impurities in the nitrile starting material can interfere with the catalytic cycle.
Q4: I am observing a mixture of regioisomers in my 1,2,4-triazine (B1199460) synthesis. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge when using unsymmetrical 1,2-dicarbonyl compounds. To favor the formation of a single isomer, consider a stepwise approach instead of a one-pot reaction. This involves the pre-formation of a key intermediate before the final cyclization. For instance, the dicarbonyl compound can be selectively reacted with one part of the other reactant (e.g., the amidrazone) to form a specific intermediate, which is then cyclized. While separation of isomers by chromatography is possible, optimizing the reaction for regioselectivity is a more efficient strategy.[1]
Troubleshooting Guides
Issue 1: Low Yield in 1,3,5-Triazine (B166579) Synthesis via Nucleophilic Substitution of Cyanuric Chloride
| Symptom | Possible Cause | Suggested Solution |
| Reaction is incomplete; starting material remains. | 1. Insufficient reaction time or temperature. 2. Poor solubility of reactants. 3. Deactivation of the triazine ring. | 1. Increase reaction time and/or temperature for the second and third substitutions.2. Choose a solvent in which all reactants are soluble at the reaction temperature. Polar aprotic solvents like DMF or THF are often effective.3. The electron-donating nature of the first nucleophile deactivates the ring for subsequent substitutions, requiring more forcing conditions for the second and third steps. |
| A complex mixture of products is observed (mono-, di-, and tri-substituted). | Poor temperature control. | Strictly control the temperature for each substitution step. Use an ice bath for the first substitution and incrementally raise the temperature for subsequent steps. |
| Formation of a white precipitate that is not the desired product. | Hydrolysis of cyanuric chloride. | This is a common side reaction if moisture is present. Ensure all glassware is dry and use anhydrous solvents. The hydrolysis product is cyanuric acid. |
Issue 2: Low Yield in 1,3,5-Triazine Synthesis via Nitrile Cyclotrimerization
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very slow conversion. | 1. Inactive catalyst. 2. Low reaction temperature. | 1. Use a freshly opened or properly stored Lewis acid catalyst. Ensure anhydrous conditions.2. Some nitrile cyclotrimerizations require high temperatures. Consider solvent-free conditions at elevated temperatures or using microwave irradiation. |
| Formation of linear oligomers or other byproducts. | Side reactions promoted by the catalyst. | Optimize the catalyst loading. Too much catalyst can sometimes lead to undesired side reactions. Screen different Lewis acids to find one that is more selective for the desired cyclotrimerization. |
Issue 3: Low Yield in Pinner Synthesis of Triazines
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of amidine starting material. | 1. Decomposition of phosgene (B1210022) or its equivalent. 2. Impure amidine. | 1. Use freshly prepared or properly stored phosgene or a phosgene equivalent like triphosgene.2. Ensure the purity of the amidine starting material. Impurities can interfere with the reaction. |
| Formation of ureas or other side products. | Reaction of amidine with itself or with impurities. | Control the reaction temperature. The formation of some byproducts can be temperature-dependent. Ensure a stoichiometric balance of reactants. |
Data Presentation
Table 1: Effect of Solvent on Yield in Microwave-Assisted Synthesis of a 1,3,5-Triazine Derivative
| Solvent | Reaction Time (min) | Temperature (°C) | Yield (%) |
| DMF | 2.5 | 150 | 87 |
| Water | 2.5 | 150 | 10 |
| None (Solvent-Free) | 2.5 | 150 | 8 |
Table 2: Comparison of Synthesis Methods for a 1,3,5-Triazine Derivative
| Method | Solvent | Reaction Time | Temperature | Yield (%) |
| Conventional Heating | Ethanol | 5–6 hours | Reflux | 69 |
| Sonochemistry | Ethanol | 30–60 min | 40 °C | up to 96 |
Experimental Protocols
Protocol 1: Stepwise Synthesis of a Disubstituted 1,3,5-Triazine
This protocol describes the sequential substitution of two chloride atoms on cyanuric chloride with two different amines.
Materials:
-
Cyanuric chloride
-
Amine 1 (e.g., Aniline)
-
Amine 2 (e.g., Morpholine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Monosubstitution
-
Dissolve cyanuric chloride (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of Amine 1 (1.0 eq) and DIPEA (1.1 eq) in anhydrous THF.
-
Add the Amine 1/DIPEA solution dropwise to the cyanuric chloride solution over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by TLC. Upon completion, the reaction mixture containing the monosubstituted product is used directly in the next step.
Step 2: Disubstitution
-
To the reaction mixture from Step 1, add a solution of Amine 2 (1.0 eq) and DIPEA (1.1 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired disubstituted triazine.
Protocol 2: Acid-Catalyzed Cyclotrimerization of a Nitrile
This protocol describes the synthesis of a symmetrically substituted 1,3,5-triazine from a nitrile.
Materials:
-
Aromatic nitrile (e.g., Benzonitrile)
-
Triflic acid (TfOH)
-
Toluene (B28343), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the nitrile (3.0 eq) in anhydrous toluene in a flame-dried round-bottom flask under a nitrogen atmosphere, add triflic acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 2,4,6-trisubstituted-1,3,5-triazine.
Visualizations
Caption: Troubleshooting workflow for low yield in triazine synthesis.
Caption: Stepwise nucleophilic substitution on cyanuric chloride.
References
Technical Support Center: Optimizing Reaction Conditions for Triazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of triazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 1,3,5-triazine (B166579) derivatives, and what are their key differences?
The most common precursor for 1,3,5-triazine derivatives is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The synthesis typically involves a stepwise nucleophilic substitution of the chlorine atoms. The two primary methods are conventional heating and microwave-assisted synthesis.
-
Conventional Synthesis: This method often involves refluxing the reaction mixture for several hours. While effective, it can be time-consuming.[1][2]
-
Microwave-Assisted Synthesis: This approach can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[1][2] It is considered a greener chemistry approach.[2]
Q2: How can I control the substitution pattern on the triazine ring (mono-, di-, or tri-substitution)?
Selective substitution on the triazine ring is primarily controlled by temperature. The reactivity of the chlorine atoms on cyanuric chloride decreases with each successive substitution. This is because each added nucleophile increases the electron density of the ring, deactivating it towards further nucleophilic attack.[3]
-
First Substitution: Typically carried out at low temperatures, around 0-5°C.[2][3]
-
Second Substitution: Usually proceeds at room temperature.[2]
-
Third Substitution: Requires higher temperatures, often at the reflux temperature of the solvent.[1][2]
Q3: My reaction yield is consistently low. What are the potential causes and solutions?
Low yields in triazine synthesis can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.
-
Poor Solubility: Ensure that all starting materials are fully dissolved in the chosen solvent at the reaction temperature.[1]
-
Suboptimal Temperature: Precise temperature control is crucial for selective substitution. Ensure the temperature is appropriate for the desired level of substitution.[2][3]
-
Incorrect Solvent: The polarity and boiling point of the solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMF and DMSO are often effective.[1]
-
Impure Starting Materials: The purity of reactants, especially cyanuric chloride, is critical.
-
Competing Side Reactions: The formation of byproducts can reduce the yield of the desired product.
Q4: I am observing a significant amount of byproducts and impurities in my reaction. What could be the cause?
The formation of byproducts is a common issue and is often related to reaction conditions.
-
Lack of Temperature Control: Poor temperature control can lead to a mixture of mono-, di-, and tri-substituted products.[3]
-
Solvent Choice: The solvent can influence the reaction pathway and the formation of byproducts.
-
Purification Method: Inadequate purification can result in the final product being contaminated with starting materials or byproducts. Techniques like recrystallization and chromatography are often necessary to achieve high purity.[4] For complex mixtures, semi-preparative liquid chromatography can be a highly effective purification method.[5]
Q5: What are some greener or more sustainable approaches to triazine synthesis?
Green chemistry principles are increasingly being applied to the synthesis of triazine derivatives.
-
Microwave and Ultrasound-Assisted Synthesis: These methods can significantly reduce reaction times and energy consumption.[1][2]
-
Aqueous Media: The use of water as a solvent, where possible, reduces the reliance on volatile organic compounds.[1][2]
-
Solvent-Free Reactions: While not always feasible, solvent-free conditions can be an environmentally friendly option, though they may sometimes lead to lower yields.[1]
Troubleshooting Guide
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Poor Solubility of Reactants | - Select a solvent in which all reactants are soluble at the reaction temperature.[1] - Consider using a co-solvent system. |
| Incorrect Reaction Temperature | - For stepwise substitutions, ensure precise temperature control for each step (0-5°C for the first, room temperature for the second, and elevated temperatures for the third).[2][3] |
| Suboptimal Solvent Polarity | - For nucleophilic substitutions, consider using polar aprotic solvents like DMF or DMSO to enhance reaction rates.[1] |
| Incomplete Reaction | - Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1] - If the reaction is stalled, consider increasing the temperature or reaction time. |
Issue 2: Formation of Multiple Products/Byproducts
| Potential Cause | Troubleshooting Step |
| Poor Temperature Control | - Maintain a consistent and accurate temperature throughout the reaction, especially during the addition of nucleophiles.[3] - Use an ice bath for the first substitution to prevent over-reaction.[3] |
| Incorrect Stoichiometry | - Ensure the correct molar ratios of reactants are used for the desired level of substitution. |
| Reaction with Solvent | - Choose a solvent that is inert under the reaction conditions. |
Issue 3: Slow or Incomplete Reaction
| Potential Cause | Troubleshooting Step |
| Low Reaction Temperature | - For the third substitution, ensure the temperature is high enough (reflux) to drive the reaction to completion.[1] |
| Insufficient Catalyst | - If using a catalyst (e.g., a base or phase-transfer catalyst), ensure it is added in the correct amount and is active.[2] |
| Deactivated Reactants | - Use fresh and pure starting materials. Cyanuric chloride can be sensitive to moisture. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a Disubstituted 1,3,5-Triazine Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
Mono-substitution: Dissolve cyanuric chloride (1 equivalent) in a suitable solvent like Tetrahydrofuran (THF) in a microwave-safe reaction vessel. Cool the solution to 0°C.
-
Slowly add the first nucleophile (1 equivalent) and a base such as N,N-diisopropylethylamine (DIPEA) (1 equivalent) while maintaining the temperature at 0°C. Stir for the recommended time.
-
Di-substitution: To the solution from the previous step, add the second nucleophile (1 equivalent) and allow the mixture to warm to room temperature.
-
Microwave Irradiation: Place the sealed reaction vessel in a microwave reactor. Irradiate at a specified temperature and power (e.g., 150°C, 50W) for a short duration (e.g., 2.5 minutes).[1][2]
-
Work-up: After cooling, precipitate the product by adding water. Filter the solid, wash with a suitable solvent (e.g., cold ethanol), and dry.[1]
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.[4]
Protocol 2: Conventional Synthesis of 1,3,5-Triazine Hydrazone Derivatives
This protocol describes a traditional reflux method.[1]
-
Hydrazino Intermediate Synthesis: React the appropriate 2-chloro-4,6-disubstituted-s-triazine derivative with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) under reflux to synthesize the 2-hydrazino intermediate.
-
Hydrazone Formation: Dissolve the 2-hydrazino-4,6-disubstituted-1,3,5-triazine intermediate in ethanol.
-
In a separate flask, dissolve the desired aldehyde derivative in ethanol.
-
Add the aldehyde solution to the triazine solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress with TLC.
-
Work-up: Upon completion, cool the mixture to allow the product to precipitate. Filter the solid, wash with cold ethanol, and dry.[1]
Data on Reaction Conditions and Yields
The choice of solvent and reaction method can significantly impact the yield of triazine derivatives.
Table 1: Comparison of Synthesis Methods and Solvents for a Model Reaction
| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave | DMF | 150 | 2.5 min | up to 88 | [2] |
| Ultrasound | Water | Room Temp | 30-35 min | 84 | [2] |
| Conventional | Ethanol | Reflux | 5-6 hours | 69 | [2] |
Visualized Workflows
Caption: General workflow for the stepwise synthesis of 1,3,5-triazine derivatives.
Caption: Troubleshooting flowchart for low yield issues in triazine synthesis.
References
common side reactions in triazine synthesis and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during triazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 1,3,5-triazines from cyanuric chloride?
The sequential nucleophilic substitution of chlorine atoms on cyanuric chloride is a widely used method for synthesizing substituted 1,3,5-triazines. However, several side reactions can occur, leading to a mixture of products and reducing the yield of the desired compound. The most common side reactions include:
-
Over-substitution: Reaction conditions that are too harsh (e.g., high temperature) can lead to the substitution of more chlorine atoms than intended, resulting in a mixture of mono-, di-, and tri-substituted triazines.
-
Hydrolysis: Cyanuric chloride and its chlorinated intermediates are susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. This leads to the formation of hydroxy-triazine byproducts.[1][2][3]
-
Formation of symmetrical byproducts: When synthesizing unsymmetrically substituted triazines, the formation of symmetrical bis-substituted byproducts is a common issue.[1]
Q2: I am synthesizing a 1,2,4-triazine (B1199460) from an unsymmetrical 1,2-dicarbonyl compound and an amidrazone, and I am getting a mixture of regioisomers. How can I improve the regioselectivity?
The condensation of unsymmetrical 1,2-dicarbonyl compounds with amidrazones can indeed lead to the formation of two regioisomers.[4][5] Achieving high regioselectivity can be challenging and often depends on the specific substrates used. Here are some strategies to consider:
-
Steric Hindrance: Differences in steric hindrance between the two carbonyl groups of the dicarbonyl compound can influence the initial nucleophilic attack of the amidrazone, favoring the formation of one regioisomer over the other.
-
Electronic Effects: The electronic properties of the substituents on the dicarbonyl compound can also direct the cyclization to preferentially form one isomer.
-
Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and catalyst can sometimes improve regioselectivity.
-
Chromatographic Separation: If achieving complete regioselectivity in the reaction is not possible, separation of the regioisomers by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) is a common approach to obtain the pure desired product.[6][7][8]
Q3: My triazine synthesis reaction is resulting in a low yield and a complex mixture of products. What are the general troubleshooting steps I should take?
Low yields and complex product mixtures are common challenges in organic synthesis. For triazine synthesis, a systematic approach to troubleshooting can help identify and resolve the underlying issues.
-
Starting Material Purity: Ensure the purity of your starting materials. Impurities can lead to side reactions and inhibit the desired transformation.
-
Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry. For sequential reactions with cyanuric chloride, precise temperature control is crucial to prevent over-substitution.[9]
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reagents and intermediates.
-
Solvent Choice: The solvent can have a significant impact on reaction outcomes. Ensure the solvent is dry and appropriate for the specific reaction chemistry.
-
Purification Method: Optimize your purification strategy. A single purification technique may not be sufficient to separate the desired product from all impurities. A combination of techniques like crystallization and chromatography might be necessary.
Troubleshooting Guides
Issue 1: Hydrolysis of Chloro-s-Triazines
Problem: Formation of hydroxy-triazine byproducts during the nucleophilic substitution of cyanuric chloride.
Root Cause: Cyanuric chloride and its derivatives are highly reactive towards nucleophiles, including water. The presence of moisture in the reactants or solvent, or non-neutral pH conditions, can lead to significant hydrolysis.[1][2]
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert, dry atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
pH Control: Maintain the pH of the reaction mixture within a range that minimizes hydrolysis. For the synthesis of atrazine, a process involving hydrolysis of excess cyanuric chloride is performed at a controlled pH of 6.0, followed by the second amination at a pH of 8.5.[1]
-
Temperature Control: Perform the reaction at the lowest effective temperature to slow down the rate of hydrolysis.
-
Quenching Excess Cyanuric Chloride: In a stepwise synthesis, after the first substitution, the unreacted cyanuric chloride can be hydrolyzed under controlled conditions to a water-soluble salt, which can then be separated before the next substitution step. This minimizes the formation of unwanted bis-substituted byproducts and simplifies purification.[1]
Experimental Protocol: Minimizing Hydrolysis in the Synthesis of 2-chloro-4-ethylamino-6-isopropylamino-s-triazine [1]
-
Initial Reaction: React isopropylamine (B41738) with at least a 4% molar excess of cyanuric chloride in a mixed acetone/water solvent system. Maintain the temperature at 10°C.
-
Hydrolysis of Excess Cyanuric Chloride: After the initial reaction, adjust the pH of the reaction mixture to between 6 and 11 with a base (e.g., aqueous sodium hydroxide) and heat to 35°C for 30 minutes. This converts the unreacted cyanuric chloride to the more water-soluble sodium salt of monohydroxydichlorotriazine.
-
Phase Separation (Optional but Recommended): Allow the mixture to separate into aqueous and organic phases. Remove the aqueous phase containing the hydrolyzed byproduct.
-
Second Amination: To the organic phase, add ethylamine (B1201723) and adjust the pH to 8.5 with aqueous sodium hydroxide (B78521), while maintaining the temperature at 35°C, to form the desired product.
Issue 2: Formation of Regioisomers in 1,2,4-Triazine Synthesis
Problem: Synthesis of 5,6-disubstituted 1,2,4-triazines from unsymmetrical 1,2-diketones results in a mixture of regioisomers.
Root Cause: The two carbonyl groups of an unsymmetrical 1,2-diketone can have similar reactivity towards the initial condensation with an amidrazone, leading to two different cyclization pathways and the formation of two regioisomeric products.[4][5]
Solutions:
-
Strategic Choice of Starting Materials: If possible, choose a symmetrical 1,2-dicarbonyl compound to avoid the issue of regioselectivity altogether. When using an unsymmetrical diketone, consider substrates where steric or electronic differences between the two carbonyls are maximized to favor one reaction pathway.
-
Purification of Regioisomers: When a mixture of regioisomers is formed, purification is often the most practical solution. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating closely related isomers.
Experimental Protocol: HPLC Separation of Triazine Isomers
While a universal protocol is not possible due to the varying properties of different triazine isomers, the following provides a general starting point for method development based on common practices for triazine analysis.[6][7][8]
-
Column Selection: A C18 reversed-phase column is a common choice for the separation of triazine derivatives.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase. The ratio can be adjusted to optimize the separation. The addition of a buffer or adjusting the pH with additives like ammonium (B1175870) hydroxide can improve peak shape and resolution.
-
Gradient Elution: A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to achieve good separation of a mixture of compounds with different polarities.
-
Detection: UV detection at a wavelength where the triazine core absorbs strongly (e.g., 220-260 nm) is commonly used.
-
Optimization: Systematically vary the mobile phase composition, gradient profile, flow rate, and column temperature to achieve baseline separation of the regioisomers. For challenging separations, Ultra-High-Performance Liquid Chromatography (UHPLC) at elevated temperatures can provide significantly faster separations and better resolution.[7][8]
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Triazine Synthesis
| Product | Method | Reaction Time | Yield (%) | Reference |
| 2,4-diamino-6-phenyl-1,3,5-triazine | Conventional | 24 h | - | [10] |
| 2,4-diamino-6-phenyl-1,3,5-triazine | Microwave | 10 min | Good | [10] |
| Di-arm s-triazine oxy-Schiff base | Conventional | 4 h | 82 | [11] |
| Di-arm s-triazine oxy-Schiff base | Microwave | 4 min | 92 | [11] |
| 1,2,4-triazine derivatives | Conventional | hours | - | [12] |
| 1,2,4-triazine derivatives | Microwave | seconds | Improved | [12] |
| 1,3,5-triazine derivative | Conventional | 2 hrs | 62 | [13] |
| 1,3,5-triazine derivative | Microwave | 2.0 min | 98 | [13] |
Note: This table summarizes qualitative and quantitative data from various sources to highlight the general trend of improved yields and reduced reaction times with microwave-assisted synthesis.[10][11][12][13][14]
Visualizations
Caption: Sequential substitution of cyanuric chloride and the competing hydrolysis side reaction.
Caption: A logical workflow for troubleshooting low yields in triazine synthesis.
References
- 1. US4166909A - Process for preparation of a substituted triazine - Google Patents [patents.google.com]
- 2. DE2551164A1 - Cyanuric chloride soln. or suspension in water-contg. solvent - with min. hydrolysis by mixing in liq. form under controlled temp. conditions - Google Patents [patents.google.com]
- 3. US4058662A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Condensed 1,2,4-triazines. Regioselective condensations with benzo[h]quinoline-5,6-dione | Semantic Scholar [semanticscholar.org]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. sphinxsai.com [sphinxsai.com]
Technical Support Center: Enhancing the Solubility of Poorly Soluble Triazine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of poorly soluble triazine compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guides & FAQs
This section addresses common issues faced during the experimental process of solubilizing triazine compounds.
Issue: My triazine compound precipitates when I add my DMSO stock solution to the aqueous assay buffer or cell culture medium.
-
Question: What is the primary cause of this precipitation?
-
Answer: This phenomenon, often called "crashing out," typically occurs when the final concentration of the triazine compound in the aqueous medium exceeds its solubility limit. The compound may be soluble in the organic solvent (like DMSO), but upon dilution into an aqueous environment, its low aqueous solubility leads to precipitation.[1]
-
-
Question: How can I prevent my compound from precipitating upon dilution?
-
Answer: There are several strategies you can employ:
-
Optimize Co-solvent Percentage: While keeping the final DMSO concentration low to avoid cellular toxicity (typically <0.5%), you might be able to slightly increase it if your biological system tolerates it.[1]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your stock solution in the pre-warmed (37°C) aqueous buffer. This allows for a more gradual change in the solvent environment.
-
Sonication: Briefly sonicate your stock solution before dilution and the final diluted solution to help break down any aggregates and facilitate dissolution.[1]
-
Temperature Control: Ensure your aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound stock solution. Solubility can be temperature-dependent.
-
-
Issue: I am observing inconsistent or non-reproducible results in my biological assays.
-
Question: Could solubility be the cause of this variability?
-
Answer: Yes, inconsistent solubility can lead to variable effective concentrations of your compound in the assay, resulting in non-reproducible data.[1] If the compound is not fully dissolved or is precipitating over the course of the experiment, the actual concentration exposed to the biological target will fluctuate.[1]
-
-
Question: What steps can I take to improve the consistency of my results?
-
Answer:
-
Determine Kinetic and Thermodynamic Solubility: It is crucial to experimentally determine the kinetic and thermodynamic solubility of your triazine compound in the specific assay buffer you are using.[1] This will help you understand its solubility limits under your experimental conditions.
-
Prepare Fresh Stock Solutions: Whenever possible, prepare fresh stock solutions of your triazine compound in DMSO. If you must store them, do so in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[1]
-
Consider Alternative Solubilization Strategies: If simple co-solvent systems are insufficient, you may need to explore more advanced techniques such as the use of cyclodextrins or the preparation of solid dispersions.
-
-
Issue: I am unsure which method to choose to improve the solubility of my novel triazine compound.
-
Question: What are the most common and effective methods for enhancing the solubility of poorly soluble compounds like triazines?
-
Answer: Several techniques are widely used, each with its own advantages and limitations. These include:
-
Co-solvency: Using a water-miscible organic solvent (co-solvent) to increase the solubility of a lipophilic compound.[2]
-
pH Adjustment: For ionizable triazine compounds, adjusting the pH of the solution can significantly increase solubility.[3]
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can enhance its solubility and dissolution.
-
Inclusion Complexation with Cyclodextrins: Encapsulating the hydrophobic triazine molecule within the cavity of a cyclodextrin (B1172386) can improve its aqueous solubility.
-
-
Quantitative Data on Triazine Solubility
The following tables summarize quantitative data on the solubility of select triazine compounds using different methods.
Table 1: Solubility of Triazine Pesticides in Pure and Modified Subcritical Water at 100°C
| Triazine Compound | Solubility in Pure Water (mg/L) | Solubility in Water with Urea (mg/L) | Solubility in Water with Ethanol (mg/L) |
| Atrazine | ~100 | ~200 | >1000 |
| Cyanazine | ~500 | Not Reported | Not Reported |
| Simazine | ~10 | Not Reported | Not Reported |
Data extracted from Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Analytical chemistry, 73(4), 740–745.[3][4]
Table 2: Solubility of Triazine-Type Compounds in Pure Water at 298.15 K
| Triazine Compound | Abbreviation | Solubility (mol/kg) |
| Cyanuric Acid | CA | 0.021 |
| 1,3,5-triacryloylhexahydro-1,3,5-triazine | TR | 0.052 |
| 1,3,5-tris(2-hydroxyethyl) cyanuric acid | IC | 1.88 |
Data from J. Chem. Eng. Data 2020, 65, 5, 2673–2680.
Experimental Protocols
Below are detailed methodologies for key experiments aimed at improving the solubility of poorly soluble triazine compounds.
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine the effect of a co-solvent (e.g., DMSO, ethanol) on the solubility of a poorly soluble triazine compound.
Materials:
-
Poorly soluble triazine compound
-
Co-solvent (e.g., DMSO, ethanol, polyethylene (B3416737) glycol 400)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v).
-
Add an excess amount of the triazine compound to each co-solvent/buffer solution in separate vials.
-
Vortex the vials vigorously for 1 minute.
-
Place the vials in a sonicator for 15 minutes to aid in dissolution.
-
Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours with continuous stirring or shaking to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with the appropriate mobile phase (for HPLC) or buffer (for UV-Vis).
-
Quantify the concentration of the dissolved triazine compound using a validated analytical method.
-
Plot the solubility of the triazine compound as a function of the co-solvent concentration.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a triazine compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
Poorly soluble triazine compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh the triazine compound and the hydrophilic polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the triazine compound and the polymer in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Continue evaporation until a solid film or powder is formed on the inner surface of the flask.
-
Scrape the solid dispersion from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The resulting amorphous solid dispersion can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
Protocol 3: Formulation with Cyclodextrins using the Kneading Method
Objective: To prepare an inclusion complex of a triazine compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
Poorly soluble triazine compound
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Mortar and pestle
-
Water or a water-alcohol mixture
Methodology:
-
Place the cyclodextrin in a mortar.
-
Add a small amount of water or a water-alcohol mixture to the cyclodextrin to form a paste.
-
Slowly add the triazine compound to the paste while continuously triturating with the pestle.
-
Knead the mixture for a specified period (e.g., 30-60 minutes).
-
The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex is pulverized and sieved to obtain a fine powder.
-
The formation of the inclusion complex can be confirmed by analytical techniques such as DSC, XRPD, and Fourier-Transform Infrared Spectroscopy (FTIR).
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in improving the solubility of poorly soluble triazine compounds.
Caption: General workflow for preparing a triazine compound solution for a biological assay.
Caption: A logical diagram for troubleshooting precipitation of triazine compounds.
Caption: Overview of common methods for enhancing the solubility of triazine compounds.
References
- 1. lamar.edu [lamar.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Triazine Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude triazine products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude triazine products?
Crude triazine products often contain a variety of impurities stemming from the synthetic route. These can include unreacted starting materials, byproducts from side reactions, and degradation products. Common impurities include:
-
Unreacted Cyanuric Chloride: In syntheses starting from cyanuric chloride, its presence indicates an incomplete reaction.
-
Over-alkylated or Over-aminated Byproducts: Formation of di- or tri-substituted triazines when a mono-substituted product is desired.
-
Hydrolyzed Triazines: Triazine rings can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of hydroxy-triazines.
-
Polymeric Materials: Under certain reaction conditions, polymerization of triazines can occur.
-
Residual Solvents and Reagents: Solvents used in the synthesis and excess reagents can remain in the crude product.
Q2: Which purification technique is most suitable for my crude triazine product?
The choice of purification technique depends on the nature of the desired triazine and its impurities.
-
Recrystallization: This is often the first choice for crystalline solids with good thermal stability. It is effective for removing small amounts of impurities that have different solubility profiles from the product.
-
Column Chromatography: This technique is highly versatile and can be used to separate complex mixtures, including regioisomers and compounds with similar polarities. It is particularly useful when recrystallization is ineffective.
-
Liquid-Liquid Extraction: This method is ideal for separating the desired product from impurities with significantly different solubilities in two immiscible liquid phases. It is often used as a preliminary purification step before recrystallization or chromatography.
Q3: How can I improve the yield and purity of my recrystallized triazine product?
To enhance the outcome of recrystallization, consider the following:
-
Solvent Selection: The ideal solvent should dissolve the triazine product well at high temperatures but poorly at low temperatures. A solvent pair (a good solvent and a poor solvent) can also be effective.
-
Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of impurities along with the product.[1][2]
-
Seeding: Adding a small "seed" crystal of the pure compound can induce crystallization if the solution is supersaturated.[2][3]
-
Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[2][3][4]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The boiling point of the solvent is higher than the melting point of the triazine product. Impurities are preventing crystallization. | Heat the solution to redissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly. Consider a preliminary purification step like column chromatography to remove impurities.[2][3][5] |
| No crystals form upon cooling | Too much solvent was used. The solution is supersaturated. | Evaporate some of the solvent to increase the concentration. Induce crystallization by adding a seed crystal or scratching the flask.[1][2][3][4] |
| Low recovery of purified product | The product is too soluble in the chosen solvent even at low temperatures. Premature crystallization during hot filtration. | Choose a solvent in which the product has lower solubility at cold temperatures. Ensure the filtration apparatus is pre-heated to prevent crystallization in the funnel.[1][5] |
| Colored impurities remain in crystals | The impurity has a similar solubility profile to the product. | Add activated charcoal to the hot solution before filtration to adsorb the colored impurities. A second recrystallization may be necessary.[5][6] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds | Inappropriate solvent system (eluent). Column was not packed properly. | Optimize the eluent system using thin-layer chromatography (TLC) first. Ensure the column is packed uniformly without any air bubbles or channels.[7][8] |
| Compound is stuck on the column | The compound is too polar for the chosen eluent. The compound is unstable on the stationary phase (e.g., silica (B1680970) gel). | Gradually increase the polarity of the eluent. If the compound is acid-sensitive, consider using a deactivated stationary phase (e.g., silica gel treated with triethylamine) or an alternative like alumina.[7][9] |
| Cracking of the stationary phase | The column ran dry. Heat generated from the interaction of the solvent with the stationary phase. | Always keep the solvent level above the top of the stationary phase. Pack the column using a slurry method to dissipate heat. |
| Tailing of peaks | The compound is interacting too strongly with the stationary phase. The column is overloaded. | Add a small amount of a polar modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the eluent. Reduce the amount of sample loaded onto the column.[10] |
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Formation of an emulsion | Vigorous shaking of the separatory funnel. High concentration of surfactant-like impurities. | Gently swirl or invert the funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Centrifugation can also be effective.[11][12][13] |
| Poor separation of layers | The densities of the two solvents are too similar. | Add a solvent that is miscible with one of the phases to alter its density. If unsure which layer is which, add a drop of water and observe where it goes.[14] |
| Product is not extracting into the desired layer | Incorrect pH of the aqueous layer for ionizable compounds. The organic solvent is not appropriate for the polarity of the product. | Adjust the pH of the aqueous layer to ensure the triazine product is in its neutral form for extraction into an organic solvent. Choose an organic solvent with a polarity that matches the product.[11] |
Quantitative Data
Table 1: Recovery and Purity of Triazine Herbicides Using Different Extraction Methods.
| Triazine | Extraction Method | Recovery (%) | Purity (%) | Reference |
| Atrazine, Simazine, Propazine | Liquid Membrane-Molecularly Imprinted Polymers | 79-98 | >95 | [15] |
| Atrazine | Dispersive Liquid-Liquid Microextraction | 85.2-114.5 | Not Specified | [16] |
| Simazine, Atrazine, Ametryn | Solid-Phase Extraction | >80 | Not Specified | [17] |
| Various Triazines | On-Line Solid-Phase Extraction with MIP | 74-77 | Not Specified | [18] |
| Various Triazines | Magnetic Dispersive Micro-Solid Phase Extraction | 80.1-90.6 | Not Specified | [19] |
Experimental Protocols
Protocol 1: Recrystallization of a Crude Triazine Product
-
Solvent Selection: Test the solubility of a small amount of the crude triazine in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude triazine product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[6][20][21]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[1][20]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography of a Crude Triazine Mixture
-
Stationary Phase and Eluent Selection: Choose a suitable stationary phase (e.g., silica gel or alumina). Use TLC to determine the optimal eluent system that provides good separation of the desired compound from impurities (aim for an Rf value of 0.2-0.4 for the target compound).
-
Column Packing: Pack a chromatography column with the chosen stationary phase using either a dry packing or slurry method. Ensure the packing is uniform and free of air bubbles.[8][22][23]
-
Sample Loading: Dissolve the crude triazine mixture in a minimal amount of the eluent or a volatile solvent. Carefully load the sample onto the top of the column. Alternatively, the sample can be dry-loaded by adsorbing it onto a small amount of the stationary phase.[9][10][22][23]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Liquid-Liquid Extraction of a Triazine Product
-
Solvent Selection: Choose two immiscible solvents in which the triazine product and the impurities have different solubilities. Common pairs include water and a non-polar organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dissolution: Dissolve the crude triazine product in a suitable solvent and transfer it to a separatory funnel.
-
Extraction: Add the second, immiscible solvent to the separatory funnel. Stopper the funnel and gently invert it several times to allow for partitioning of the components between the two phases. Vent the funnel frequently to release any pressure buildup.[14]
-
Separation: Allow the layers to separate completely. Drain the bottom layer and collect the top layer, or vice versa, depending on which layer contains the desired product.
-
Repeat Extraction: For quantitative extraction, repeat the process with fresh portions of the extracting solvent.
-
Drying and Solvent Removal: Dry the organic layer containing the purified product with a drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filter, and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for the purification of a crude triazine product via recrystallization.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Recrystallization [wiredchemist.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Purification [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 12. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Determination of triazine herbicides from water, tea, and juice samples using magnetic dispersive micro-solid phase extraction and magnetic dispersive liquid-liquid microextraction with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. chromtech.com [chromtech.com]
Technical Support Center: Navigating the Scale-Up of Triazine Production
Welcome to the Technical Support Center for Triazine Production Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale synthesis to larger-scale production of triazine-based compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of triazine synthesis, particularly when using cyanuric chloride as a starting material?
A1: Temperature control is paramount. The sequential nucleophilic substitution of the chlorine atoms on the triazine ring is highly temperature-dependent. The first substitution is often highly exothermic and typically performed at low temperatures (0–5°C). Subsequent substitutions require progressively higher temperatures.[1] Inadequate temperature control can lead to a mixture of mono-, di-, and tri-substituted products, reducing the yield of the desired compound and complicating purification.[1] Other critical parameters include:
-
Stoichiometry of Reactants: Precise control of molar ratios is crucial to avoid side reactions.[1]
-
Mixing Efficiency: In larger reactors, inefficient mixing can cause localized concentration and temperature gradients, leading to the formation of byproducts.[1][2]
-
Rate of Reagent Addition: Gradual addition of reagents is necessary to manage the exothermic nature of the reactions and maintain temperature control.[2]
-
Catalyst Activity: For reactions like the Friedel-Crafts alkylation, the activity and purity of the catalyst (e.g., AlCl₃) are critical for achieving high yields.[1]
Q2: We are observing a significant decrease in yield when moving from a lab to a pilot-plant scale. What are the likely causes?
A2: A drop in yield during scale-up is a common issue and can often be attributed to mass and heat transfer limitations.[2] In larger vessels, surface area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to "hot spots" and side reactions.[2] Poor mixing can also result in incomplete reactions. It is also important to consider that reaction times may need to be adjusted at a larger scale to ensure completion.[1][2]
Q3: What are the common byproducts in triazine synthesis and how can their formation be minimized?
A3: A common byproduct, especially in the synthesis of di-substituted triazines, is the tri-substituted derivative.[1] This can be minimized by careful control of reaction temperature and stoichiometry. For instance, in a Friedel-Crafts reaction with benzene (B151609), using excess benzene or allowing the temperature to rise too high can lead to the formation of triphenyl-1,3,5-triazine.[1] In syntheses involving hydrolysis, incomplete reaction can leave unreacted chloro-triazine intermediates.[1] Minimizing byproducts often involves optimizing reaction conditions, including temperature, reaction time, and reactant ratios, and monitoring the reaction progress using techniques like TLC or HPLC.[1]
Q4: What are some effective methods for purifying triazines at a larger scale?
A4: Purification of triazines at scale can be challenging due to the potential for closely related impurities. Common techniques include:
-
Recrystallization: This is a widely used method for purifying solid triazine products. The choice of solvent is critical to ensure high recovery of the pure compound.[1]
-
Chromatography: While highly effective at the lab scale, traditional column chromatography can be expensive and time-consuming for large quantities. However, techniques like medium pressure liquid chromatography (MPLC) can be employed for larger-scale purifications.
-
Washing/Trituration: Washing the crude product with appropriate solvents can remove unreacted starting materials and some byproducts.
-
Affinity Chromatography: For specific applications, such as the purification of triazine-based dyes or biomolecules, affinity chromatography can be a highly selective and effective method.[3]
Q5: Are there greener alternatives to traditional triazine synthesis methods?
A5: Yes, there is growing interest in developing more environmentally friendly synthesis protocols. Microwave-assisted and ultrasound-assisted synthesis have been shown to significantly reduce reaction times, often from hours to minutes, leading to lower energy consumption.[4] These methods can also improve yields and, in some cases, allow for the use of less hazardous solvents, including water.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Inefficient heat transfer leading to side reactions.[2]- Poor mixing resulting in incomplete reaction.[2]- Inactive or insufficient catalyst.[1]- Incorrect stoichiometry or reaction time.[1] | - Ensure the reactor's heating/cooling system is adequate for the scale.- Optimize agitator design and speed for better mixing.- Use fresh, high-purity catalyst.- Re-optimize reactant ratios and monitor reaction to completion (TLC/HPLC). |
| Formation of Tri-substituted Byproduct | - Reaction temperature too high.[1]- Excess of one of the nucleophiles.- Prolonged reaction time.[1] | - Maintain strict temperature control, especially during reagent addition.- Carefully control the stoichiometry of the reactants.- Monitor the reaction progress to avoid excessive reaction time. |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Poor mixing leading to localized areas of low reactant concentration.[2] | - Gradually increase reaction temperature and/or extend reaction time.- Improve agitation to ensure homogeneity of the reaction mixture. |
| Product Contamination with Starting Material | - Incomplete reaction.- Inefficient work-up or purification. | - Monitor the reaction to ensure full consumption of starting materials.- Optimize the work-up procedure, including quenching and extraction steps.- Select a more effective purification method (e.g., recrystallization from a different solvent system). |
| Difficulty in Product Isolation/Crystallization | - Product is too soluble in the reaction solvent.- Presence of impurities inhibiting crystallization. | - Perform a solvent swap to a solvent in which the product is less soluble.- Attempt to "crash out" the product by adding an anti-solvent.- Purify the crude product by chromatography before attempting crystallization. |
Quantitative Data Summary
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for the Synthesis of 4,6-diphenyl-1,3,5-triazin-2-ol
| Parameter | Lab-Scale (Typical) | Scale-Up (Pilot Plant) | Key Considerations for Scale-Up |
| Friedel-Crafts Reaction | |||
| Reactant Molar Ratios (Cyanuric Chloride:Benzene:AlCl₃) | 1 : 2.2 : 2.5 | 1 : 2.2 : 2.5 | Maintain stoichiometry; ensure efficient mixing to avoid localized concentration gradients.[1] |
| Reaction Temperature | 5-25°C | 5-25°C | Improved heat transfer management is critical to control the exothermic reaction.[1] |
| Hydrolysis | |||
| Hydrolysis Temperature | 80-100°C | 80-100°C | Ensure uniform heating throughout the larger reactor volume.[1] |
| Hydrolysis Time | 4-8 h | 4-8 h | Dependent on the efficiency of mixing between the organic and aqueous phases.[1] |
| Overall Outcome | |||
| Typical Yield | 70-85% | 65-80% | Yields may decrease slightly on scale-up due to handling losses and less efficient mixing/heat transfer.[1] |
| Crude Purity | 85-95% | 80-90% | Purity may be lower due to increased potential for side reactions.[1] |
| Purity after Recrystallization | >98% | >97% | The efficiency of crystallization can be volume-dependent.[1] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 4,6-diphenyl-1,3,5-triazin-2-ol
This protocol describes a common method for synthesizing a di-substituted triazine, which involves a Friedel-Crafts reaction followed by hydrolysis.
Step 1: Friedel-Crafts Alkylation to form 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446)
-
Materials and Equipment: Jacketed glass reactor with overhead stirrer, thermometer, addition funnel, and nitrogen inlet/outlet; Cyanuric chloride; Anhydrous aluminum chloride (AlCl₃); Anhydrous benzene.
-
Procedure:
-
Charge the reactor with anhydrous benzene and anhydrous AlCl₃ under a nitrogen atmosphere.
-
Cool the mixture to 5-10°C with stirring.
-
Dissolve cyanuric chloride in anhydrous benzene.
-
Slowly add the cyanuric chloride solution to the AlCl₃/benzene mixture via the addition funnel, maintaining the temperature between 5-25°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a stirred vessel containing ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-4,6-diphenyl-1,3,5-triazine.
-
Step 2: Hydrolysis to form 4,6-diphenyl-1,3,5-triazin-2-ol
-
Materials and Equipment: Jacketed glass reactor with overhead stirrer, thermometer, and reflux condenser; 2-chloro-4,6-diphenyl-1,3,5-triazine (from Step 1); Aqueous base solution (e.g., sodium hydroxide (B78521) or potassium carbonate); Suitable solvent (e.g., dioxane, THF).
-
Procedure:
-
Charge the reactor with the crude 2-chloro-4,6-diphenyl-1,3,5-triazine and a suitable solvent.[1]
-
Add the aqueous base solution to the mixture.[1]
-
Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 4-8 hours, or until the reaction is complete as indicated by TLC or HPLC.[1]
-
Cool the reaction mixture and neutralize with an appropriate acid (e.g., HCl).
-
The product may precipitate upon cooling and neutralization. If so, collect the solid by filtration.
-
If the product remains in solution, perform an extractive work-up.
-
The crude product can be further purified by recrystallization.[1]
-
Visualizations
Signaling Pathways
Many triazine derivatives are being investigated for their therapeutic potential, particularly as anticancer and antiviral agents. Below are diagrams illustrating the mechanisms of action for some of these compounds.
Caption: Anticancer mechanism of some triazine derivatives via inhibition of the EGFR/PI3K/AKT/mTOR pathway and induction of apoptosis.
Caption: Antiviral mechanism of Triazavirin, a triazine derivative, through the inhibition of viral RNA-dependent RNA polymerase (RdRp).
Experimental & Scale-Up Workflows
The following diagrams outline a general workflow for the development and scale-up of triazine synthesis.
Caption: A generalized workflow for small molecule drug discovery, applicable to the development of novel triazine-based therapeutics.
Caption: A typical workflow for the scale-up of a chemical synthesis process from the laboratory to full-scale production.
References
- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Triazavirin? [synapse.patsnap.com]
Technical Support Center: Optimization of Catalyst Loading in Triazine Cyclotrimerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for triazine cyclotrimerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical range for catalyst loading in triazine cyclotrimerization, and how does it impact the reaction?
A1: Catalyst loading in triazine cyclotrimerization is a critical parameter that directly influences reaction rate, yield, and purity. The optimal loading is highly dependent on the specific catalyst, nitrile substrates, and reaction conditions. While some highly active systems can operate with catalyst loadings as low as 0.001 mol%, more common ranges are between 1-5 mol%.[1][2] Exceeding the optimal loading may not necessarily improve the yield and can lead to catalyst aggregation, increased side reactions, and complicate product purification.[3]
Q2: What are the most common types of catalysts used for triazine cyclotrimerization?
A2: A variety of catalysts are employed for triazine synthesis, depending on the specific reaction pathway. For the cyclotrimerization of nitriles, common catalysts include silica-supported Lewis acids and low-valent transition metals like titanium complexes.[4][5] In other synthetic routes to triazines, such as the cyclization of aldehydes with a nitrogen source, iron-based catalysts like FeCl₃ have been used.[6] For coupling reactions to build substituted triazines, palladium catalysts such as Pd(PPh₃)₄ are common.[7] Copper(I)-based catalysts have also been shown to be effective.[8]
Q3: How can I determine the optimal catalyst loading for my specific experiment?
A3: The optimal catalyst loading should be determined empirically by performing a series of small-scale screening experiments.[3] It is recommended to test a range of catalyst loadings while keeping other reaction parameters constant. Monitoring the reaction progress, yield, and purity will help identify the most effective concentration for your specific system.
Q4: What are the signs of catalyst deactivation during the reaction?
A4: Catalyst deactivation can manifest as a stalled or sluggish reaction, a decrease in product yield, or an increase in the formation of byproducts.[3] A common deactivation pathway for palladium catalysts, for instance, is the reduction of the active Pd(II) species to inactive Pd(0) nanoparticles.[9]
Q5: How can catalyst deactivation be prevented or mitigated?
A5: Preventing catalyst deactivation involves several strategies. For palladium catalysts susceptible to reduction, the addition of an oxidant can help maintain the active catalytic species.[9] Ensuring the purity of reactants and solvents is crucial, as impurities can act as catalyst poisons.[10] Proper handling of air and moisture-sensitive catalysts under an inert atmosphere is also essential.[10]
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of catalyst loading for triazine cyclotrimerization.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Insufficient Catalyst Loading: The amount of catalyst is too low to effectively drive the reaction. | Gradually increase the catalyst loading in increments (e.g., 0.5-1 mol% at a time) and monitor for an increase in product formation.[3] |
| Catalyst Deactivation: The catalyst has lost its activity due to factors like reduction, poisoning, or fouling.[3][9] | - For Pd catalysts, consider adding a re-oxidizing agent.[9] - Ensure all reactants and solvents are pure and dry to avoid poisoning.[10] - Handle air/moisture-sensitive catalysts under an inert atmosphere.[10] | |
| Sub-optimal Reaction Temperature: The temperature is too low for the catalyst to be sufficiently active. | Systematically screen a range of temperatures to find the optimum for your catalytic system.[6] | |
| Formation of Significant Byproducts | Excessive Catalyst Loading: Too much catalyst can promote side reactions. | Reduce the catalyst loading to see if the selectivity for the desired product improves.[3] |
| Incorrect Reaction Temperature: High temperatures can sometimes lead to the formation of undesired byproducts. | Lower the reaction temperature to potentially increase selectivity.[3] | |
| Reaction Fails to Reach Completion | Catalyst Poisoning: Impurities in the starting materials or solvent are inhibiting the catalyst. | Purify all reactants and solvents before use.[10] |
| Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to poor contact between the catalyst and reactants. | Ensure vigorous and consistent stirring throughout the reaction.[10] |
Data Presentation: Catalyst Loading Optimization
Table 1: Effect of Catalyst Loading on Yield in Triazine Synthesis
| Catalyst | Catalyst Loading (mol%) | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| Azo-supported Nickel | 0.001 | Amidines and Alcohols | Not Specified | Not Specified | up to 94 | [11] |
| FeCl₃ | 20 | Benzaldehyde, NH₄I | Toluene | 130 | 72 | [6] |
| Cu(I)-supported on resin | 2.5 | Dichlorotriazinyl benzenesulfonamide | Not Specified | Not Specified | Not specified, but noted as efficient | [8] |
| CpCo(CO)₂ | Not Specified | 1,7,9,15-hexadecatetrayne, Nitriles | Not Specified | Not Specified | up to 30 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screening in Nitrile Cyclotrimerization
This protocol outlines a general method for determining the optimal catalyst loading for the cyclotrimerization of a nitrile.
-
Preparation of Reaction Vessels: Arrange a series of clean, dry reaction vials or flasks, each equipped with a magnetic stir bar.
-
Dispensing of Reactants: To each reaction vessel, add the nitrile substrate and the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Varying Catalyst Loading: Prepare stock solutions of the catalyst, if necessary. Add varying amounts of the catalyst to each reaction vessel to achieve a range of catalyst loadings (e.g., 0.5, 1, 2, 5, and 10 mol% relative to the nitrile).
-
Reaction Execution: Seal the vessels and place them in a pre-heated oil bath or heating block at the desired reaction temperature. Stir the reactions for a predetermined amount of time.
-
Monitoring and Analysis: Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS, LC-MS, or ¹H NMR) to determine the conversion and yield.
-
Determination of Optimal Loading: Identify the catalyst loading that provides the best combination of reaction rate, yield, and selectivity.
Visualizations
Caption: Troubleshooting workflow for low yield in triazine cyclotrimerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH 4 I as the sole nitrogen source - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03323E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3’-Disubstituted bis(Tetrahydroisoquinolines) - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting byproduct formation in nucleophilic substitution of triazines
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with byproduct formation during the nucleophilic substitution of triazines.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering solutions to common problems encountered in the laboratory.
Q1: My reaction is yielding an inseparable mixture of mono-, di-, and tri-substituted products. How can I improve selectivity for a single product?
A: This is a frequent issue that typically arises from inadequate temperature control. The reactivity of the chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) ring decreases significantly after each substitution.[1][2] The first substitution is rapid even at low temperatures, but subsequent substitutions require more energy.[2][3] Exploiting this reactivity difference through strict temperature staging is the key to achieving selectivity.[3][4]
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your reaction vessel is fully submerged in a cooling bath (e.g., ice-water for 0-5 °C) and that the internal temperature is monitored.[1]
-
Slow Nucleophile Addition: Add the nucleophile solution dropwise to the triazine solution. This prevents localized temperature spikes that can lead to over-substitution.[1]
-
Stoichiometry: Use a precise stoichiometry of the nucleophile. For mono-substitution, use no more than one equivalent.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC).[3] Stop the reaction as soon as the starting material is consumed to prevent the formation of further substituted products.
Q2: I'm observing a significant amount of a white, poorly soluble precipitate in my reaction mixture. What is it and how can I prevent its formation?
A: The likely culprit is a hydrolysis byproduct, such as cyanuric acid.[1] Chlorotriazines are sensitive to moisture and can react with water, especially under heating or basic conditions, to replace a chlorine atom with a hydroxyl group.[1][5]
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure your reagents are dry.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help to minimize exposure to atmospheric moisture.
-
Base Selection: The base used to scavenge the HCl byproduct can influence hydrolysis. A non-aqueous base like diisopropylethylamine (DIEA) is often preferred over aqueous bases like sodium carbonate if hydrolysis is a concern.[1]
-
Temperature: Avoid unnecessarily high temperatures, as they can accelerate the rate of hydrolysis.[6]
Q3: My desired product yield is low, but my starting triazine is fully consumed. TLC and LC-MS analysis show several unexpected peaks. What could be happening?
A: Besides over-substitution and hydrolysis, other side reactions can consume your material. The identity of these byproducts depends heavily on your specific nucleophile, solvent, and conditions.
Possible Causes and Solutions:
-
Reaction with Solvent/Base: Some nucleophiles or the triazine ring itself might react with the solvent (e.g., an alcohol solvent acting as a nucleophile) or the base. Ensure your chosen solvent and base are inert under the reaction conditions.
-
Dimerization or Polymerization: Under certain conditions, especially with bifunctional nucleophiles or at high concentrations and temperatures, triazine units can undergo self-condensation or polymerization.[7] Reducing the concentration or temperature may mitigate this.
-
Regioisomer Formation: If you are using an unsymmetrical 1,2-diketone in the synthesis of 1,2,4-triazines, the formation of regioisomers is a common issue.[8] Separating these isomers often requires advanced chromatographic techniques like supercritical fluid chromatography (SFC) or semi-preparative HPLC.[8][9]
Frequently Asked Questions (FAQs)
Q1: Why is temperature control the most critical parameter for achieving selective substitution on cyanuric chloride?
A: The three chlorine atoms on cyanuric chloride have different reactivities. The first is highly reactive due to the strong electron-withdrawing effect of the three ring nitrogens.[1] When one chlorine is replaced by a nucleophile (which is typically electron-donating), the electron density of the triazine ring increases.[1][2] This "deactivates" the ring, making the remaining carbon-chlorine bonds less electrophilic and thus less susceptible to further nucleophilic attack.[1] Consequently, a higher temperature is required to provide the necessary activation energy for each subsequent substitution.[2][3] This principle allows for the stepwise and selective synthesis of mono-, di-, and tri-substituted triazines by carefully controlling the reaction temperature at each stage.[3][4][10]
Q2: What is the general order of reactivity for different nucleophiles, and why is it important?
A: The order of reactivity is a critical parameter in synthetic design, especially for creating non-symmetrical multi-substituted triazines.[1] A competitive study found the preferential order of incorporation at 0°C to be: alcohols > thiols > amines .[1] This is crucial because once a strongly electron-donating group like an amine is added to the ring, it significantly deactivates the ring, making it very difficult to add less reactive nucleophiles like alcohols or thiols in a subsequent step.[1][11] Therefore, when synthesizing O,N-type substituted triazines, it is recommended to always incorporate the oxygen nucleophile first.[1][11]
Q3: What are the best analytical techniques to identify and quantify byproducts?
A: A combination of chromatographic and spectroscopic methods is typically employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for monitoring reaction progress and quantifying the relative amounts of starting material, desired product, and byproducts.[9][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown byproducts by providing the molecular weight of the components in a mixture.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final purified product and can be used to identify the structure of major byproducts if they can be isolated.[9]
-
Gas Chromatography (GC): GC, often coupled with MS (GC-MS), is another effective separation technique, particularly for more volatile triazine derivatives.[12]
Q4: What are the most effective methods for purifying substituted triazines from reaction byproducts?
A: The choice of purification method depends on the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying triazine derivatives on a laboratory scale.[8] Silica (B1680970) gel is typically used as the stationary phase.
-
Semi-preparative HPLC: For byproducts that are difficult to separate by standard column chromatography (e.g., regioisomers), semi-preparative HPLC can offer much higher resolution and yield high-purity compounds.[8][9]
-
Recrystallization: If the desired product is a solid and has suitable solubility properties, recrystallization can be an effective method to remove impurities.
-
Filtration: In cases where byproducts are insoluble (like cyanuric acid from hydrolysis), they can often be removed by simple filtration of the reaction mixture.[13]
Data Presentation
Table 1: Temperature Guidelines for Sequential Nucleophilic Substitution on 2,4,6-Trichloro-1,3,5-triazine.
| Substitution Step | Typical Temperature Range (°C) | Notes |
|---|---|---|
| First Substitution | 0 – 5 °C | Reaction is typically fast. Strict low-temperature control is crucial to prevent di-substitution.[3] |
| Second Substitution | 20 – 60 °C (Room Temp. to mild heating) | A higher temperature is needed to overcome the deactivation from the first nucleophile.[3] |
| Third Substitution | 80 – 100+ °C (Reflux) | Requires elevated temperatures to substitute the final, least reactive chlorine atom.[3] |
Table 2: Influence of Key Reaction Parameters on Byproduct Formation.
| Parameter | Issue: Over-substitution | Issue: Hydrolysis |
|---|---|---|
| Temperature | High temperature increases the rate of di- and tri-substitution.[14] | Elevated temperatures accelerate the rate of reaction with residual water.[6] |
| Reaction Time | Longer reaction times can lead to the slow formation of over-substituted products. | Increased exposure time to any moisture in the system can increase hydrolysis. |
| Solvent Purity | Not a direct cause. | Presence of water in the solvent is a primary cause of hydrolysis byproducts.[1] |
| Base | A highly activating base might increase reactivity, requiring stricter temperature control. | Use of aqueous bases (e.g., aq. Na2CO3) introduces water directly into the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-substitution of Cyanuric Chloride
This protocol provides a general method for the selective replacement of one chlorine atom on 2,4,6-trichloro-1,3,5-triazine.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (N2), dissolve 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).[1]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.[1]
-
Nucleophile Solution: In a separate flask, dissolve the desired nucleophile (1 equivalent) and a non-aqueous base such as diisopropylethylamine (DIEA) (1.1 equivalents) in anhydrous DCM.[1]
-
Addition: Add the nucleophile/base solution dropwise to the stirring triazine solution at 0 °C over a period of 15-30 minutes, ensuring the internal temperature does not rise above 5 °C.[1]
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate (B1210297) eluent).
-
Workup: Once the starting material is consumed, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO4.[1]
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure mono-substituted product.[1]
Protocol 2: General Procedure for Analysis of Product Mixture by HPLC
This protocol outlines a general approach for analyzing the composition of a crude reaction mixture.
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture by dissolving a small, known amount (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of acetonitrile). Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: Use a High-Performance Liquid Chromatograph equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: A common mobile phase is a gradient of water (A) and acetonitrile (B52724) (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Gradient Elution (Example):
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate
-
-
Analysis: Inject the prepared sample. Identify peaks corresponding to starting material, product, and byproducts by comparing retention times with authentic standards if available. The peak area percentage can be used to estimate the relative abundance of each component in the mixture. For unknown peaks, the fractions can be collected for analysis by mass spectrometry.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. troindia.in [troindia.in]
- 5. Triazine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
- 10. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. EP2297241B1 - Substituted triazine compositions and methods for producing same - Google Patents [patents.google.com]
how to prevent the hydrolysis of chlorotriazines during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of chlorotriazines during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the hydrolysis of chlorotriazines during synthesis?
A1: The hydrolysis of the chlorotriazine ring is a significant side reaction during synthesis, primarily influenced by three key factors:
-
pH: The hydrolysis of the C-Cl bond on the triazine ring is catalyzed by both acidic and basic conditions. The rate of hydrolysis is generally at its minimum in the pH range of 5.8-7.6.[1] In strongly acidic solutions, the hydrolysis of atrazine (B1667683) occurs through its protonated forms.[1] Conversely, alkaline conditions also promote hydrolysis, which is a method used for the disposal of atrazine.
-
Temperature: Higher reaction temperatures significantly accelerate the rate of hydrolysis. The synthesis of chlorotriazine derivatives often involves exothermic reactions, and inadequate temperature control can lead to increased hydrolysis and other side reactions.[2]
-
Presence of Water: Cyanuric chloride, the starting material for most chlorotriazine syntheses, is highly susceptible to hydrolysis. The presence of water in the reaction mixture, either as a solvent or as an impurity in reagents, will lead to the formation of hydroxy-s-triazines, reducing the yield of the desired chlorotriazine product.[3]
Q2: How can I control the pH of the reaction to minimize hydrolysis?
A2: Maintaining a neutral or slightly acidic pH is crucial. Here are some strategies:
-
Use of an HCl Scavenger: During the reaction of cyanuric chloride with amines, hydrochloric acid (HCl) is generated. This HCl can catalyze hydrolysis. An acid scavenger, such as sodium hydroxide (B78521) or sodium carbonate, is typically added to neutralize the HCl. However, it is critical to control the addition of the base to avoid creating a highly alkaline environment, which would also promote hydrolysis.
-
Neutralization Step: A neutralization step can be incorporated into the synthetic procedure. For example, in atrazine synthesis, neutralizing the reaction mixture to a pH of 6-7 with hydrochloric acid or carbon dioxide after the addition of the amines has been shown to minimize the formation of by-products, including hydroxytriazines.[4]
-
Buffered Solutions: In aqueous media, using a phosphate (B84403) buffer can help maintain the pH within the optimal range of 5.8-7.6 to minimize hydrolysis.[1]
Q3: What is the role of temperature in preventing hydrolysis, and what are the recommended temperature ranges?
A3: Temperature control is a critical tool for controlling the stepwise substitution of chlorine atoms on the cyanuric chloride ring and for minimizing hydrolysis. The reactivity of the chlorine atoms decreases with each substitution, allowing for selective reactions at different temperatures.
An empirical rule for the substitution of chlorine on 2,4,6-trichloro-1,3,5-triazine is as follows:
-
First Substitution: Occurs at or below 0°C.
-
Second Substitution: Occurs at room temperature.
-
Third Substitution: Occurs at temperatures above 60°C.[3][5]
By carefully controlling the temperature at each stage, you can ensure the desired amine reacts selectively and minimize the reaction time at elevated temperatures where hydrolysis is more prevalent. For instance, the synthesis of simazine, which involves the reaction of cyanuric chloride with ethylamine (B1201723), is best carried out below 10°C to manage the exothermic reaction.
Q4: What solvent systems are recommended for chlorotriazine synthesis to prevent hydrolysis?
A4: The choice of solvent is critical to prevent the hydrolysis of the water-sensitive cyanuric chloride starting material.
-
Non-Aqueous Solvents: Industrial synthesis of chlorotriazines like atrazine is often carried out in non-aqueous organic solvents such as toluene (B28343) or methyl isobutyl ketone (MIBK).[6][7][8] These solvents are not miscible with water and create an environment that minimizes the contact of cyanuric chloride and the intermediate chlorotriazines with water.
-
Anhydrous Conditions: Regardless of the solvent used, it is essential to ensure that all reagents and glassware are anhydrous to prevent the introduction of water into the reaction mixture.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of the desired chlorotriazine and presence of hydroxy-triazine by-products. | Hydrolysis of cyanuric chloride or the chlorotriazine product. | 1. Check pH: Ensure the reaction pH is maintained between 6 and 7. If using a base to scavenge HCl, add it slowly and monitor the pH. Consider adding a neutralization step with dilute acid.[4] 2. Verify Temperature Control: Confirm that the reaction temperature was maintained within the specified range for each substitution step. Use an efficient cooling system for exothermic reactions. 3. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Formation of di- or tri-substituted by-products instead of the desired mono-substituted product. | Inadequate temperature control. | 1. Lower the Reaction Temperature: For the first substitution, ensure the temperature is maintained at or below 0°C.[3][5] 2. Control Reagent Addition: Add the amine slowly to the cyanuric chloride solution to better manage the exothermic reaction and maintain a low temperature. |
| Reaction is slow or does not go to completion. | Reaction temperature is too low, or the nucleophilicity of the amine is low. | 1. Gradually Increase Temperature: After the initial low-temperature substitution, the temperature can be gradually increased to facilitate the second and third substitutions. 2. Use a Catalyst: In some cases, a phase transfer catalyst may be used to enhance the reaction rate in a two-phase solvent system. |
| Product is difficult to purify from by-products. | Side reactions due to poor control of reaction parameters. | 1. Optimize Reaction Conditions: Re-evaluate and optimize the pH, temperature, and solvent for the specific synthesis. 2. Improve Work-up Procedure: Consider an extractive work-up to remove water-soluble by-products. Recrystallization from a suitable solvent can also improve purity. |
Experimental Protocols
Protocol 1: Synthesis of a Monosubstituted Chlorotriazine (e.g., 2-chloro-4,6-diamino-1,3,5-triazine)
This protocol is a general guideline and may need to be optimized for specific amines.
Materials:
-
Cyanuric chloride (1 equivalent)
-
Amine (1 equivalent)
-
Sodium carbonate (1 equivalent)
-
Acetone (B3395972) (anhydrous)
-
Ice-water bath
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve cyanuric chloride in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to 0°C using an ice-water bath.
-
In a separate flask, dissolve the amine and sodium carbonate in acetone.
-
Slowly add the amine/sodium carbonate solution dropwise to the cyanuric chloride solution while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the sodium chloride precipitate.
-
Evaporate the acetone under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
| Parameter | Recommended Condition | Purpose |
| Temperature | 0°C | To ensure selective monosubstitution and minimize hydrolysis.[3][5] |
| Solvent | Anhydrous Acetone | To provide a non-aqueous medium and dissolve the reactants. |
| Base | Sodium Carbonate | To neutralize the HCl generated during the reaction without creating a strongly basic environment. |
Protocol 2: Synthesis of a Disubstituted Chlorotriazine (e.g., Atrazine)
This protocol is adapted from literature procedures for the synthesis of atrazine.
Materials:
-
Cyanuric chloride (1 equivalent)
-
Isopropylamine (B41738) (1 equivalent)
-
Ethylamine (1 equivalent)
-
Sodium hydroxide (2 equivalents, as a dilute aqueous solution)
-
Toluene
-
Dry ice/acetone bath and ice-water bath
Procedure:
-
Dissolve cyanuric chloride in toluene in a jacketed reactor equipped with a mechanical stirrer and a temperature probe.
-
Cool the reactor to -5 to 0°C using a dry ice/acetone bath.
-
Slowly add isopropylamine to the reactor, maintaining the temperature below 5°C.
-
After the addition of isopropylamine is complete, slowly add one equivalent of dilute sodium hydroxide solution, keeping the temperature below 10°C.
-
Allow the reaction to stir for 1-2 hours at 10°C.
-
Gradually warm the reaction mixture to room temperature (20-25°C).
-
Slowly add ethylamine to the reactor, maintaining the temperature below 30°C.
-
After the addition of ethylamine is complete, slowly add the second equivalent of dilute sodium hydroxide solution, keeping the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by HPLC or GC.
-
After the reaction is complete, the organic layer is separated, washed with water to a neutral pH, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude atrazine can be purified by recrystallization.
| Parameter | Recommended Condition | Purpose |
| Temperature (1st Substitution) | -5 to 5°C | To selectively react with the first amine and control the exothermic reaction. |
| Temperature (2nd Substitution) | 20-30°C | To facilitate the reaction with the second, less reactive dichlorotriazine intermediate. |
| Solvent | Toluene | To provide a non-aqueous environment to prevent hydrolysis.[7][8] |
| Base | Dilute Sodium Hydroxide | To neutralize HCl. The dilute solution helps to control the exotherm and avoid excessively high pH. |
Visualizations
Caption: Workflow for preventing hydrolysis during chlorotriazine synthesis.
Caption: Temperature-controlled stepwise synthesis of substituted triazines.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Kinetics of Hydrolysis of Halogeno-s-triazine Reactive Dyes as a Function of Temperature [hrcak.srce.hr]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. CN102344422A - Novel synthesis process of atrazine - Google Patents [patents.google.com]
- 8. CN102344422B - Novel synthesis process of atrazine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Temperature Control for Selective Substitution on Cyanuric Chloride
Welcome to the technical support center for optimizing temperature control in selective substitution reactions involving cyanuric chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the stepwise substitution of chlorine atoms on the cyanuric chloride ring.
Issue 1: Incomplete or No Reaction at the First Substitution Step (0-5°C)
Question: I am trying to perform the first substitution on cyanuric chloride with my nucleophile at 0-5°C, but the reaction is not proceeding, or the conversion is very low. What could be the problem?
Answer:
Several factors could be contributing to an incomplete or stalled first substitution. Consider the following troubleshooting steps:
-
Nucleophile Reactivity:
-
Problem: Your nucleophile may be too weak to react efficiently at low temperatures. The general order of reactivity for nucleophiles with cyanuric chloride is alcohols > thiols > amines.[1] Aromatic amines are generally less reactive than aliphatic amines.
-
Solution: For less reactive nucleophiles, you may need to slightly increase the temperature (e.g., to 10-15°C) or extend the reaction time.[2] However, monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid the formation of di-substituted products.[3]
-
-
Base Strength and Solubility:
-
Problem: The base used to scavenge the liberated HCl might be too weak or insoluble in the reaction medium. For instance, sodium bicarbonate (NaHCO₃) may be ineffective in organic solvents where it has poor solubility.[4]
-
Solution: Switch to a stronger or more soluble base. Diisopropylethylamine (DIEA) is a common choice in organic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN).[1][4] For aqueous systems, sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are often effective.[3]
-
-
Reagent Purity and Moisture:
-
Problem: Cyanuric chloride is highly sensitive to moisture and will readily hydrolyze to cyanuric acid, which is unreactive under these conditions.[5] Contaminated reagents or solvents can inhibit the reaction.
-
Solution: Ensure that your cyanuric chloride is pure and handled under anhydrous conditions. Use dry solvents and fresh, high-purity nucleophiles and bases. It is advisable to open and weigh cyanuric chloride in a fume hood due to its lachrymatory nature.[3]
-
Issue 2: Formation of Di-substituted Byproduct During the First Substitution
Question: I am aiming for mono-substitution, but I am observing the formation of a significant amount of the di-substituted product, even at low temperatures. How can I improve selectivity?
Answer:
The formation of di-substituted products during the first substitution step is a common issue, often related to poor temperature control or reaction kinetics.
-
Temperature Control:
-
Problem: The first substitution is an exothermic reaction. Even if the cooling bath is at 0°C, localized heating within the reaction mixture can occur, especially during the addition of the nucleophile, leading to over-reaction.
-
Solution: Add the nucleophile solution dropwise and slowly to the cyanuric chloride suspension while ensuring vigorous stirring.[3] Maintain the internal reaction temperature strictly at or below 5°C. For highly reactive nucleophiles, a temperature closer to 0°C is recommended.[2]
-
-
Stoichiometry and Order of Addition:
-
Problem: Using an excess of the nucleophile can drive the reaction towards di-substitution.
-
Solution: Use a stoichiometric amount (1.0 equivalent) or a very slight excess (e.g., 1.02 equivalents) of the nucleophile.[4] Ensure that the nucleophile is added to the cyanuric chloride suspension, not the other way around.
-
Issue 3: Difficulty in Achieving the Second and Third Substitutions
Question: The first substitution worked well, but I am struggling to get the second (at room temperature to 50°C) or third (at >70°C) substitution to go to completion.
Answer:
The reactivity of the triazine ring decreases with each successive substitution, making subsequent reactions more challenging.[6]
-
Insufficient Temperature/Energy:
-
Problem: The energy barrier for the second and third substitutions is higher. Room temperature may not be sufficient for the second substitution, especially with less reactive nucleophiles. Similarly, the third substitution often requires significantly higher temperatures.
-
Solution:
-
Second Substitution: Gradually warm the reaction mixture to 30-50°C.[5] Some reactions may require heating up to 60°C.[7]
-
Third Substitution: Increase the temperature to 70-100°C or even to the reflux temperature of the solvent.[5] Microwave irradiation can also be an effective technique to promote the final substitution.[8]
-
-
-
Steric Hindrance:
-
Problem: If the first or second nucleophile introduced is sterically bulky, it can hinder the approach of the subsequent nucleophile.
-
Solution: This may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of a less sterically hindered nucleophile for the subsequent steps if the synthesis allows.
-
-
Precipitation of Intermediates:
-
Problem: The mono- or di-substituted intermediate may precipitate out of the reaction solvent, effectively halting the reaction.
-
Solution: Choose a solvent system in which the intermediate has better solubility at the required reaction temperature. Tetrahydrofuran (THF) is a common solvent for the second substitution step.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the general temperature guidelines for stepwise substitution on cyanuric chloride?
A1: As a general rule of thumb for substitutions with amines, the following temperature ranges are recommended:
-
First Substitution: 0–5°C[5]
-
Second Substitution: 30–50°C[5]
-
Third Substitution: 70–100°C[5] It is important to note that these are guidelines, and the optimal temperature can vary depending on the nucleophile, solvent, and base used.[10]
Q2: How does the reactivity of the nucleophile affect the required temperature?
A2: Highly reactive nucleophiles, such as aliphatic amines, may react at lower temperatures for each substitution step. Conversely, less reactive nucleophiles, like aromatic amines or alcohols, may require higher temperatures to achieve a reasonable reaction rate. The order of nucleophile addition is crucial when synthesizing multi-substituted, asymmetric triazines.
Q3: What is the role of the base in these reactions, and how do I choose one?
A3: A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the substitution reaction. The choice of base depends on the solvent and the reactivity of the nucleophile.
-
Aqueous/Protic Solvents: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃) are commonly used.[3]
-
Aprotic Organic Solvents: Tertiary amines like diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA) are preferred due to their solubility.[4]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the starting materials and the formation of the product(s). High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the conversion and the formation of byproducts.[11]
Q5: What are the main safety precautions when working with cyanuric chloride?
A5: Cyanuric chloride is a hazardous substance.
-
It is a lachrymator and can cause burns upon skin contact. Always handle it in a well-ventilated fume hood.[11]
-
It reacts exothermically with water, which can lead to a runaway reaction.[5] Ensure all glassware is dry and use anhydrous solvents.
-
It is toxic by ingestion and inhalation.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Quantitative Data on Reaction Conditions
The following table summarizes typical reaction conditions for the stepwise substitution on cyanuric chloride with various nucleophiles.
| Substitution Step | Nucleophile Type | Example Nucleophile | Temperature (°C) | Solvent | Base | Typical Yield (%) | Reference(s) |
| First | Aliphatic Amine | 3,3'-diaminodipropylamine | 0-2 | Acetone/Water | NaHCO₃ | ~93 | [11] |
| Aromatic Amine | 4-Aminobenzonitrile (B131773) | 0 | Acetone | K₂CO₃ | >90 | [3] | |
| Alcohol | Methanol (B129727) | 0 | Methanol/Water | NaHCO₃ | >90 | [3] | |
| Second | Aliphatic Amine | Piperidine (B6355638) | Room Temp | THF | K₂CO₃ | >85 | [3] |
| Aromatic Amine | Aniline | 25-40 | Toluene/Acetone | NaOH | >90 | [12] | |
| Alcohol | Isopropanol | 45-55 | Toluene/Acetone | NaOH | >90 | [12] | |
| Third | Amine | N-(tert-butoxycarbonyl)-piperazine | 66 | THF | DIEA | High | [11] |
| Mixed Amine | Various | 60 | ACN | DIEA | 34-69 | [4] | |
| Alcohol | Trifluoroethanol | Reflux | Trifluoroethanol | K₂CO₃ | 64 | [10] |
Experimental Protocols
Protocol 1: Mono-substitution with an Aromatic Amine (e.g., 4-Aminobenzonitrile)
-
Preparation: In separate flasks, dissolve cyanuric chloride (1.0 eq.) and 4-aminobenzonitrile (1.0 eq.) in acetone. Cool both solutions to 0°C in an ice bath.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the cyanuric chloride solution and potassium carbonate (1.0 eq.).
-
Nucleophile Addition: Slowly add the cold 4-aminobenzonitrile solution dropwise to the stirring cyanuric chloride suspension at 0°C.
-
Reaction: Stir the reaction mixture vigorously at 0°C for 4 hours. It is crucial to maintain the temperature to prevent di-substitution.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 20% methanol in chloroform (B151607) as the mobile phase).
-
Work-up: Once the starting material is consumed, pour the reaction mixture onto crushed ice. Filter the resulting solid precipitate and wash thoroughly with distilled water.
-
Drying: Dry the product under high vacuum to obtain the pure mono-substituted product.[3]
Protocol 2: Di-substitution with a Second Amine (e.g., Piperidine)
-
Preparation: Dissolve the mono-substituted dichlorotriazine (from Protocol 1, 1.0 eq.) in THF. In a separate flask, dissolve piperidine (1.0 eq.) in THF.
-
Reaction Setup: To the stirring solution of the dichlorotriazine, add potassium carbonate (1.0 eq.) at room temperature.
-
Nucleophile Addition: Add the piperidine solution dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 24 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using ethyl acetate/hexane 6:4).
-
Work-up and Purification: After completion, filter the reaction mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[3]
Protocol 3: One-Pot Tri-substitution with Different Amines
-
First Substitution: Suspend cyanuric chloride (1.0 eq.) in acetonitrile (ACN). Add the first, least reactive amine (1.02 eq.) and DIEA (2.3 eq.) and stir at 0°C for 2 hours.
-
Second Substitution: Add a solution of the second amine (1.05 eq.) and DIEA (1.15 eq.) in ACN. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Third Substitution: Add the third, most reactive amine (3-10 eq.) and heat the reaction mixture to 60°C.
-
Monitoring and Completion: Monitor the reaction by TLC or LC-MS. The third substitution may require extended heating (e.g., 12-24 hours) for completion.
-
Purification: After the reaction is complete, the product can be isolated and purified using standard techniques such as extraction and column chromatography.[4]
Visualizations
Caption: Stepwise substitution pathway on cyanuric chloride.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemcess.com [chemcess.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US4058662A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents [patents.google.com]
Technical Support Center: Overcoming Incomplete Conversion in Triazine Condensation Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding incomplete conversion in triazine condensation reactions.
Troubleshooting Guide
Q1: My triazine condensation reaction has stalled or shows low conversion. What are the first steps to troubleshoot?
When facing incomplete conversion, a systematic approach is crucial to identify the root cause. The first steps involve verifying the integrity of your starting materials and the reaction setup, followed by a logical examination of the reaction parameters. Unreacted starting materials can often be the result of suboptimal conditions, side reactions, or reagent degradation.
The following workflow provides a step-by-step diagnostic approach:
Q2: How significantly does the choice of solvent affect reaction yield?
The reaction solvent plays a critical role in substrate solubility, reagent stability, and reaction kinetics.[1] Poor solubility of starting materials can lead to significantly lower yields.[1] For dehydro-condensation reactions using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and an amine base, polar protic solvents like methanol (B129727) have shown excellent performance.[1] Apolar solvents such as toluene (B28343) can also be effective, whereas reactions in water may result in substantially lower yields.[1]
Table 1: Influence of Solvent on Amide Synthesis Yield Using CDMT/NMM System [1]
| Entry | Solvent | Yield after 15 min (%) | Yield after 1 h (%) |
|---|---|---|---|
| 1 | CH₃OH | 91 | 92 |
| 2 | C₂H₅OH | 85 | 88 |
| 3 | CH₂Cl₂ | 65 | 70 |
| 4 | THF | 75 | 80 |
| 5 | Toluene | 88 | 90 |
| 6 | H₂O | 10 | 15 |
Reaction conditions: Benzoic acid, phenylethylamine, CDMT, and N-methyl morpholine (B109124) (NMM) in the specified solvent.
Q3: Could the catalyst or base be the cause of incomplete conversion?
Yes, the activity and concentration of the catalyst or base are critical. In syntheses involving the reaction of aldehydes with a nitrogen source, the choice of catalyst and its loading can be the determining factor for the yield. Similarly, for condensations utilizing a CDMT/tertiary amine system, the nature of the amine is crucial.[1][2]
Table 2: Optimization of Conditions for Fe-Catalyzed Triazine Synthesis [3]
| Entry | Catalyst (mol%) | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | FeCl₃ (10) | 120 | Toluene | 56 |
| 2 | FeCl₃ (20) | 120 | Toluene | 65 |
| 3 | FeCl₃ (20) | 130 | Toluene | 72 |
| 4 | FeCl₃ (20) | 130 | DMF | 45 |
| 5 | FeCl₃ (20) | 130 | DMSO | 41 |
| 6 | None | 130 | Toluene | <5 |
Reaction conditions: Benzaldehyde and NH₄I under air atmosphere.
For reactions involving multiple phases, a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) can significantly improve reaction efficiency and yield.[4]
Q4: What is the optimal temperature for my reaction?
The optimal temperature is highly dependent on the specific triazine synthesis route.
-
Sequential Nucleophilic Substitution: For syntheses starting from cyanuric chloride, careful temperature control is required to achieve selective substitution. The first chlorine atom is typically substituted at low temperatures (~0 °C), the second at room temperature, and the third often requires elevated temperatures.[4]
-
Cyclization/Condensation Reactions: Other types of triazine syntheses may require higher temperatures to proceed efficiently. For example, certain microwave-assisted methods achieve high yields at temperatures between 140 °C and 180 °C.[4] Fe-catalyzed cyclotrimerization of aldehydes has been optimized at 130 °C.[3] It is crucial to perform temperature screening experiments to find the optimal conditions for your specific system.
Q5: I suspect side reactions are occurring. What are the common culprits?
Side reactions can significantly consume starting materials and reagents, leading to incomplete conversion.
-
Hydrolysis: Triazine rings, especially activated ones like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), are susceptible to hydrolysis, which can be accelerated by non-anhydrous solvents or exposure to atmospheric moisture.[5] This leads to the formation of undesired hydroxylated triazines.[6]
-
Incomplete Substitution: In the synthesis of multisubstituted triazines from cyanuric chloride, the reaction can stall, resulting in a mixture of mono-, di-, and trisubstituted products.[6]
-
Thermal Decomposition: Some triazine derivatives can be thermally unstable. For example, 1,2,3-triazines can undergo thermal rearrangement, and azido-triazines can decompose to release nitrogen gas, potentially leading to polymerization.[7][8]
-
Formation of Intermediates: The reaction may stall at a stable intermediate. For instance, in the condensation of an amidine and an aldehyde, a Schiff base is formed as an intermediate before subsequent cyclization.[9]
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Dehydro-Condensation with CDMT/Tertiary Amine System [1]
This protocol describes a general method for amide synthesis, a common application of triazine condensation agents.
-
Dissolve the carboxylic acid (1.08 eq.) in the chosen anhydrous solvent (e.g., Methanol, 6 mL).
-
Sequentially add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.08 eq.), the tertiary amine (e.g., N-methyl morpholine, NMM) (1.08 eq.), and the amine substrate (1.0 eq.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress at intervals (e.g., 15 min, 1 h) by a suitable analytical method like GLC or LC-MS.
-
For product isolation, filter the reaction mixture. If a solid is recovered, dissolve it in a suitable organic solvent (e.g., CH₂Cl₂) and extract with water (3 x 30 mL).
-
Dry the combined organic phases over MgSO₄, filter, and concentrate in vacuo to obtain the product.
Protocol 2: Purification of Triazine Derivatives from Incomplete Reactions
When conversion is incomplete, the desired product must be separated from unreacted starting materials and byproducts.
-
Standard Purification: For many mixtures, standard techniques like aqueous extraction (to remove salts and water-soluble impurities) followed by silica (B1680970) gel column chromatography can be effective.[1][10]
-
Advanced Purification: If standard methods fail to provide a pure product, semi-preparative liquid chromatography (LC) is a highly effective separation method.[11] This technique can separate the desired compound from structurally similar impurities, intermediates, and starting materials, increasing purity from ~30% to >98% in some cases.[11]
Frequently Asked Questions (FAQs)
FAQ 1: How can I improve reaction conversion without a complete redesign of the synthesis?
Alternative energy sources can dramatically improve yields and reduce reaction times.
-
Microwave-Assisted Synthesis: This technique can accelerate reactions, with some triazine syntheses achieving high yields in as little as 2.5 minutes.[4]
-
Ultrasonic Irradiation (Sonochemistry): Sonication can also enhance reaction rates and yields, often allowing for the use of greener solvents like water.[4] One study reported an 84% yield in 30-35 minutes under ultrasonic conditions, compared to 69% after 5-6 hours of conventional reflux.[4]
Table 3: Comparison of Synthesis Methods for a 1,3,5-Triazine Derivative [4]
| Method | Conditions | Time | Yield (%) |
|---|---|---|---|
| Conventional | Reflux | 5-6 h | 69 |
| Microwave | 50 W | 2.5 min | 88 |
| Sonochemistry | Room Temp, 70% Amplitude | 30-35 min | 84 |
FAQ 2: What is the mechanism of activation in CDMT-mediated condensation reactions?
In systems using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and a tertiary amine (like N-methyl morpholine, NMM), it is generally assumed that these two reagents first react to form a quaternary ammonium (B1175870) salt, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).[1] This activated triazine species is highly reactive towards the carboxylate anion of the acid, forming an activated ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, yielding the final amide product and a triazine byproduct.[1][12]
FAQ 3: How do I handle purification when my crude product is a complex mixture?
Complex mixtures containing the desired product, unreacted starting materials, and multiple byproducts require a robust purification strategy. After initial workup (e.g., extraction), it is advisable to use an analytical technique like HPLC-UV-MS to understand the composition of the crude material.[11] Based on this analysis, a semi-preparative HPLC method can be developed and optimized to isolate the target compound in high purity.[11] The identity and purity of the final product should be confirmed by analytical HPLC and spectroscopic methods like ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[11]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH 4 I as the sole nitrogen source - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03323E [pubs.rsc.org]
- 4. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Triazine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Covalent Triazine Frameworks via a Low‐Temperature Polycondensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2014115171A1 - Triazine compounds and a process for preparation thereof - Google Patents [patents.google.com]
- 11. fpharm.uniba.sk [fpharm.uniba.sk]
- 12. researchgate.net [researchgate.net]
process improvements for the green synthesis of triazines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the green synthesis of triazine derivatives.
Troubleshooting Guide
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Energy Input | For microwave-assisted synthesis, ensure the power (e.g., 50 W) and temperature (e.g., 150°C) are optimized for your specific reaction.[1][2] For sonochemical methods, ensure sufficient ultrasonic irradiation power and time (e.g., 5 minutes).[3][4] | Increased reaction rate and higher product yield. |
| Poor Solubility of Reactants | In aqueous media, consider using a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) to facilitate the transfer of organic reactants into the aqueous phase.[1][5] | Enhanced reaction efficiency and improved yields, even in greener solvents. |
| Suboptimal Catalyst Performance | If using a heterogeneous catalyst (e.g., silica-supported Lewis acids), ensure it is properly activated and not poisoned. Consider catalyst loading and reaction time.[6] For nanocatalysts, verify particle size and dispersion. | Improved catalytic activity leading to higher conversion and yield. |
| Incorrect Reaction Temperature for Substitutions | For sequential nucleophilic substitution on cyanuric chloride, strictly control the temperature. The first substitution typically occurs at 0°C, the second at room temperature, and the third at higher temperatures (70–100°C).[1][5] | Selective and high-yield formation of mono-, di-, or tri-substituted triazines. |
Issue 2: Formation of By-products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions due to High Temperatures | Optimize the reaction temperature and time. Microwave and ultrasound methods often allow for significantly shorter reaction times, minimizing the formation of degradation products.[2][7] | Cleaner reaction profile with a higher purity of the desired product. |
| Lack of Selectivity in Substitution | Carefully control the stoichiometry of the nucleophile and the reaction temperature at each substitution step when working with cyanuric chloride.[1][5] | Minimized formation of over- or under-substituted by-products. |
| Hydrolysis of Triazine Ring | If using aqueous media, ensure the pH is controlled, as the triazine ring can be sensitive to hydrolysis under certain conditions. | Preservation of the triazine core and prevention of ring-opened by-products. |
Issue 3: Long Reaction Times in Conventional Methods
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Heat Transfer | Employ microwave irradiation or ultrasonication. These methods provide rapid and uniform heating throughout the reaction mixture, significantly reducing reaction times compared to conventional heating.[1][3] | Drastic reduction in reaction time, often from hours to minutes, improving overall process efficiency. |
| Slow Reaction Kinetics | Utilize a suitable catalyst. For example, phase-transfer catalysts can accelerate reactions in biphasic systems, while Lewis acids can catalyze cyclotrimerization reactions.[1][5][6] | Increased reaction rates and shorter completion times. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using green synthesis methods for triazines?
A1: Green synthesis methods for triazines offer several advantages over conventional approaches, including:
-
Reduced Reaction Times: Microwave and sonochemical methods can shorten reaction times from hours to minutes.[1][3]
-
Higher Yields: Optimized green protocols often lead to significantly improved product yields.[1][4]
-
Use of Greener Solvents: These methods facilitate the use of environmentally benign solvents like water, reducing reliance on toxic organic solvents such as DMF.[3][4]
-
Energy Efficiency: Rapid heating and shorter reaction times contribute to lower energy consumption.[1]
-
Solvent-Free Options: Some green methods allow for reactions to be carried out under solvent-free conditions, further reducing waste.[2][8]
Q2: Can I perform triazine synthesis without any solvent?
A2: Yes, solvent-free synthesis of triazines is a viable and environmentally friendly approach, particularly when using microwave irradiation.[2][9] This method is clean, economical, and safe, often resulting in good to excellent yields in short reaction times.[2] However, for some reactions, the absence of a solvent might lead to lower yields, so optimization is key.[10]
Q3: How do microwave-assisted and sonochemical methods compare for green triazine synthesis?
A3: Both methods are excellent for promoting green synthesis. Microwave irradiation provides rapid, uniform heating, leading to shorter reaction times and often higher yields.[1][2] Sonochemistry, utilizing ultrasonic waves, can also significantly accelerate reactions, often at room temperature, and is particularly effective for reactions in aqueous media.[3][4] One study found a developed sonochemical method to be 13 times "greener" than the classical one based on the 12 principles of green chemistry.[3][4]
Q4: What is the role of a phase-transfer catalyst (PTC) in the green synthesis of triazines?
A4: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial for reactions involving reactants in different phases, a common scenario in green chemistry when using water as a solvent with organic substrates. The PTC facilitates the transfer of the reacting species across the phase boundary, accelerating the reaction and improving yields.[1][5]
Q5: How can I control the substitution pattern on a cyanuric chloride core using green methods?
A5: Controlling the substitution on cyanuric chloride relies on the careful management of reaction temperature, even with green methods. The stepwise substitution of the three chlorine atoms occurs at different temperatures. The first substitution is typically performed at 0°C, the second at room temperature, and the third requires elevated temperatures.[1][5] By precisely controlling the temperature at each stage, you can achieve selective mono-, di-, or tri-substitution.
Data on Green Synthesis Protocols for Triazines
| Method | Solvent | Catalyst/Additive | Temperature | Time | Yield (%) | Reference |
| Microwave-assisted | DMF | Na₂CO₃, TBAB | 150°C | 2.5 min | 54-87 | [1] |
| Sonochemical | Water | Na₂CO₃, TBAB | Room Temp. | 5 min | >75 | [3] |
| Conventional Reflux | Ethanol | Acetic Acid | Reflux | 4-5 h | - | [1] |
| Sonochemical | Ethanol | Acetic Acid | 40°C | 30-60 min | up to 96 | [1] |
| Microwave-assisted | Solvent-free | - | 150°C | 5 min | Good to excellent | [2] |
| Conventional Heating | Toluene | - | 90°C | 12 h | - | [2] |
Experimental Protocols
1. Microwave-Assisted Synthesis of Morpholine-Functionalized 1,3,5-Triazine (B166579) Derivatives [1]
-
Intermediate Synthesis:
-
Dissolve 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 equivalent) in DMF.
-
Add the desired amine (e.g., 2-phenylethylamine) (1 equivalent), sodium carbonate (Na₂CO₃), and tetrabutylammonium bromide (TBAB).
-
-
Microwave Reaction:
-
Place the reaction mixture in a 50 W microwave reactor.
-
Irradiate at 150°C for 2.5 minutes.
-
-
Work-up:
-
After cooling, pour the reaction mixture into ice water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the final product.
-
2. Sonochemical Synthesis of 1,3,5-Triazine Derivatives in Aqueous Media [3]
-
Reaction Setup:
-
In a suitable vessel, combine the starting triazine derivative (1 equivalent), the nucleophile (1 equivalent), sodium carbonate (Na₂CO₃), and tetrabutylammonium bromide (TBAB).
-
Add water as the solvent.
-
-
Sonication:
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at room temperature for 5 minutes.
-
-
Product Isolation:
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
-
Visualizations
Caption: Comparative workflow of microwave-assisted vs. sonochemical green synthesis of triazines.
Caption: Logical troubleshooting workflow for addressing low yields in green triazine synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Analytical Methods for Monitoring Triazine Reaction Progress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for monitoring the progress of triazine reactions.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for monitoring the real-time progress of my triazine synthesis?
A1: The choice of technique depends on several factors including the reaction matrix, the concentration of reactants and products, and the specific information required (e.g., structural confirmation, quantification).
-
NMR Spectroscopy is excellent for in-situ reaction monitoring, providing real-time kinetic data and structural information about reactants, intermediates, and products without the need for sample extraction.[1][2][3][4]
-
UV-Vis Spectroscopy can be a simple and effective method for real-time monitoring if the triazine, reactants, or a byproduct have a distinct chromophore, allowing for the tracking of concentration changes over time.[5][6][7][8][9]
-
HPLC/UHPLC is a powerful technique for separating and quantifying reaction components. It is suitable for taking time-point samples from the reaction mixture to track the consumption of reactants and the formation of products.[10][11][12][13]
-
GC-MS is well-suited for volatile and thermally stable triazines and byproducts, offering high sensitivity and selectivity.[14][15][16][17][18]
Q2: I am observing unexpected byproducts in my triazine reaction. How can I identify them?
A2: Mass spectrometry is the preferred method for identifying unknown byproducts due to its high sensitivity and ability to provide molecular weight and fragmentation information.[10]
-
LC-MS/MS is highly effective for identifying byproducts directly from the reaction mixture, especially for polar and non-volatile compounds.[14][15]
-
GC-MS can be used if the byproducts are volatile and thermally stable. Derivatization may sometimes be necessary to improve volatility.[15]
-
High-Resolution Mass Spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental composition and aiding in the identification of unknown structures.
One common reaction pathway for MEA-triazine with H₂S involves the formation of thiadiazine and dithiazine.[1][2] It is a misconception that trithiane is a significant byproduct of H₂S scavenging with triazine; solid deposits are more likely polymerized dithiazine.[19]
Q3: How can I improve the accuracy and reproducibility of my triazine quantification?
A3: To enhance accuracy and reproducibility:
-
Use an appropriate internal standard. For GC-MS and LC-MS/MS, using an isotopically labeled version of the analyte (e.g., Atrazine-d5) is ideal.[14]
-
Perform proper sample preparation. Techniques like Solid-Phase Extraction (SPE) or the QuEChERS method can effectively remove matrix interferences.[10][20][21][22]
-
Validate your analytical method. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[14][20]
-
Ensure proper instrument calibration. Regularly calibrate your instrument using a series of known standards.
Troubleshooting Guides
HPLC / UHPLC Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Retention Time Drift | 1. Poor temperature control.2. Incorrect mobile phase composition.3. Poor column equilibration.4. Change in flow rate.5. Air bubbles in the system.[23] | 1. Use a column oven for consistent temperature.2. Prepare fresh mobile phase and ensure proper mixing for gradient methods.3. Increase the column equilibration time.4. Check the pump for leaks and verify the flow rate.5. Degas the mobile phase and purge the system.[23][24] |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the column (e.g., residual silanols).2. Column overloading.3. Sample solvent is too strong.4. Column contamination or degradation. | 1. Adjust mobile phase pH or use a column designed for polar analytes.2. Reduce the injection volume or sample concentration.3. Dissolve the sample in a weaker solvent, ideally the initial mobile phase.4. Flush the column with a strong solvent or replace the column.[25] |
| High Backpressure | 1. Plugged column frit.2. Column contamination.3. Blockage in the system tubing or guard column.[25] | 1. Backflush the column.2. Wash the column with a series of strong solvents.3. Systematically remove components (guard column, then analytical column) to isolate the blockage.[25] |
GC-MS Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Tailing | 1. Active sites in the column or injector liner.2. Column contamination. | 1. Use a column with a highly inert stationary phase (e.g., TraceGOLD TG-5SilMS).[16]2. Bake out the column at the maximum recommended temperature. Replace the injector liner. |
| Low Sensitivity / Poor Signal | 1. Sample degradation in the injector.2. Ion source contamination.3. Matrix-induced signal suppression. | 1. Optimize injector temperature. Consider derivatization to improve thermal stability.2. Clean the ion source.3. Improve sample cleanup using SPE or other extraction techniques. |
| Poor Reproducibility | 1. Inconsistent injection volume.2. Leaks in the system.3. Sample carryover. | 1. Check the autosampler syringe for air bubbles and proper function.2. Perform a leak check on the GC system.3. Implement a thorough syringe and injector wash routine between injections. |
Mass Spectrometry (MS) Detection
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Signal for Triazine Analyte | 1. Ion suppression from the sample matrix.[26]2. Incorrect ionization mode or parameters.3. Analyte instability in the ion source. | 1. Perform a post-extraction spike to confirm ion suppression. Improve sample cleanup (e.g., SPE) or dilute the sample.[26]2. Optimize ionization source parameters (e.g., spray voltage, gas flows). For some triazines, monitoring for a sodium adduct ([M+Na]⁺) may be more reliable than the protonated molecule.[26]3. Adjust source temperature and other parameters to minimize in-source fragmentation. |
| Inconsistent Ion Ratios | 1. Insufficient signal intensity.2. Co-eluting interference.3. Incorrect MS/MS transition selection. | 1. Optimize injection volume or sample concentration.2. Improve chromatographic separation or select more specific MS/MS transitions.3. Re-optimize and validate the precursor and product ions for your specific instrument. |
Data Presentation
Table 1: Performance Comparison of Analytical Methods for Triazine Analysis
| Performance Parameter | GC-MS (Based on EPA Method 523) | LC-MS/MS |
| Linearity (r²) | >0.99 | >0.99[14] |
| Accuracy (Recovery) | 95% - 100% for various triazines[14] | 79.3% - 98.3%[14] |
| Precision (%RSD) | 5.5% - 10% for various triazines[14] | < 10%[14] |
| Limit of Detection (LOD) | 0.10 µg/L[14] | 0.05 - 0.1 ng/mL[14] |
| Limit of Quantification (LOQ) | 0.40 - 2.1 µg/L[14] | 0.03 - 0.17 ng/g |
Experimental Protocols
Protocol 1: General Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may need optimization for specific reaction matrices.
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.[11]
-
Loading: Take a known volume of the reaction mixture, dilute it with water to reduce the organic solvent concentration, and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the triazine and related compounds with a suitable organic solvent like ethyl acetate (B1210297) or acetonitrile.[11][15]
-
Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase or a suitable solvent for analysis.[11][26]
Protocol 2: LC-MS/MS Analysis of Triazine Reaction Mixture
This protocol provides a starting point for developing an LC-MS/MS method.
-
Chromatographic System:
-
Column: A C18 column (e.g., 100 x 2.1 mm, 2.6 µm) is a common choice.[13]
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium (B1175870) acetate.[14]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[14]
-
Gradient: Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the compounds.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for triazines.[14]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of known compounds and full scan or product ion scan for identification of unknowns.[14]
-
Optimization: Optimize MRM transitions (precursor and product ions) and collision energies for each target analyte.[10]
-
Mandatory Visualizations
Caption: General experimental workflow for triazine reaction monitoring.
Caption: Troubleshooting logic for common HPLC issues.
Caption: Simplified reaction pathway of MEA-Triazine with H₂S.
References
- 1. The application of benchtop NMR spectroscopy for investigating the performance of H2S scavengers — Nanalysis [nanalysis.com]
- 2. azom.com [azom.com]
- 3. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Magritek [magritek.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Operando UV-vis spectroscopy for real-time monitoring of nanoparticle size in reaction conditions: a case study on rWGS over Au nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 12. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ondavia.com [ondavia.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. HPLC Troubleshooting Guide [scioninstruments.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. agilent.com [agilent.com]
- 26. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for the Validation of Triazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of triazine synthesis. The information presented is supported by established analytical principles and experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Triazine Synthesis and the Imperative of Validation
Triazines are a class of nitrogen-containing heterocyclic compounds with a six-membered ring composed of three nitrogen atoms and three carbon atoms.[1] They exist in three isomeric forms: 1,2,3-, 1,2,4-, and 1,3,5-triazine (B166579). The 1,3,5-triazine derivatives are particularly significant, with applications ranging from pharmaceuticals and agrochemicals (e.g., herbicides like atrazine) to materials science as components of resins and dyes.[1]
Common synthetic routes to 1,3,5-triazines often involve the cyclotrimerization of nitriles or the reaction of cyanuric chloride with various nucleophiles.[2][3] Given the diverse potential applications and the possibility of side reactions and impurities during synthesis, rigorous analytical validation is crucial to confirm the identity, purity, and yield of the target triazine compound. HPLC and GC-MS are two powerful and widely used chromatographic techniques for this purpose.
Data Presentation: Performance Comparison of HPLC and GC-MS
The selection of an analytical technique for the validation of a synthesized triazine depends on the physicochemical properties of the compound and the specific requirements of the analysis. The following table summarizes key performance parameters for typical HPLC and GC-MS methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Applicability | Broad applicability for a wide range of triazines, including non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable triazine derivatives. Derivatization may be required for polar compounds. |
| Selectivity | Good selectivity based on retention time and UV-Vis spectra. Can be enhanced with a mass spectrometric detector (LC-MS). | Excellent selectivity, providing both chromatographic separation and mass spectral data for high-confidence identification. |
| Sensitivity (Typical) | Good with UV-Vis detector. High sensitivity achievable with mass spectrometry (LC-MS). | Very high, especially in Selected Ion Monitoring (SIM) mode, allowing for trace-level impurity detection. |
| Limit of Detection (LOD) | ~0.1 µg/mL (UV) | ~0.1 pg/mL (SIM)[4] |
| Limit of Quantification (LOQ) | ~0.25 µg/mL (UV) | ~0.020-0.056 µg/L (SIM, environmental samples)[5][6] |
| Linearity (r²) | Typically > 0.999[7] | Typically > 0.99[8] |
| Precision (%RSD) | < 2%[7] | < 15% |
| Accuracy (% Recovery) | 98 - 102%[7] | 91 - 103%[4] |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent. | May require derivatization to increase volatility. Involves dissolution in a volatile solvent. |
| Analysis Time | Typically 10-30 minutes per sample.[7] | Typically 15-30 minutes per sample.[7] |
| Impurity Identification | Tentative identification by retention time and UV spectrum. Definitive identification requires a mass spectrometer (LC-MS). | High-confidence identification through mass spectral library matching. |
Experimental Protocols
Below are detailed, representative methodologies for the analysis of synthesized triazine derivatives using HPLC and GC-MS. These protocols should be considered as a starting point and may require optimization for specific triazine compounds and instrumentation.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for determining the purity of a wide range of synthesized triazine derivatives.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chemicals and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
Synthesized triazine sample and reference standard
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of water (often with 0.1% formic acid) and acetonitrile is common. For example, a gradient could start at 65% water and 35% acetonitrile, ramping to a higher acetonitrile concentration to elute more non-polar compounds.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV detection at a wavelength appropriate for the triazine's chromophore (e.g., 220-280 nm).[5]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the synthesized triazine sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Prepare a reference standard solution at the same concentration.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the main peak corresponding to the synthesized triazine by comparing its retention time with the reference standard.
-
Calculate the purity of the synthesized compound using the area percentage method.
-
Quantify impurities by creating a calibration curve with the reference standard if required.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the analysis of volatile and thermally stable triazine derivatives and provides definitive identification of the compound and its impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chemicals and Reagents:
-
A suitable volatile solvent (e.g., dichloromethane, ethyl acetate) of high purity.
-
Helium (carrier gas).
-
Synthesized triazine sample and reference standard.
-
(Optional) Derivatizing agent (e.g., silylating agent) if the triazine is not sufficiently volatile.
Chromatographic Conditions:
-
Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[6]
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the concentration.
-
Oven Temperature Program: A typical program might start at a low temperature (e.g., 70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300 °C) to elute all components.[6]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: A range appropriate for the expected molecular weight of the triazine and its fragments (e.g., 45-450 amu).
Sample Preparation:
-
Dissolve the synthesized triazine sample in a volatile solvent to a suitable concentration (e.g., 1 mg/mL).
-
If derivatization is necessary, follow a validated protocol for the chosen derivatizing agent.
-
Prepare a reference standard solution in the same manner.
Data Analysis:
-
Confirm the identity of the synthesized triazine by comparing its retention time and mass spectrum to the reference standard and/or a spectral library (e.g., NIST).
-
Identify any impurities by interpreting their mass spectra and searching against a library.
-
Determine the purity of the sample using the area percentage from the total ion chromatogram (TIC).
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Green method to determine triazine pesticides in water using Rotating Disk Sorptive Extraction (RDSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative analysis of triazine herbicides in environmental samples by using high performance liquid chromatography and diode array detection combined with second-order calibration based on an alternating penalty trilinear decomposition algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Triazine and Pyrimidine Scaffolds in Medicinal Chemistry
An In-depth Analysis for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the myriad of available options, triazine and pyrimidine (B1678525) rings stand out as "privileged structures" due to their versatile nature and frequent appearance in a wide array of therapeutic agents. This guide provides a comprehensive comparative study of triazine and pyrimidine scaffolds, offering a side-by-side analysis of their synthesis, biological activities, and pharmacokinetic properties, supported by experimental data to inform rational drug design.
Physicochemical Properties and Bioisosterism
Triazines and pyrimidines are six-membered aromatic heterocycles containing three and two nitrogen atoms, respectively. The number and position of these nitrogen atoms significantly impact the electronic distribution, polarity, and hydrogen bonding capacity of the molecules, which in turn dictates their interaction with biological targets.
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a cornerstone of modern drug design. Triazine and pyrimidine rings are often considered bioisosteres of each other and of other aromatic systems like benzene. This substitution can lead to improved potency, selectivity, and metabolic stability. For instance, the replacement of a pyrimidine ring with a triazine can alter the molecule's interaction with target proteins and affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis of Triazine and Pyrimidine Derivatives
The synthetic accessibility of a scaffold is a crucial factor in drug development. Both triazine and pyrimidine cores can be readily functionalized to create diverse libraries of compounds.
General Synthesis of 2,4,6-Trisubstituted Triazines:
A common and versatile method for the synthesis of 2,4,6-trisubstituted 1,3,5-triazines starts from the readily available cyanuric chloride. The three chlorine atoms can be sequentially substituted by various nucleophiles (e.g., amines, alcohols, thiols) by carefully controlling the reaction temperature. The reactivity of the chlorine atoms decreases with each substitution, allowing for the stepwise introduction of different functional groups.
General Synthesis of 2,4,6-Trisubstituted Pyrimidines:
The synthesis of 2,4,6-trisubstituted pyrimidines can be achieved through various condensation reactions. A widely used method involves the reaction of a 1,3-dicarbonyl compound with an amidine. This approach allows for significant structural diversity by varying both the dicarbonyl and amidine starting materials.
Below is a generalized workflow for the synthesis of these scaffolds:
Generalized synthetic workflows for trisubstituted triazines and pyrimidines.
Comparative Biological Activity: A Focus on Anticancer Agents
Both triazine and pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] In the realm of oncology, these scaffolds are integral to the structure of numerous kinase inhibitors.
The following tables summarize the in vitro anticancer activity (IC50 values) of representative triazine and pyrimidine-based compounds against various cancer cell lines. Where available, data for bioisosteric pairs are presented to facilitate direct comparison.
Table 1: Comparative Anticancer Activity of Triazine Derivatives
| Compound ID | Scaffold | Substituents | Target/Cell Line | IC50 (µM) | Reference |
| T1 | 1,3,5-Triazine | 2,4-bis(morpholino)-6-(1H-benzimidazol-2-yl) | PI3Kα | 0.0146 | [3] |
| T2 | 1,3,5-Triazine | 2-(Thiophen-2-yl)-4,6-dimorpholino | A549 (Lung) | 0.20 | [3] |
| T3 | 1,3,5-Triazine | 2-Chloro-4-(allylamino)-6-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) | MDA-MB-231 (Breast) | 6.25 | [4] |
| T4 | 1,3,5-Triazine | 2,4-bis(phenylamino)-6-chloro | HepG2 (Liver) | 20.53 | [3] |
| T5 | Pyrazolo[1,5-a]-1,3,5-triazine | Roscovitine analogue | CDK1/cyclin B | 0.04 | [5] |
Table 2: Comparative Anticancer Activity of Pyrimidine Derivatives
| Compound ID | Scaffold | Substituents | Target/Cell Line | IC50 (µM) | Reference |
| P1 | Pyrimidine | Dithiocarbamate moiety | PI3Kα | 1.2 (nM) | [6] |
| P2 | Pyrimidine | Thiazolo[4,5-d]pyrimidine derivative | CCRF-CEM (Leukemia) | -51.41 (% growth) | |
| P3 | Pyrimidine | 4-(pyridin-3-yl)pyrimidin-2-amine core (Imatinib analogue) | MDA-MB-231 (Breast) | >35.50 | [4] |
| P4 | Purine (B94841) (Roscovitine) | 2,6,9-trisubstituted purine | CDK1/cyclin B | 0.20 | [5] |
From the limited direct comparative data available, it is evident that the choice between a triazine and a pyrimidine core can have a significant impact on biological activity. For example, a pyrazolo[1,5-a]-1,3,5-triazine analogue of the purine-based CDK inhibitor Roscovitine (Compound T5) showed significantly higher potency than the parent compound (Compound P4).[5] This highlights the potential of triazine as a favorable bioisostere in certain contexts. However, in other cases, pyrimidine-based inhibitors, such as the PI3Kα inhibitor P1, exhibit extremely high potency.[6]
Signaling Pathways in Cancer Targeted by Triazine and Pyrimidine Derivatives
Many triazine and pyrimidine-based anticancer agents exert their effects by inhibiting key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Simplified EGFR signaling pathway with an example inhibitor.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its hyperactivation is common in various cancers, and numerous inhibitors targeting different nodes of this pathway have been developed.
References
- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Triazine Derivatives by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Triazine derivatives are a broad class of nitrogen-containing heterocyclic compounds with significant applications in pharmaceuticals, agriculture, and materials science. Accurate structural elucidation and characterization of these molecules are paramount for understanding their biological activity, metabolic fate, and environmental impact. This guide provides an objective comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the characterization of triazine derivatives, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The selection of an analytical technique for the characterization of triazine derivatives often depends on the specific information required, the complexity of the sample, and the desired sensitivity. While NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms, mass spectrometry excels in determining molecular weight and elemental composition with high accuracy and sensitivity.
NMR Spectroscopic Data of Representative Triazine Derivatives
NMR spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra provide information about the electronic environment of the nuclei, while coupling constants reveal connectivity. However, challenges such as poor solubility in common deuterated solvents and spectral complexity due to restricted bond rotation can arise during the NMR analysis of some triazine derivatives.[1][2] The use of co-solvents like trifluoroacetic acid (TFA) or acquiring spectra at elevated temperatures can often overcome these solubility issues.[2]
Below is a table summarizing the ¹H and ¹³C NMR chemical shifts for several triazine derivatives.
| Compound Name | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol | DMSO-d₆ | Phenyl-H: 7.0-7.5 (m), NH: 9.5-10.5 (br s), SH: 13.0-14.0 (br s) | C=S: ~180, Triazine C: 165-175, Phenyl C: 120-140 | [1] |
| 2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | DMSO-d₆ | 1.45 (s, 4H), 1.56 (s, 2H), 3.67 (s, 12H), 7.29–7.38 (m, 3H), 7.57 (d, 4H), 8.02 (s, 1H), 10.61 (s, 1H) | 24.4, 25.4, 43.4, 126.2, 128.7, 128.8, 135.2, 141.0, 164.2, 164.5 | [3] |
| 2-(2-(4-Bromobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | DMSO-d₆ | 1.47 (s, 8H), 1.59 (s, 4H), 3.70 (s, 8H), 7.54–7.60 (m, 4H), 8.02 (s, 1H), 10.73 (s, 1H) | 24.4, 25.4, 43.5, 121.9, 128.1, 131.7, 134.5, 139.8, 164.2, 164.5 | [3] |
| N²,N⁴-Dicyclohexyl-N⁶-(4-(4-methoxyphenyl)thiazol-2-yl)-1,3,5-triazine-2,4,6-triamine | DMSO-d₆ | 1.25-1.74 (m, 20H), 3.22-3.29 (m, 2H), 3.78 (s, 3H), 3.79 (s, 2H), 6.81 (s, 1H), 7.06 (d, 2H), 7.63 (d, 2H), 8.49 (s, 1H) | Not Reported | [4] |
Mass Spectrometric Data of Representative Triazine Derivatives
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for the analysis of triazine derivatives.[5][6] High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule and its fragments.
The following table summarizes the mass-to-charge ratios (m/z) for the parent ion and potential fragment ions of several triazine derivatives.
| Compound Name | Ionization Mode | [M+H]⁺ (Theoretical m/z) | Key Fragment Ions (m/z) | Reference |
| 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol | ESI (+) | 237.0320 | 164.0337, 105.0453, 143.9693 | [5] |
| Atrazine | ESI (+) | 216.0911 | 174, 146, 132, 104 | [7] |
| Simazine | ESI (+) | 202.0755 | 174, 159, 132, 117 | [7] |
| Ametryn | ESI (+) | 228.1073 | 186, 158, 144, 117 | [7] |
| Fused 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivative | EI | 322 | 263, 248, 144, 117, 91, 65 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.
NMR Spectroscopy Protocol for Triazine Derivatives
This protocol provides a general procedure for the NMR analysis of triazine derivatives.[1]
-
Sample Preparation:
-
Weigh 5-10 mg of the triazine derivative into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2] For poorly soluble compounds, a co-solvent such as TFA (e.g., 7% v/v in CDCl₃) may be added.[2]
-
Vortex the sample until the compound is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.
-
-
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 300 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 75 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline correction.
-
Reference the spectrum using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Mass Spectrometry Protocol for Triazine Derivatives (LC-MS/MS)
This protocol outlines a general method for the analysis of triazine derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]
-
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of the triazine derivative in a suitable solvent (e.g., methanol, acetonitrile). Perform serial dilutions to prepare calibration standards.
-
Biological Samples (e.g., plasma): To 100 µL of the sample, add 300 µL of a protein precipitation agent (e.g., acetonitrile). Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant and evaporate to dryness. Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC) Method:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (requires optimization).
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Desolvation Temperature: 350 °C.
-
Source Temperature: 120 °C.
-
Data Acquisition: Full scan mode to identify the parent ion, followed by a product ion scan (MS/MS) to obtain fragment ions. For quantification, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Mandatory Visualization
To better illustrate the processes involved in the characterization of triazine derivatives, the following diagrams have been generated using Graphviz (DOT language).
References
A Comparative Analysis of Triazine-Based Herbicides: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of prominent triazine-based herbicides, including atrazine (B1667683), simazine (B1681756), and cyanazine (B135985). The information presented is curated from various experimental studies to aid in research and development. This document summarizes quantitative data on weed control, impact on crop yield, and provides an overview of the experimental protocols utilized in these studies.
Introduction to Triazine Herbicides
Triazine herbicides are a class of selective herbicides widely used in agriculture to control a variety of broadleaf and grassy weeds. Their primary application is in crops such as corn, sorghum, and sugarcane. The core structure of these herbicides is a triazine ring, and substitutions on this ring determine the specific properties and efficacy of each compound. This guide focuses on a comparative analysis of three key symmetrical triazines: atrazine, simazine, and cyanazine.
Mechanism of Action: Inhibition of Photosynthesis
The primary mode of action for triazine herbicides is the inhibition of photosynthesis at Photosystem II (PSII) in plants.[1] These herbicides bind to the D1 protein within the PSII complex, specifically at the plastoquinone-binding niche. This binding competitively inhibits the binding of plastoquinone (B1678516) (PQ), a crucial electron carrier. The blockage of electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) halts the photosynthetic electron transport chain, leading to an accumulation of reactive oxygen species and ultimately causing cell death and plant necrosis.[1] While the general mechanism is the same, subtle differences in the chemical structure of atrazine, simazine, and cyanazine can influence their binding affinity to the D1 protein and their metabolic detoxification within different plant species, leading to variations in their efficacy and crop selectivity.
Comparative Efficacy of Triazine Herbicides
The efficacy of triazine herbicides is influenced by several factors including the specific weed species, application rate, soil type, and environmental conditions. The following tables summarize available quantitative data from field trials comparing atrazine, simazine, and cyanazine.
Table 1: Physicochemical Properties of Selected Triazine Herbicides
| Property | Atrazine | Simazine | Cyanazine |
| Water Solubility (mg/L at 20-25°C) | 33 | 5 | Moderately soluble |
| Soil Persistence (Half-life in days) | 30-45 | 45-60 | Shorter than atrazine |
| Vapor Pressure (mPa at 20°C) | 3.0 x 10⁻² | 6.1 x 10⁻⁴ | Relatively volatile |
Note: Data for cyanazine is less consistently reported in comparative studies.
Table 2: Comparative Weed Control Efficacy (% Control) in Corn
| Weed Species | Atrazine (1.0-2.0 kg a.i./ha) | Simazine (1.0-2.0 kg a.i./ha) | Cyanazine (1.2-4.75 lbs/acre) |
| Annual Bluegrass (Poa annua) | Good (approx. 82%) | Excellent (approx. 94%) | Good |
| Broadleaf Weeds (General) | Excellent | Good to Excellent | Good |
| Grassy Weeds (General) | Good | Good | Good |
| Digitaria horizontalis | Excellent (up to 98.0%) | Excellent (up to 98.5%) | Data not available |
| Eleusine indica | Excellent (up to 98.0%) | Excellent (up to 99.5%) | Data not available |
| Borreria alata | Excellent | Excellent | Data not available |
| Acanthospermum australe | Excellent | Excellent | Data not available |
Note: Efficacy can vary based on environmental conditions and application timing. Data for cyanazine is limited in direct comparative trials.[1]
Table 3: Impact on Corn Yield
| Herbicide Treatment | Application Rate | Corn Grain Yield ( kg/ha ) | Reference Study |
| Atrazine + Simazine (SC) | 7.0 L/ha | Statistically similar to hand-weeded control | Efficiency of dose of different formulations of atrazine + simazine herbicides on weed control in maize |
| Atrazine + Simazine (WG) | 4.0 kg/ha | Statistically similar to hand-weeded control | Efficiency of dose of different formulations of atrazine + simazine herbicides on weed control in maize |
| Atrazine + Cyanazine | 2.0 kg a.i./ha (unweeded) | Lowest grain yield | Efficiency of dose of different formulations of atrazine + simazine herbicides on weed control in maize |
Experimental Protocols
The following is a generalized methodology for conducting field trials to assess the efficacy of triazine-based herbicides, based on common practices reported in the literature.
1. Site Selection and Preparation:
-
Trial Location: Select a site with a known history of uniform weed infestation representative of the target agricultural region.
-
Soil Analysis: Conduct a thorough soil analysis to determine soil type, texture, pH, organic matter content, and nutrient levels. These factors significantly influence herbicide availability and persistence.
-
Field Preparation: Prepare the seedbed according to standard agricultural practices for the test crop (e.g., corn). This typically involves plowing and harrowing to create a uniform planting surface.
2. Experimental Design:
-
Layout: Employ a randomized complete block design (RCBD) with a minimum of three to four replications for each treatment.
-
Plot Size: Individual plots should be of sufficient size to minimize edge effects, with typical dimensions ranging from 2-3 meters in width and 6-10 meters in length.
-
Treatments: Include a range of herbicide application rates for each triazine compound being tested, a hand-weeded control, and an untreated (weedy) control for comparison.
3. Herbicide Application:
-
Timing: Apply herbicides at the appropriate growth stage of both the crop and the target weeds. Pre-emergence applications are made before or shortly after planting but before crop and weed emergence. Post-emergence applications are typically made when weeds are at the 2-4 leaf stage.
-
Equipment: Use a calibrated backpack or tractor-mounted sprayer equipped with appropriate nozzles (e.g., flat fan) to ensure uniform application. Record spray volume, pressure, and travel speed.
-
Environmental Conditions: Record environmental conditions at the time of application, including temperature, relative humidity, and wind speed.
4. Data Collection and Assessment:
-
Weed Efficacy:
-
Weed Counts: At predetermined intervals after treatment (e.g., 14, 28, and 56 days), count the number of individual weed species within a defined area (e.g., 1m² quadrat) in each plot.
-
Biomass: Harvest the above-ground weed biomass from a defined area within each plot, dry it to a constant weight, and record the dry weight.
-
Visual Ratings: Visually assess the percentage of weed control for each species on a scale of 0% (no control) to 100% (complete control) relative to the untreated control.
-
-
Crop Tolerance:
-
Phytotoxicity: Visually assess crop injury on a scale of 0% (no injury) to 100% (crop death) at regular intervals after application.
-
Yield: At crop maturity, harvest the grain from a central area of each plot, adjust for moisture content, and calculate the yield in kilograms per hectare.
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
References
A Researcher's Guide to Validating the Purity of Synthesized Triazine Compounds: A Comparative Analysis of HPLC, NMR, and MS Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis of novel triazine-based compounds, rigorous purity validation is a critical and indispensable step. The presence of impurities, even in trace amounts, can significantly impact biological activity, toxicity profiles, and the overall reproducibility of experimental results. This guide provides an objective comparison of the three principal analytical techniques employed for purity determination of synthesized triazines: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We present supporting experimental data, detailed methodologies, and a comparative look at alternative techniques to aid in the selection of the most appropriate validation strategy.
Key Analytical Techniques: A Quantitative Comparison
The selection of an analytical method for purity determination is contingent upon several factors, including the physicochemical properties of the triazine compound, the nature of expected impurities, and the requisite level of accuracy and sensitivity. The following tables summarize the typical performance of HPLC, NMR, and MS in the purity analysis of a hypothetical synthesized triazine compound.
Table 1: Purity Assessment of a Hypothetical Triazine Compound
| Analytical Method | Purity Determination (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | 98.9% | 0.01 µg/mL | 0.05 µg/mL |
| Quantitative ¹H-NMR | 99.2% (relative to internal standard) | ~0.1% impurity | ~0.3% impurity |
| LC-MS | 99.1% (by peak area normalization) | 1 ng/mL | 5 ng/mL |
Table 2: Performance Characteristics of Key Analytical Techniques
| Parameter | HPLC-UV | Quantitative ¹H-NMR | LC-MS |
| Principle | Separation based on polarity and detection by UV absorbance. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separation by liquid chromatography followed by mass-to-charge ratio detection. |
| Primary Output | Chromatogram with peaks representing different compounds. | Spectrum with signals corresponding to different chemical environments of nuclei. | Chromatogram with mass spectra for each eluting peak. |
| Quantitative Accuracy | High, dependent on reference standards. | High, can provide absolute quantification with an internal standard. | Good, can be highly accurate with appropriate standards. |
| Throughput | High | Moderate | High |
| Cost | Moderate | High | High |
| Sample Requirement | Microgram to milligram | Milligram | Nanogram to microgram |
Experimental Protocols
Accurate and reproducible data are predicated on well-defined experimental procedures. The following sections detail generalized methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Objective: To separate the synthesized triazine compound from its impurities and quantify its purity based on the relative peak areas in the chromatogram.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Synthesized triazine compound
-
Reference standard of the triazine compound (if available for absolute quantification)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A common starting point is a 50:50 (v/v) mixture.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized triazine compound in the mobile phase to a similar concentration as the standard stock solution. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the injection volume (e.g., 10 µL).
-
Set the UV detection wavelength to the absorbance maximum of the triazine compound (determined by UV-Vis spectroscopy).
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Data Analysis: Identify the peak corresponding to the triazine compound based on its retention time compared to the standard. Calculate the purity by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of the synthesized triazine compound by comparing the integral of a specific proton signal from the analyte to that of a known amount of an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the sample and internal standard are soluble.
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).
-
Synthesized triazine compound.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized triazine compound (e.g., 10 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration (typically 5 times the longest T1 relaxation time).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal from the triazine compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the synthesized triazine compound and assess its purity by separating it from impurities and analyzing their mass-to-charge ratios.
Instrumentation:
-
LC-MS system combining an HPLC with a mass spectrometer (e.g., Quadrupole, Time-of-Flight).
Reagents:
-
Same as for HPLC analysis.
Procedure:
-
Sample Preparation and Chromatography: Follow the same procedure as for HPLC analysis.
-
Mass Spectrometry Conditions:
-
Set the ionization source (e.g., Electrospray Ionization - ESI).
-
Set the ion polarity (positive or negative ion mode).
-
Define the mass range to be scanned.
-
-
Analysis: Inject the sample. The HPLC will separate the components, and the mass spectrometer will detect the mass-to-charge ratio of the ions produced from each component.
-
Data Analysis:
-
Identify the peak corresponding to the synthesized triazine compound in the total ion chromatogram (TIC).
-
Examine the mass spectrum of this peak to confirm that the molecular ion ([M+H]⁺ or [M-H]⁻) matches the expected molecular weight of the target compound.
-
Assess purity by calculating the peak area of the target compound relative to the total peak area in the TIC. Identify any impurity peaks and analyze their mass spectra to gain insights into their potential structures.
-
Workflow for Purity Validation of Synthesized Triazine Compounds
The following diagram illustrates a typical workflow for the comprehensive purity validation of a newly synthesized triazine compound, integrating the key analytical techniques.
Caption: A logical workflow for the purity validation of synthesized triazine compounds.
Comparison with Other Alternatives
While HPLC, NMR, and MS are the cornerstones of purity validation, other simpler techniques can provide valuable preliminary information.
-
Melting Point Determination: A sharp and narrow melting point range is often indicative of a pure crystalline solid.[1][2] Impurities typically cause a depression and broadening of the melting point range.[1][2] This method is quick and requires minimal sample, but it is not quantitative and is only applicable to solid compounds.[1]
-
Thin-Layer Chromatography (TLC): TLC is an inexpensive and rapid method to qualitatively assess the number of components in a mixture.[3][4] A pure compound should ideally show a single spot on the TLC plate.[3] It is an excellent tool for monitoring the progress of a reaction and for initial purity checks before committing to more resource-intensive techniques.[3][4] However, it is not quantitative and its resolution is significantly lower than HPLC.
Conclusion
The comprehensive purity validation of synthesized triazine compounds is a multi-faceted process that relies on the synergistic use of powerful analytical techniques. HPLC provides excellent separation and quantification capabilities, qNMR offers absolute purity determination and structural confirmation, and MS delivers unequivocal molecular weight information and insights into impurity structures. The choice of which method, or combination of methods, to employ will depend on the specific goals of the research and the stage of drug development. By following rigorous and well-documented protocols, researchers can ensure the quality and integrity of their synthesized triazine compounds, paving the way for reliable and reproducible scientific outcomes.
References
A Comparative Analysis of Symmetrical and Asymmetrical Triazine Herbicides
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental evaluation of symmetrical and asymmetrical triazine herbicides.
Triazine herbicides have long been a cornerstone of weed management in modern agriculture, valued for their broad-spectrum activity and application flexibility.[1][2] This class of herbicides is broadly divided into two major groups based on the arrangement of nitrogen atoms in the triazine ring: symmetrical (s-triazines) and asymmetrical (as-triazines or triazinones).[3][4] Notable examples of symmetrical triazines include atrazine (B1667683) and simazine (B1681756), while metribuzin (B1676530) is a widely used asymmetrical triazine.[3][5] This guide provides a detailed comparative analysis of these two subclasses, presenting experimental data, detailed methodologies, and visual representations of their mechanisms and evaluation workflows.
Chemical Structure and Classification
The fundamental difference between symmetrical and asymmetrical triazines lies in their core chemical structure. Symmetrical triazines feature a 1,3,5-triazine (B166579) ring, where the three nitrogen atoms are evenly distributed.[4] In contrast, asymmetrical triazines, or triazinones, have an altered ring structure.[3] This structural variance significantly influences their chemical properties, environmental fate, and biological activity.
Symmetrical triazines can be further categorized based on the substituent at the C2 position of the triazine ring into chloro-s-triazines (e.g., atrazine, simazine), methoxy-s-triazines (e.g., prometon), and methylthio-s-triazines (e.g., ametryn).[3]
Mechanism of Action: Inhibition of Photosystem II
Despite their structural differences, both symmetrical and asymmetrical triazine herbicides share a common primary mechanism of action: the inhibition of photosynthesis at Photosystem II (PSII).[3][6] They function by binding to the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts.[7] This binding action blocks the electron transport chain, specifically interrupting the flow of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). The disruption of electron flow halts the production of ATP and NADPH, the energy currency of the plant, ultimately leading to cell death.[8] The typical symptoms of injury include chlorosis (yellowing) and necrosis (tissue death), which first appear on the older leaves as the herbicide is transported through the xylem.[5][6]
Comparative Performance: Efficacy, Selectivity, and Persistence
Experimental data reveals key differences in the performance of symmetrical and asymmetrical triazines concerning their herbicidal efficacy, crop selectivity, and environmental persistence.
Herbicidal Efficacy
The effectiveness of triazine herbicides can vary depending on the weed species, application rate, and environmental conditions. One study comparing the phytotoxicity of atrazine, simazine, and metribuzin found that metribuzin required a lower concentration to achieve a 50% reduction in oat plant growth (GR50) compared to atrazine and simazine, suggesting a higher intrinsic activity. The order of phytotoxicity was determined to be: metribuzin > atrazine > simazine.[9][10] Another study on the control of canary grass in wheat showed that low doses of atrazine (50 and 75 g/ha) were more effective and resulted in higher grain yields compared to metribuzin.[11][12]
Crop Selectivity
Herbicide selectivity is a critical factor for its practical application in agriculture, ensuring that the target crop is not harmed. The selectivity of triazine herbicides is largely dependent on the plant's ability to metabolize the herbicide into non-toxic compounds.[4] For instance, corn exhibits high tolerance to atrazine due to the presence of benzoxazinones, which can hydroxylate and inactivate the herbicide.[4] In a study evaluating pre-emergent herbicides in maize, atrazine at 1.25 kg/ha provided excellent weed control with high crop safety. Metribuzin at doses of 250-500 g/ha showed comparable performance to atrazine, but higher doses (500-600 g/ha) were found to be phytotoxic to maize.[13]
Environmental Persistence and Degradation
The persistence of herbicides in the soil is a double-edged sword; while it can provide extended weed control, it also poses a risk of carryover injury to subsequent crops and environmental contamination. A significant distinction between symmetrical and asymmetrical triazines lies in their degradation patterns.
Studies have shown that symmetrical triazines like atrazine and simazine are susceptible to enhanced microbial degradation in soils with a history of their application.[1] This is due to the adaptation of soil microorganisms that can more rapidly metabolize these compounds.[1] In contrast, the asymmetrical triazine metribuzin does not exhibit this accelerated degradation, likely due to its different chemical structure.[1] This suggests that metribuzin may offer more consistent residual weed control in soils with a history of s-triazine use.[1]
The persistence of these herbicides is also influenced by soil properties such as organic matter content and pH.[14] Higher organic matter content generally leads to increased adsorption and reduced persistence, while higher pH can increase the persistence of some triazines.[14] A comparative study on two different soil types found the persistence of the herbicides at recommended rates to be in the order of simazine > atrazine > metribuzin.[14]
| Herbicide Class | Representative Compound(s) | Herbicidal Efficacy (Phytotoxicity) | Persistence in Soil | Enhanced Microbial Degradation |
| Symmetrical (s-triazines) | Atrazine, Simazine | Moderate to High | High (Simazine > Atrazine) | Yes |
| Asymmetrical (as-triazines) | Metribuzin | High | Moderate | No |
Table 1: Comparative summary of symmetrical and asymmetrical triazine herbicides based on literature data.[1][9][10][14]
| Herbicide | Soil Type | Recommended Rate (µg/g) | Persistence (Days to 80% RDW) |
| Atrazine | Balcarce | 1.16 | 78 |
| San Cayetano | 1.16 | 130 | |
| Metribuzin | Balcarce | 0.28 | 63 |
| San Cayetano | 0.28 | 77 | |
| Simazine | Balcarce | 1.45 | 81 |
| San Cayetano | 1.45 | 156 |
Table 2: Persistence of atrazine, metribuzin, and simazine in two different soils, measured as the number of days after treatment required for the relative dry weight (RDW) of oat plants to reach 80% of the untreated control.[14]
Experimental Protocols
To ensure reliable and reproducible comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used in the evaluation of triazine herbicides.
Whole-Plant Bioassay for Herbicidal Efficacy
This protocol is designed to determine the dose-response of a target weed species to different triazine herbicides under controlled greenhouse conditions.
Objective: To calculate the effective dose required to cause a 50% reduction in plant growth (ED50 or GR50).
Materials:
-
Seeds of a susceptible weed species (e.g., Avena fatua - wild oat)
-
Pots (10 cm diameter) filled with a standardized potting mix
-
Greenhouse with controlled temperature (20-25°C) and light (16-hour photoperiod)
-
Analytical grade atrazine, simazine, and metribuzin
-
Precision bench sprayer
-
Drying oven
-
Analytical balance
Procedure:
-
Plant Cultivation: Sow 5-10 seeds of the weed species in each pot. After emergence, thin the seedlings to 3-5 uniform plants per pot.
-
Herbicide Application: When the plants reach the 2-3 leaf stage, apply the herbicides at a range of doses (e.g., 0, 0.1, 0.5, 1, 2, 5, and 10 times the recommended field rate). Use a precision bench sprayer calibrated to deliver a specific volume (e.g., 200 L/ha). Include an untreated control group.
-
Experimental Design: Arrange the pots in a completely randomized design with 4-5 replications for each treatment.
-
Data Collection: After 21 days, harvest the above-ground biomass from each pot.
-
Dry Weight Measurement: Dry the harvested biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Data Analysis: Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants. Use a non-linear regression analysis (e.g., log-logistic model) to fit the dose-response data and calculate the GR50 value for each herbicide.
Crop Selectivity and Phytotoxicity Assessment
This protocol evaluates the tolerance of a specific crop to different triazine herbicides.
Objective: To assess the degree of phytotoxicity (crop injury) caused by the herbicides at different growth stages.
Materials:
-
Seeds of the crop to be tested (e.g., maize)
-
Field plots or large pots in a greenhouse
-
Triazine herbicides at 1x and 2x the recommended field rates
-
Visual injury rating scale (0-100%, where 0 = no injury and 100 = complete plant death)
Procedure:
-
Crop Planting: Plant the crop seeds according to standard agricultural practices for the region.
-
Herbicide Application: Apply the herbicides at pre-emergence (after planting but before crop emergence) and/or post-emergence (at a specific crop growth stage, e.g., V4 stage in maize).
-
Experimental Design: Use a randomized complete block design with 3-4 replications for each treatment.
-
Phytotoxicity Assessment: Visually assess crop injury at 7, 14, and 28 days after treatment (DAT) using the 0-100% rating scale.
-
Yield Data: At maturity, harvest the crop from each plot and determine the grain yield.
-
Data Analysis: Analyze the visual injury ratings and yield data using analysis of variance (ANOVA) to determine significant differences between treatments.
Soil Degradation Study
This laboratory-based protocol measures the rate of degradation of triazine herbicides in different soil types.
Objective: To determine the half-life (t1/2) of the herbicides in soil.
Materials:
-
Soils with and without a history of triazine application
-
Radiolabeled (¹⁴C) or analytical grade triazine herbicides
-
Incubation chambers with controlled temperature and moisture
-
Analytical instruments for herbicide residue analysis (e.g., HPLC or GC-MS)
-
Extraction solvents (e.g., methanol, acetonitrile)
Procedure:
-
Soil Preparation: Sieve the soil (2 mm) and adjust the moisture content to 60-70% of field capacity.
-
Herbicide Application: Spike the soil samples with a known concentration of the herbicide.
-
Incubation: Place the treated soil samples in incubation chambers at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: Collect soil subsamples at regular intervals (e.g., 0, 3, 7, 14, 28, 56, and 84 days).
-
Residue Extraction: Extract the herbicide residues from the soil samples using an appropriate solvent.
-
Quantification: Analyze the extracts using HPLC or GC-MS to determine the concentration of the parent herbicide remaining at each time point.
-
Data Analysis: Plot the herbicide concentration versus time and use first-order kinetics to calculate the degradation rate constant (k) and the half-life (t1/2 = 0.693/k).
Conclusion
The comparative analysis of symmetrical and asymmetrical triazine herbicides reveals important distinctions that are critical for their effective and sustainable use in weed management. While both subclasses share a common mode of action by inhibiting Photosystem II, their performance differs significantly in terms of herbicidal efficacy, crop selectivity, and particularly, their environmental fate. Symmetrical triazines like atrazine and simazine are prone to enhanced microbial degradation in adapted soils, which can reduce their persistence. In contrast, the asymmetrical triazine metribuzin offers more consistent residual control in such scenarios. The choice between these two subclasses should be guided by a thorough understanding of the target weed spectrum, crop tolerance, and the specific field history to optimize weed control while minimizing environmental impact. The experimental protocols provided in this guide offer a framework for researchers to conduct robust comparative studies and further elucidate the nuanced differences between these important classes of herbicides.
References
- 1. A Comparison of Symmetrical and Asymmetrical Triazine Herbicides for Enhanced Degradation in Three Midwestern Soils | Weed Science | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Triazine herbicides [m.chemicalbook.com]
- 5. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]
- 6. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pub.isa-india.in [pub.isa-india.in]
- 12. pub.isa-india.in [pub.isa-india.in]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. scielo.br [scielo.br]
A Comparative Analysis of the Biological Activities of Triazine Analogs Versus Other Key Heterocyples
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to the extensive exploration of heterocyclic compounds, with triazines being a prominent scaffold in medicinal chemistry. This guide provides an objective comparison of the biological activities of triazine analogs against other significant heterocycles, supported by experimental data. We delve into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, offering a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity: Triazines in the Lead
Triazine derivatives have demonstrated significant potential as anticancer agents, often targeting crucial signaling pathways involved in cell proliferation and survival.[1] A comparative analysis reveals their competitive, and often superior, efficacy against other heterocyclic compounds.
Comparative Cytotoxicity
The cytotoxic effects of triazine analogs have been extensively evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Compared Heterocycle | IC50 (µM) | Reference |
| Triazine | Compound 7b (Ala-Ala-OMe substituent) | DLD-1 (Colon) | ~14 | Chlorambucil | 24.6 | [2] |
| Triazine | Compound 11e (Tri-amino substituted) | A549 (Lung) | 0.028 | Methotrexate | >0.1 | [3] |
| Pyridopyrazolo-triazine | Compound 5a | MCF-7 (Breast) | 3.89 | Doxorubicin | 4.17 | |
| Triazine-based Pyrazole | Compound 181 | A549 (Lung) | 6.34 | - | - | |
| Pyrazolo[1,5-a]pyrimidine | Compound 157 | HTC-116 (Colon) | 1.51 | Doxorubicin | >10 |
Table 1: Comparative Anticancer Activity (IC50 values) of Triazine Analogs and Other Heterocycles.
Mechanism of Action: Targeting Key Signaling Pathways
Triazine derivatives frequently exert their anticancer effects by inhibiting key enzymes in vital signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways. Dysregulation of these pathways is a hallmark of many cancers.
The EGFR signaling cascade plays a critical role in cell proliferation, survival, and metastasis. Many triazine-based compounds have been designed as potent EGFR inhibitors.
Caption: EGFR Signaling Pathway and Inhibition by Triazine Analogs.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is common in cancer, making it a prime target for therapeutic intervention.
Caption: PI3K/Akt/mTOR Pathway Inhibition by Dual-Targeting Triazines.
Antimicrobial Activity: A Broad Spectrum of Action
Triazine derivatives have also emerged as potent antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their efficacy is often compared to standard antibiotics, and in some cases, they show superior or synergistic effects.
Comparative Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, with lower values indicating greater effectiveness.
| Compound Class | Specific Analog | Microorganism | MIC (µg/mL) | Compared Heterocycle | MIC (µg/mL) | Reference |
| Triazine-Thiazole | Compound 3k | S. aureus | 6.25 | Ampicillin | 250 | |
| Triazine-Thiazole | Compound 3l | C. albicans | 12.5 | Nystatin | 100 | |
| Imidazo-triazine | Compound 3 | E. coli | 15.6 | - | - | [4] |
| Pyrazolo-triazine | Compound 9 | B. cereus | 3.91 | - | - | [4] |
| Thiazole | Compound 16 | E. coli | 1.56 | - | - | |
| Thiazole | Compound 17 | S. aureus | 6.25 | Penicillin G | >100 |
Table 2: Comparative Antimicrobial Activity (MIC values) of Triazine Analogs and Other Heterocycles.
Antiviral and Anti-inflammatory Activities
While research is more extensive in the anticancer and antimicrobial fields, triazine analogs have also shown promise as antiviral and anti-inflammatory agents.
Antiviral Potential
Certain triazine nucleoside analogs have demonstrated activity against a broad spectrum of DNA viruses. For instance, a 5-azacytosine (B16484) triazine analog showed potent activity against herpesviruses and adenoviruses. Comparative studies with other heterocyclic nucleoside analogs, such as pyrimidines, are ongoing to establish their relative efficacy. Some pyrimidine (B1678525) C-nucleoside analogs have shown potent anti-influenza activity, providing a benchmark for comparison.
Anti-inflammatory Effects
The anti-inflammatory potential of triazine derivatives is an emerging area of interest. Comparative studies with well-established anti-inflammatory heterocycles like pyrazoles are crucial. Pyrazole derivatives, such as celecoxib, are known for their potent and selective inhibition of cyclooxygenase-2 (COX-2). Future research will likely focus on direct comparisons of triazine analogs against these standards to determine their viability as anti-inflammatory drug candidates.
Experimental Protocols
To ensure the reproducibility of the cited biological data, detailed experimental protocols are essential.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., triazine analogs and other heterocycles) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well containing the antimicrobial dilutions with the prepared inoculum. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental and Logical Workflows
Visualizing the experimental and logical processes is crucial for understanding the comparative assessment of these compounds.
Caption: General Experimental Workflow for Comparative Biological Activity Assessment.
Caption: Logical Relationship in Structure-Activity Relationship (SAR) Analysis.
Conclusion
The comparative analysis presented in this guide underscores the significant potential of triazine analogs as versatile scaffolds in drug discovery. In the realm of anticancer research, triazine derivatives have demonstrated remarkable potency, often outperforming or showing comparable activity to existing drugs and other heterocyclic compounds. Their ability to target key signaling pathways like EGFR and PI3K/mTOR provides a strong rationale for their continued development. Similarly, in the antimicrobial field, triazine-based compounds exhibit a broad spectrum of activity, offering promising avenues for combating drug-resistant pathogens.
While the exploration of triazines in antiviral and anti-inflammatory applications is less mature, the initial findings are encouraging and warrant further investigation. The provided experimental protocols and workflow diagrams offer a framework for the systematic and reproducible evaluation of these and other novel heterocyclic compounds.
For researchers and drug development professionals, the triazine scaffold represents a highly adaptable and promising platform for the design and synthesis of new therapeutic agents. Future studies should focus on direct, head-to-head comparisons with a wider range of heterocyclic cores across various therapeutic areas to fully elucidate the structure-activity relationships and therapeutic potential of this important class of compounds.
References
Detecting Triazine Herbicides in Water: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in environmental monitoring and drug development, the accurate detection of triazine herbicides in water samples is of paramount importance. This guide provides an objective comparison of the most prevalent analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.
Triazines, a class of nitrogen-containing herbicides, are widely used in agriculture to control broadleaf weeds.[1] Their persistence in soil and water can lead to environmental contamination, necessitating sensitive and reliable analytical methods for their detection and quantification.[2] The European Union's Drinking Water Directive sets a maximum allowable concentration of 0.1 µg/L for individual pesticides, highlighting the need for highly sensitive analytical techniques.[2]
This guide compares the performance of four key analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), and Enzyme-Linked Immunosorbent Assay (ELISA).
Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the key performance characteristics of the four methods for triazine analysis in water.
| Performance Parameter | GC-MS | LC-MS/MS | HPLC-DAD | ELISA |
| Linearity (r²) | >0.99[3][4] | >0.99[3][5] | >0.99 | Not typically reported |
| Accuracy (Recovery %) | 70 - 120%[4] | 79.3 - 112.1%[3][6] | 51 - 109%[2] | Comparable to GC/MS[7] |
| Precision (% RSD) | <20%[4] | <12.7%[3][6] | Variable | Good precision reported[8] |
| Limit of Detection (LOD) | 0.10 µg/L[3] | 0.05 - 0.1 ng/mL[3] | 0.008 - 0.012 µg/L[2] | ~1 ng/L[8] |
| Limit of Quantification (LOQ) | 0.40 - 2.1 µg/L[3][9] | 0.03 - 0.17 ng/g[3] | 0.027 - 0.041 µg/L[2] | 0.03 µg/L[10] |
Experimental Workflow for Triazine Analysis
The general workflow for the analysis of triazines in water samples involves sample preparation followed by instrumental analysis. A pre-concentration step, often using solid-phase extraction (SPE), is typically required to achieve the necessary sensitivity for detecting trace levels of these herbicides.[2]
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and well-established technique for the analysis of volatile and semi-volatile organic compounds like triazines.[1]
1. Sample Preparation (based on EPA Method 523):
-
A 250 mL water sample is collected.[3]
-
Internal standards, such as Atrazine-d5, are added to the sample.[3]
-
Solid-phase extraction (SPE) is performed using carbon cartridges to extract the analytes.[3][4]
-
The analytes are eluted from the cartridge using a suitable solvent.[4]
-
The eluate is dried and concentrated to a final volume, often with a solvent exchange.[4][11]
2. Instrumental Analysis:
-
GC System: A gas chromatograph equipped with a capillary column is used for separation.[12]
-
Injection: A splitless injection is typically employed.[12]
-
MS System: A mass spectrometer operating in electron ionization (EI) mode is used for detection and quantification.[9] Selected Ion Monitoring (SIM) can be used to enhance sensitivity.[13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a preferred method for pesticide residue analysis due to its high sensitivity and specificity, often requiring minimal sample cleanup.[1]
1. Sample Preparation:
-
For some methods (e.g., EPA Method 536.0), direct analysis without SPE is possible.[5]
-
Samples may be treated with ammonium (B1175870) acetate (B1210297) for pH adjustment and dechlorination.[5]
-
Internal standards are added to the sample.[5]
2. Instrumental Analysis:
-
LC System: A high-performance liquid chromatograph with a suitable column (e.g., C18) is used for separation.[6]
-
MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used for detection.[4]
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC-DAD is a more accessible and cost-effective alternative to mass spectrometry-based methods.[1]
1. Sample Preparation:
-
A pre-concentration step using SPE with C18 cartridges is necessary to achieve the required detection limits.[2][14]
2. Instrumental Analysis:
-
HPLC System: An HPLC system with a C18 column is used for separation.[14]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used as the mobile phase.[2]
-
Detector: A diode-array detector is used to monitor the absorbance at the characteristic wavelength of triazines (around 220 nm).[2]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid, high-throughput screening tool based on the specific binding of an antibody to the target triazine.[1]
1. Principle:
-
This is a competitive immunoassay where triazines in the sample compete with a labeled triazine conjugate for a limited number of antibody binding sites.[4]
-
The amount of bound labeled conjugate is inversely proportional to the concentration of triazine in the sample.[4]
2. Procedure:
-
Water samples, standards, and controls are added to microtiter plate wells coated with triazine-specific antibodies.[4]
-
A triazine-enzyme conjugate is added, and the mixture is incubated.[4]
-
After a washing step to remove unbound reagents, a substrate is added that reacts with the enzyme to produce a color.[4]
-
The intensity of the color, which is inversely proportional to the triazine concentration, is measured using a photometer.[15]
Method Selection Considerations
-
GC-MS offers high sensitivity and selectivity and is a well-established, robust method.[1]
-
LC-MS/MS provides excellent sensitivity and specificity, often with simpler sample preparation, making it a method of choice for many laboratories.[1]
-
HPLC-DAD is a more cost-effective option suitable for screening or for samples with higher triazine concentrations.[1]
-
ELISA is a rapid and cost-effective screening tool ideal for high-throughput analysis, though positive results may require confirmation by a chromatographic method.[1][7]
The choice of the most suitable analytical method will depend on the specific requirements of the analysis, including the regulatory limits, the number of samples, available budget, and the desired level of confidence in the results. For regulatory compliance and trace-level quantification, GC-MS and LC-MS/MS are generally preferred. For rapid screening of a large number of samples, ELISA can be a valuable tool.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography-High-Resolution Mass Spectrometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme-linked immunosorbent assay compared with gas chromatography/mass spectrometry for the determination of triazine herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of ELISA technique for the analysis of atrazine residues in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. epa.gov [epa.gov]
- 11. NEMI Method Summary - O-3106-93 [nemi.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nemi.gov [nemi.gov]
A Comparative Docking Analysis of Triazine Derivatives Against Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in silico docking performance of various triazine derivatives against a range of therapeutically relevant protein targets. The data presented is compiled from recent studies and aims to offer a comprehensive overview for researchers in the field of drug discovery and development.
Unveiling the Potential of Triazine Scaffolds
Triazine derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] Molecular docking, a powerful computational technique, has been instrumental in elucidating the binding mechanisms of these compounds and predicting their therapeutic efficacy, thereby accelerating the drug discovery process.[4][5] This guide summarizes key findings from comparative docking studies to aid in the rational design of novel and potent triazine-based inhibitors.
Comparative Docking Performance of Triazine Derivatives
The following table summarizes the quantitative data from various docking studies, highlighting the target proteins, the triazine derivatives investigated, the docking software utilized, and the reported binding affinities or docking scores.
| Target Protein (PDB ID) | Triazine Derivative(s) | Docking Software | Key Findings / Docking Scores |
| p38 MAP Kinase (1KV2) | Various triazine analogues | AutoDock | The presence of a morpholino or anilino ring was found to be essential for activity.[6] |
| ROCK1 | Triazine and pyrimidine-based inhibitors | Not Specified | Rigid receptor docking showed the best performance in ranking binding affinities. Van der Waals interactions were the major driving force for ligand binding.[7] |
| EGFR | 1,3,5-Triazine-based pyrazole (B372694) derivatives | Not Specified | Compounds 15, 16, and 17 displayed excellent activity with IC50 values of 305.1, 286.9, and 229.4 nM, respectively.[8] |
| PI3Kγ (1E7U) | Novel 1,3,5-triazine (B166579) analogues | MOE-DOCK | Compound 6 showed good inhibitory activity (IC50=6.90 μM), comparable to the reference wortmannin (B1684655) (IC50=3.19 μM). |
| mTOR (4JT6) | 1,2,4-Triazine (B1199460) derivatives with arylidene-hydrazinyl moieties | Not Specified | Compound S1 was well-accommodated within the active site with the least estimated free energy of binding.[9] |
| B-Raf (V600E) | 1,3,5-Triazine derivatives | Not Specified | Compound 4b showed the highest inhibitory activity, comparable to sorafenib.[10] |
| VEGFR-2 | 1,3,5-Triazine derivatives | Not Specified | Compound 4c exhibited the best inhibitory activity compared to sorafenib.[10] |
| Human D-amino Acid Oxidase (h-DAAO) | 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold | Not Specified | Hydrogen bonds from the triazine structure and hydrophobic interactions were crucial for inhibitor stability.[11] |
| Bruton's Tyrosine Kinase (BTK) & Janus Kinase 3 (JAK3) | Covalent triazine-based DNA-encoded libraries | Not Specified | The triazine scaffold can mimic the pyrimidine (B1678525) derivative of ATP, leading to potent inhibition.[12] |
| Human Dihydrofolate Reductase (hDHFR) | Tri-amino-substituted 1,3,5-triazine derivatives | Not Specified | Compounds 8e, 9a, 10e, and 11e showed high cytotoxic activity with IC50 values of 50, 42, 62, and 28 nM, respectively.[13] |
Experimental Protocols: A Guide to Molecular Docking
The following is a generalized protocol for performing molecular docking studies with triazine derivatives, based on methodologies reported in the cited literature.[4][6]
I. Protein Preparation
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).
-
Prepare Receptor:
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms.
-
Assign appropriate atomic charges (e.g., Gasteiger charges).[4]
-
Repair any missing residues or atoms.
-
II. Ligand Preparation
-
Sketch or Import Ligands: Draw the 2D structures of the triazine derivatives using a molecular editor or import them from a database.
-
Generate 3D Conformations: Convert the 2D structures into low-energy 3D conformations. This step often includes:
-
Generating different ionization states at a physiological pH (e.g., 7.4).
-
Generating tautomers and stereoisomers.
-
Performing energy minimization of the structures.[4]
-
III. Receptor Grid Generation
-
Define Binding Site: Identify the active site of the protein, often based on the location of the co-crystallized ligand or through literature review.
-
Set Grid Parameters: Define a 3D grid box that encompasses the entire active site. The grid spacing is typically set to a fine resolution (e.g., 0.375 Å).[6]
IV. Docking Execution
-
Set Docking Parameters: Choose a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[4] Key parameters include the number of docking runs, population size, and the number of energy evaluations.
-
Run Docking Simulation: Initiate the docking process, where the software systematically samples different conformations and orientations of the ligand within the receptor's active site and scores them based on a defined scoring function.[4]
V. Analysis of Results
-
Visualize Poses: Analyze the predicted binding poses of the triazine derivatives within the active site of the protein.
-
Examine Interactions: Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the surrounding amino acid residues.[4]
-
Rank Compounds: Rank the compounds based on their docking scores or estimated binding affinities. Generally, a more negative score indicates a more favorable binding interaction.[4]
Visualizing the Process and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A standard workflow for comparative molecular docking studies.
Caption: The PI3K/AKT/mTOR signaling pathway, a common target for triazine derivatives.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Discovery and optimization of triazine derivatives as ROCK1 inhibitors: molecular docking, molecular dynamics simulations and free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Triazine-Based Materials and Traditional Polymers for Advanced Research and Drug Development
In the landscape of materials science, the quest for novel polymers with superior performance characteristics is perpetual. For researchers, scientists, and professionals in drug development, the choice of material is paramount to the success of their work. This guide provides a comprehensive comparison of triazine-based materials against traditional polymers, offering insights into their performance through experimental data and detailed methodologies.
Triazine-based polymers, characterized by the presence of the 1,3,5-triazine (B166579) ring, are a class of nitrogen-rich polymers that have garnered significant attention for their exceptional thermal stability, tunable porous structures, and versatile applications in fields ranging from catalysis to drug delivery.[1][2][3] Traditional polymers, such as polyolefins, polyesters, and polyamides, have long been the materials of choice in numerous applications due to their well-established properties and processability. This guide aims to provide a clear, data-driven comparison to aid in the selection of the most suitable material for specific research and development needs.
Performance Comparison: Triazine-Based Materials vs. Traditional Polymers
The performance of triazine-based materials is often distinguished by their high thermal stability and unique functionalities, which can be tailored for specific applications like drug delivery. The following tables summarize the quantitative data available for key performance metrics.
Table 1: Thermal Properties
| Property | Triazine-Based Polymers | Traditional Polymers | Test Method |
| Decomposition Temperature (TGA, 5% weight loss) | Up to 450°C[4] | Polycarbonate (PC): ~400-500°CPoly(vinyl chloride) (PVC): ~200-300°CLinear Low-Density Polyethylene (PE-LLD): ~350-450°C | Thermogravimetric Analysis (TGA) |
| Char Yield at 800°C (in N2) | 30-60%[5] | PC: ~20-30%PVC: <10%PE-LLD: <5% | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (Tg) | 191.4 to 241.1°C[4][6] | PC: ~145°CPVC: ~82°CPE-LLD: -95 to -125°C | Differential Scanning Calorimetry (DSC) |
| Limiting Oxygen Index (LOI) | 27-41% (often self-extinguishing)[4][5] | PC: ~24-26%PVC: ~45-49% (flame retardant due to chlorine)PE-LLD: ~17-18% (flammable) | Limiting Oxygen Index (LOI) Test (ASTM D2863) |
Table 2: Mechanical Properties
| Property | Triazine-Based Polymers | Traditional Polymers | Test Method |
| Tensile Strength | Varies significantly with structure | Polypropylene (PP): 30-40 MPaPolystyrene (PS): 40-50 MPaLow-Density Polyethylene (LDPE): 8-17 MPa | Tensile Test (e.g., ASTM D638)[7] |
| Flexural Modulus | Generally high stiffness | PP: 1.5-2 GPaPS: 3-3.5 GPaLDPE: 0.1-0.2 GPa | Flexural Test (e.g., ASTM D790) |
| Hardness (Shore D) | Typically high | PP: ~72PS: ~80-90LDPE: ~41-50 | Shore Durometer Hardness Test (ASTM D2240) |
Table 3: Biocompatibility and Drug Delivery
| Property | Triazine-Based Materials | Traditional Polymers (e.g., PLGA, PCL) | Test Method |
| Biocompatibility | Generally good, with some derivatives showing low toxicity. | Well-established biocompatibility and biodegradability for specific polymers. | In vitro cytotoxicity assays (e.g., MTT assay), in vivo implantation studies.[8][9][10] |
| Drug Loading Capacity | High, due to porous structure and high surface area.[1][2] | Varies with polymer and drug properties. | Spectrophotometric or chromatographic analysis of drug concentration. |
| Drug Release Profile | Often exhibits sustained and pH-responsive release.[1][2][11] | Can be tailored for immediate or sustained release. | In vitro release studies in physiological buffers. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of polymer performance. The following are outlines of standard experimental protocols for the key properties discussed.
1. Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective: To determine the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere.[12][13][14]
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
A small, accurately weighed sample (typically 5-10 mg) is placed in a sample pan.
-
The pan is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 800°C).
-
An inert gas (e.g., nitrogen) is purged through the furnace to prevent oxidative degradation.
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is used to determine the onset of decomposition, the temperature of maximum degradation rate, and the final char yield.
2. Mechanical Testing: Tensile, Flexural, and Hardness
-
Objective: To evaluate the mechanical performance of a polymer under different loading conditions.[15][16][17]
-
Apparatus: Universal Testing Machine with appropriate fixtures, Shore Durometer.
-
Procedures:
-
Tensile Test (e.g., ASTM D638): A dumbbell-shaped specimen is clamped into the grips of the testing machine and pulled apart at a constant crosshead speed until it fractures.[7] The load and displacement are recorded to generate a stress-strain curve, from which tensile strength, modulus of elasticity, and elongation at break are determined.
-
Flexural Test (e.g., ASTM D790): A rectangular bar of the material is placed on two supports and a load is applied to the center. The load and deflection are measured to determine the flexural strength and flexural modulus.
-
Hardness Test (e.g., ASTM D2240): An indenter of a specified shape is pressed into the material under a specific load. The depth of indentation is measured to provide a hardness value on a Shore scale (e.g., Shore A or Shore D).
-
3. Biocompatibility Assessment
-
Objective: To evaluate the biological response to a material to ensure it is not harmful to living tissue.[9][10][18]
-
Procedures:
-
In Vitro Cytotoxicity (e.g., ISO 10993-5):
-
Extracts of the polymer are prepared by incubating the material in a cell culture medium.
-
The extracts are then placed in contact with a monolayer of cultured cells (e.g., fibroblasts).
-
After a specified incubation period, cell viability is assessed using a metabolic assay (e.g., MTT assay), which measures the metabolic activity of the cells. A significant reduction in viability indicates a cytotoxic effect.
-
-
In Vivo Implantation (e.g., ISO 10993-6):
-
Small, sterile samples of the polymer are surgically implanted into the muscle or subcutaneous tissue of a suitable animal model (e.g., rats or rabbits).[8]
-
After a predetermined period (e.g., 7, 28, or 90 days), the implant site is explanted.
-
The tissue surrounding the implant is histologically examined for signs of inflammation, necrosis, fibrosis, and other adverse tissue reactions.
-
-
4. Drug Loading and In Vitro Release Studies
-
Objective: To determine the efficiency of a polymer in encapsulating a drug and to characterize its release kinetics.
-
Procedures:
-
Drug Loading:
-
The polymer is dissolved or dispersed in a suitable solvent.
-
A known amount of the drug is added to the polymer solution/dispersion and stirred to allow for encapsulation.
-
The drug-loaded polymer is then isolated (e.g., by precipitation or evaporation).
-
The amount of encapsulated drug is determined by dissolving a known weight of the drug-loaded polymer and measuring the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
-
In Vitro Release:
-
A known amount of the drug-loaded polymer is placed in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.
-
The concentration of the released drug in the aliquots is measured to construct a cumulative release profile over time.
-
-
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the evaluation and application of these polymers.
Caption: Experimental workflow for comparing triazine-based and traditional polymers.
Caption: Conceptual model of a triazine-based drug delivery system.
Caption: Inhibition of the PI3K signaling pathway by a triazine-based compound.
Conclusion
Triazine-based materials present a compelling alternative to traditional polymers, particularly in applications demanding high thermal stability and specialized functionalities. Their performance in terms of heat resistance and char formation is often superior. Furthermore, their tunable porosity and surface chemistry make them highly promising for advanced applications such as drug delivery and catalysis.[1][2][3][19] Some triazine-based hydrogels have even been shown to have dual functionality, combining controlled drug release with inherent therapeutic activity, such as the inhibition of key signaling pathways in cancer.[20][21][22]
However, traditional polymers often have the advantage in terms of mechanical properties like toughness and flexibility, as well as established large-scale manufacturing processes. The biocompatibility of many traditional polymers, such as PLGA, is also well-documented and approved for clinical use.
The choice between triazine-based materials and traditional polymers will ultimately depend on the specific requirements of the application. For high-temperature environments or applications requiring a high degree of functionalization for targeted therapies, triazine-based materials offer significant advantages. For applications where mechanical strength and cost-effectiveness are the primary drivers, traditional polymers may remain the more suitable option. This guide provides the foundational data and methodologies to empower researchers to make informed decisions in their material selection process.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. 2oldtoojsacad.acad-pub.com [2oldtoojsacad.acad-pub.com]
- 3. Triazine-based covalent organic polymers: design, synthesis and applications in heterogeneous catalysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization, thermal stability and kinetics of thermal degradation of novel polymers based-s-triazine Schiff base | springerprofessional.de [springerprofessional.de]
- 7. scribd.com [scribd.com]
- 8. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dl.asminternational.org [dl.asminternational.org]
- 10. saliterman.umn.edu [saliterman.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 15. azom.com [azom.com]
- 16. contractlaboratory.com [contractlaboratory.com]
- 17. dl.asminternational.org [dl.asminternational.org]
- 18. biocompatibility of polymers.pptx [slideshare.net]
- 19. researchgate.net [researchgate.net]
- 20. Design and Synthesis of Triazine-Based Hydrogel for Combined Targeted Doxorubicin Delivery and PI3K Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, biological evaluation, and in silico studies of novel chalcone- and pyrazoline-based 1,3,5-triazines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Confirmation of Triazine Derivatives via X-ray Crystallography
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating the atomic arrangement in a crystalline solid, providing unequivocal evidence of a compound's structure. This guide provides a comparative overview of crystallographic data for various triazine derivatives and outlines the experimental protocols involved in their structural confirmation.
The triazine core is a key pharmacophore in numerous therapeutic agents. The substitution pattern on the triazine ring critically influences the compound's biological activity and physical properties. X-ray crystallography provides definitive confirmation of the intended product's structure, resolving any ambiguities that may arise from spectroscopic data alone.
Comparative Crystallographic Data of Triazine Derivatives
The following table summarizes the crystallographic data for a selection of triazine derivatives, illustrating the variations in their crystal structures. These compounds, while all based on a triazine scaffold, exhibit different crystal systems and unit cell parameters, which are influenced by the nature and orientation of their substituents.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Isatin-s-triazine hydrazone derivative (6c) | C₂₂H₂₀Cl₂N₈O | Triclinic | P-1 | 10.3368(6) | 11.9804(8) | 12.7250(5) | 100.904(4) | 107.959(4) | 109.638(6) | [1] |
| [Cd(DMPT)Cl₂] (6) | C₁₈H₂₄CdCl₂N₈O₂ | Monoclinic | P2₁/n | 14.1563(9) | 9.4389(6) | 16.5381(11) | 90 | 91.589(5) | 90 | [2] |
| [Zn(DMPT)Cl₂] (7) | C₁₈H₂₄Cl₂N₈O₂Zn | Monoclinic | P2₁/n | 11.3735(14) | 13.8707(13) | 14.9956(16) | 90 | 111.646(2) | 90 | [2] |
| 2,4,6-triamino-1,3,5-triazine (melamine) | C₃H₆N₆ | Monoclinic | P2₁/c | 7.29 | 7.48 | 10.33 | 90 | 108.52 | 90 | [3] |
Experimental Protocols
The determination of a crystal structure by X-ray diffraction is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic model.
I. Synthesis of Triazine Derivatives
The synthesis of triazine derivatives often starts from cyanuric chloride, where the chlorine atoms are sequentially substituted.[4]
Generic Protocol for a Disubstituted Triazine:
-
Monosubstitution: Dissolve cyanuric chloride in a suitable solvent like tetrahydrofuran (B95107) and cool the solution to 0-5 °C. Add a solution of the desired substituted aniline (B41778) (1 equivalent) dropwise. Stir the mixture for 2-4 hours.[4]
-
Disubstitution: To the reaction mixture from the previous step, add a solution of a second nucleophile, such as sodium hydrosulfide (B80085) (2 equivalents), at room temperature. The reaction is then typically heated to reflux for several hours.[4]
-
Work-up: After cooling, the reaction mixture is acidified to precipitate the product. The solid is collected by filtration, washed with water and an appropriate organic solvent, and then dried under a vacuum.[4]
II. Crystallization
Obtaining high-quality single crystals is crucial for a successful X-ray diffraction experiment.[5]
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents.[4]
III. X-ray Diffraction Analysis
Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine their three-dimensional structure.[4]
General Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[4]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This involves indexing the reflections, integrating their intensities, and applying necessary corrections.[4]
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic arrangement. This model is then refined to best fit the experimental data, resulting in an accurate determination of bond lengths, angles, and other structural parameters.
Visualization of the X-ray Crystallography Workflow
The following diagram illustrates the key stages involved in determining the structure of a triazine product using X-ray crystallography.
References
A Comparative Guide to the Reaction Kinetics of Triazine Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of several key synthetic routes for producing triazine core structures, invaluable scaffolds in pharmaceutical and materials science. The following sections detail the reaction kinetics, experimental protocols, and mechanistic pathways for the synthesis of 1,3,5- and 1,2,4-triazines, with a focus on providing quantitative and qualitative comparative data to aid in reaction selection and optimization.
Synthesis of 1,3,5-Triazines
The symmetrical 1,3,5-triazine (B166579) ring is a common target in medicinal chemistry. Its synthesis is primarily achieved through the cyclotrimerization of nitriles or via reactions involving amidines.
Cyclotrimerization of Nitriles
The acid-catalyzed or thermally induced cyclotrimerization of nitriles is a fundamental method for synthesizing 2,4,6-substituted-1,3,5-triazines. The reaction proceeds through the formation of a nitrilium salt intermediate, which then undergoes stepwise addition of two more nitrile molecules.[1]
Quantitative kinetic data for the cyclotrimerization of simple nitriles in solution is sparse in the readily available literature. However, studies on the solid-state cyclization of the nitrile groups in polyacrylonitrile (B21495) (PAN) to form triazine-like structures provide some insight into the activation energy of this transformation.
| Reaction System | Activation Energy (Ea) | Rate Constants (k) | Reference |
| Isothermal cyclization of nitrile groups in PAN fibers | 131.6 kJ/mol | 5.53 x 10⁻⁴ s⁻¹ at 230°C23.67 x 10⁻⁴ s⁻¹ at 250°C | [2] |
Modern energy sources like microwave irradiation and ultrasound have been shown to dramatically accelerate the synthesis of 1,3,5-triazines from nitriles and their derivatives, offering significant advantages in terms of reaction time and yield compared to conventional heating.
| Synthesis Method | Typical Reaction Time | Typical Yields | Notes |
| Conventional Heating | Several hours to days | Moderate to good | Often requires harsh conditions and prolonged heating.[3] |
| Microwave-Assisted | Minutes | Good to excellent | Rapid, uniform heating leads to significantly reduced reaction times and often cleaner reactions.[4] |
| Sonochemical | Minutes | High | Ultrasound irradiation can promote the reaction, especially in heterogeneous systems, leading to short reaction times and high yields, often in greener solvents like water.[5] |
The kinetics of nitrile cyclotrimerization can be monitored by tracking the disappearance of the nitrile starting material or the appearance of the triazine product over time.
Methodology: In-situ NMR Spectroscopy
-
Reaction Setup: A solution of the nitrile and the acid catalyst (e.g., triflic acid) in a suitable deuterated solvent is prepared in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer, and spectra are acquired at regular intervals.
-
Kinetic Analysis: The concentration of the reactants and products at each time point is determined by integrating the characteristic signals in the ¹H or ¹³C NMR spectra. The rate constants can then be calculated by fitting the concentration-time data to the appropriate rate law.[1]
Alternative Method: Calorimetry
For bulk polymerization reactions, such as the formation of polytriazines from dicyanate esters, differential scanning calorimetry (DSC) can be used to monitor the heat evolved during the exothermic cyclotrimerization reaction. This allows for the determination of the extent of conversion and the overall reaction kinetics.
Synthesis from Amidines
An alternative route to 1,3,5-triazines involves the reaction of amidines with 1,2,3-triazines or 1,2,3,5-tetrazines. This reaction proceeds rapidly under mild conditions.
Kinetic studies have been performed on the reaction of various amidines with 1,2,3-triazines and 1,2,3,5-tetrazines, yielding second-order rate constants.
| Reactants | Rate Constant (k, M⁻¹s⁻¹) | Solvent | Reference |
| 1,2,3,5-Tetrazine + Phenylacetamidine | 1.2 x 10⁻² | CD₃CN | [6][7] |
| 1,2,3-Triazine + Benzamidine | 2.1 x 10⁻⁴ | CD₃CN | [6][7] |
The rate-determining step for this transformation has been identified as the initial nucleophilic attack of the amidine on the C4 position of the azine ring.[6][7]
The kinetics of the reaction between amidines and 1,2,3-triazines/1,2,3,5-tetrazines can be determined using NMR spectroscopy.
-
Sample Preparation: Solutions of the triazine/tetrazine and the amidine of known concentrations are prepared in a deuterated solvent.
-
Reaction Initiation: The solutions are mixed in an NMR tube at a controlled temperature.
-
Data Collection: ¹H NMR spectra are recorded at various time points.
-
Data Analysis: The decrease in the concentration of the starting materials is monitored by integrating their characteristic peaks. The second-order rate constant is then determined by plotting the appropriate function of concentration versus time.
Pinner and Bamberger Syntheses of Triazines
These are classical methods for triazine synthesis, though detailed kinetic studies are not as readily available in modern literature.
Pinner Triazine Synthesis
The Pinner synthesis produces 2-hydroxy-4,6-diaryl-s-triazines from the reaction of aryl amidines with phosgene (B1210022).[6]
Quantitative Kinetic Data: There is a lack of readily available quantitative kinetic data for the Pinner triazine synthesis.
-
An aryl amidine is dissolved in an inert solvent.
-
Phosgene (or a phosgene equivalent) is added, often at low temperatures.
-
The reaction mixture is typically stirred for several hours to allow for the cyclization to complete.
-
The product is isolated by filtration and purified by recrystallization.
Bamberger Triazine Synthesis
The Bamberger synthesis is a classic route to benzotriazines, starting from an aryl diazonium salt and the hydrazone of pyruvic acid.[7]
-
An aniline (B41778) derivative is diazotized using sodium nitrite (B80452) and a strong acid (e.g., HCl) to form the aryl diazonium salt.
-
This diazonium salt is then reacted with the hydrazone of pyruvic acid to form an azo intermediate.
-
The intermediate is cyclized in the presence of sulfuric acid in acetic acid to yield the benzotriazine product.
References
- 1. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pinner triazine synthesis - Wikipedia [en.wikipedia.org]
- 7. Bamberger triazine synthesis - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Validating In Vitro Assays for Triazine Compound Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays for testing the efficacy of triazine compounds. It includes detailed experimental protocols, comparative performance data, and visualizations of key signaling pathways to support robust assay validation.
Triazine compounds, a class of nitrogen-containing heterocycles, exhibit a broad spectrum of biological activities. They are widely utilized as herbicides in agriculture and are also investigated as potential therapeutic agents in oncology. The validation of in vitro assays is a critical step in accurately determining the efficacy of these compounds for their intended application. This guide offers a comparative framework for selecting and implementing appropriate in vitro assays for both herbicidal and anticancer triazine compounds.
Anticancer Efficacy of Triazine Compounds
Triazine derivatives have emerged as a promising class of compounds in cancer therapy, primarily targeting key signaling pathways involved in cell proliferation, survival, and metabolism. Their mechanisms of action often involve the inhibition of critical kinases such as Pyruvate Dehydrogenase Kinase (PDK) and Phosphoinositide 3-kinase (PI3K).
Key Signaling Pathways in Anticancer Activity
A prominent mechanism of action for some anticancer triazines is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth and survival. By inhibiting PI3K and/or mTOR, triazine compounds can suppress tumor cell proliferation and induce apoptosis.
Comparative Efficacy of Anticancer Triazine Derivatives
The following table summarizes the in vitro cytotoxic activity of various triazine derivatives against different human cancer cell lines, expressed as IC50 values.
| Triazine Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 11 | SW620 (Colorectal) | Cytotoxicity | 5.85 | [1] |
| 5-Fluorouracil (Ref) | SW620 (Colorectal) | Cytotoxicity | 21.74 | [1] |
| Compound 5 | SW480 (Colorectal) | Cytotoxicity | 43.12 | [1] |
| Compound 5 | SW620 (Colorectal) | Cytotoxicity | 32.83 | [1] |
| Triazine-Schiff base 4b | MCF-7 (Breast) | MTT | 3.29 | [2] |
| Triazine-Schiff base 4b | HCT-116 (Colon) | MTT | 3.64 | [2] |
| Triazine-hydrazone | HepG2 (Liver) | MTT | 3.8 µg/mL | [2] |
| Triazine-hydrazone | HCT-116 (Colon) | MTT | 1.9 µg/mL | [2] |
| Compound 7b | DLD-1 (Colon) | Cytotoxicity | 13.71 | [3][4] |
| 5-Fluorouracil (Ref) | DLD-1 (Colon) | Cytotoxicity | 27.22 | [4] |
Experimental Protocols for Anticancer Efficacy
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials :
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Triazine compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Treat cells with serial dilutions of the triazine compound and incubate for the desired time (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization : Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
This technique is used to detect and quantify the phosphorylation status of key proteins in the signaling pathway.
-
Materials :
-
Cancer cell lines
-
Triazine compound
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure :
-
Cell Treatment and Lysis : Treat cells with the triazine compound, then lyse the cells to extract proteins.
-
Protein Quantification : Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer : Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane and incubate with primary antibodies overnight, followed by incubation with a secondary antibody.
-
Detection : Visualize protein bands using an ECL detection reagent.
-
Analysis : Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
Alternative In Vitro Assays for Anticancer Efficacy
| Assay Type | Principle | Advantages | Disadvantages |
| LDH Release Assay | Measures lactate (B86563) dehydrogenase (LDH) released from damaged cells. | Simple, rapid, and cost-effective. | Less sensitive for early-stage cytotoxicity. |
| Neutral Red Uptake Assay | Measures the accumulation of neutral red dye in the lysosomes of viable cells. | Sensitive to early cytotoxic events. | Can be influenced by lysosomal pH changes. |
| 3D Cell Culture (Spheroids/Organoids) | Cells are grown in three-dimensional structures that better mimic in vivo tumors. | More physiologically relevant, better prediction of in vivo efficacy.[5][6][7] | More complex, time-consuming, and expensive.[6][7] |
| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Provides multiparametric data on cell health, morphology, and signaling pathways. | Requires specialized equipment and expertise in image analysis. |
Herbicidal Efficacy of Triazine Compounds
Triazine herbicides are widely used for broadleaf and grassy weed control. Their primary mode of action is the inhibition of photosynthesis.
Key Signaling Pathway in Herbicidal Activity
Triazine herbicides block the photosynthetic electron transport chain in Photosystem II (PSII) by binding to the D1 protein.[8] This prevents the binding of plastoquinone (B1678516) (QB), thereby inhibiting electron flow and leading to the production of reactive oxygen species and subsequent cell death.
Comparative Efficacy of Herbicidal Triazines
The following table presents a comparison of the in vitro efficacy of common triazine herbicides.
| Triazine Herbicide | Test Organism | Assay Type | Endpoint | Value | Reference |
| Atrazine | Lemna minor | Growth Inhibition | EC50 | 0.581 mM | [4] |
| Simazine | Lemna minor | Growth Inhibition | - | - | |
| Propazine | Lemna minor | Growth Inhibition | - | - | |
| Terbuthylazine | Pea thylakoids | DPIP photoreduction | I50 | 0.04 µM | [9] |
| Atrazine | Spinach chloroplasts | PSII Inhibition | pI50 | 6.8 | [10] |
| Simetryn | Lemna minor | Growth Inhibition | EC50 | 18.9 µg/L | [11] |
Experimental Protocols for Herbicidal Efficacy
This non-destructive method assesses the efficiency of PSII and can detect herbicide-induced stress.[12][13][14]
-
Materials :
-
Plant leaf discs or whole plants
-
Triazine herbicide solution
-
Pulse-Amplitude-Modulated (PAM) fluorometer
-
Dark adaptation clips
-
-
Procedure :
-
Plant Treatment : Treat plants or leaf discs with different concentrations of the triazine herbicide.
-
Dark Adaptation : Dark-adapt the treated leaves for at least 20-30 minutes.
-
Measurement : Use the PAM fluorometer to measure the minimum fluorescence (Fo) and maximum fluorescence (Fm).
-
Calculation : Calculate the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - Fo. A decrease in Fv/Fm indicates PSII inhibition.
-
Data Analysis : Plot the Fv/Fm ratio against the herbicide concentration to determine the EC50 value.
-
This bioassay uses the aquatic plant Lemna minor to assess the phytotoxicity of herbicides.[11][15][16]
-
Materials :
-
Lemna minor culture
-
Growth medium (e.g., Steinberg medium)
-
Triazine herbicide stock solution
-
Multi-well plates (e.g., 24-well)
-
Growth chamber with controlled light and temperature
-
-
Procedure :
-
Assay Setup : Add growth medium and a range of triazine herbicide concentrations to the wells of a multi-well plate.
-
Inoculation : Inoculate each well with a set number of healthy Lemna minor fronds.
-
Incubation : Incubate the plates for 7 days under controlled conditions.
-
Growth Measurement : At the end of the incubation period, count the number of fronds or measure the frond area in each well.
-
Data Analysis : Calculate the percentage of growth inhibition relative to the control and determine the EC50 value.
-
Alternative In Vitro Assays for Herbicidal Efficacy
| Assay Type | Principle | Advantages | Disadvantages |
| Algal Growth Inhibition Test | Measures the inhibition of algal growth (e.g., Raphidocelis subcapitata) in the presence of the herbicide. | Sensitive and relevant for aquatic ecosystems. | May not be representative of terrestrial plant responses. |
| Isolated Chloroplast/Thylakoid Assays | Measures the inhibition of electron transport in isolated chloroplasts or thylakoids using artificial electron acceptors (e.g., DCPIP).[17] | Directly measures the effect on the target site (PSII). | Requires specialized laboratory procedures for isolation. |
| Cell Suspension Culture Bioassay | Uses plant cell suspension cultures to assess cytotoxicity and growth inhibition. | Allows for high-throughput screening and mechanistic studies. | May not fully represent the complexity of a whole plant. |
| Seed Germination and Root Elongation Assay | Measures the effect of the herbicide on seed germination and early root growth. | Simple, inexpensive, and provides data on early developmental stages. | Not specific to the mode of action. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 9. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]
- 15. Relative sensitivity of duckweed Lemna minor and six algae to seven herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researcherslinks.com [researcherslinks.com]
- 17. benchchem.com [benchchem.com]
comparative review of the pharmacological properties of triazine isomers
A comprehensive analysis of the pharmacological properties of 1,2,3-triazine (B1214393), 1,2,4-triazine (B1199460), and 1,3,5-triazine (B166579) isomers reveals a landscape rich with therapeutic potential, particularly in the realms of oncology, infectious diseases, and inflammatory conditions. While all three isomers exhibit a broad spectrum of biological activities, the symmetrical 1,3,5-triazine (s-triazine) and the asymmetrical 1,2,4-triazine have been more extensively explored and have yielded several clinically significant compounds.
This guide provides a comparative overview of the pharmacological properties of these three triazine isomers, supported by quantitative data from experimental studies, detailed experimental protocols, and visualizations of key signaling pathways. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction to Triazine Isomers
Triazines are six-membered heterocyclic rings containing three nitrogen atoms. The arrangement of these nitrogen atoms gives rise to three distinct isomers: 1,2,3-triazine (vicinal-triazine), 1,2,4-triazine (asymmetrical-triazine), and 1,3,5-triazine (symmetrical-triazine).[1] This structural variation significantly influences their physicochemical properties and, consequently, their pharmacological activities. While the s-triazine core is found in several approved drugs, derivatives of all three isomers have demonstrated potent biological effects.[2][3]
Comparative Pharmacological Activities
The pharmacological landscape of triazine isomers is dominated by their anticancer, antimicrobial, and antiviral properties. The following sections provide a comparative analysis of these activities, supported by quantitative data.
Anticancer Activity
Derivatives of all three triazine isomers have shown significant potential as anticancer agents, often exhibiting low micromolar to nanomolar efficacy.
1,3,5-Triazine (s-Triazine) derivatives are prominent in this field, with some compounds targeting key signaling pathways like PI3K/Akt/mTOR and EGFR. For instance, certain s-triazine derivatives have demonstrated potent inhibition of breast cancer cell lines, such as MDA-MB-231, with IC50 values in the low micromolar range.[4]
1,2,4-Triazine derivatives have also been extensively studied for their antitumor effects.[5] Many have reached advanced phases of clinical trials. These compounds can induce apoptosis in cancer cells and have shown efficacy against various cancer cell lines, including colon and breast cancer.[2][6]
1,2,3-Triazine derivatives, although less explored, have also demonstrated promising antiproliferative activity. For example, certain benzo[d][2][3][4]triazin-4-yl derivatives have shown potent anticancer effects against breast, colorectal, and lung cancer cell lines, with IC50 values in the nanomolar range.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Triazine Isomer | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,5-Triazine | Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 (Breast) | 6.25 | [4] |
| 1,3,5-Triazine | Quinazoline-1,3,5-triazine hybrid (12) | EGFR enzyme | 0.0368 | [1] |
| 1,2,4-Triazine | Pyrazolo[4,3-e][2][4][7]triazine derivative | HCT 116 (Colon) | 74.23 - 76.47% apoptosis at 2xIC50 | [2] |
| 1,2,4-Triazine | Triazinone derivative (4c) | MCF-7 (Breast) | Lower than podophyllotoxin | [6] |
| 1,2,3-Triazine | Benzo[d][2][3][4]triazin-4-yl- (4-methoxy-phenyl)- methyl-amine (7) | T-47D (Breast) | 0.016 |
Antimicrobial Activity
Triazine derivatives have emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.
1,3,5-Triazine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. Some s-triazine compounds functionalized with alkylating 2-chloroethylamine (B1212225) fragments have demonstrated minimum inhibitory concentrations (MIC) in the low µg/mL range against strains like Staphylococcus aureus and Escherichia coli.[8]
1,2,4-Triazine derivatives have also been reported to possess significant antibacterial and antifungal properties. For instance, some novel 1,2,4-triazine derivatives have shown high activity against Bacillus cereus and E. coli with MIC values as low as 3.91 µg/mL and 1.95 µg/mL, respectively.[9]
1,2,3-Triazine derivatives have been less systematically evaluated for their antimicrobial properties compared to the other two isomers. However, the broader class of triazines is known to possess antibacterial and antifungal activities.[10]
Table 2: Comparative Antimicrobial Activity (MIC Values)
| Triazine Isomer | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| 1,3,5-Triazine | s-Triazine with 2-chloroethylamine | S. aureus | 3 - 13 | [8] |
| 1,3,5-Triazine | s-Triazine with 2-chloroethylamine | E. coli | 3 - 13 | [8] |
| 1,2,4-Triazine | Imidazo-triazine derivative (9) | B. cereus | 3.91 | [9] |
| 1,2,4-Triazine | Imidazo-triazine derivative (5) | E. coli | 1.95 | [9] |
| 1,2,3-Triazine | N/A | N/A | Data not readily available |
Antiviral Activity
The antiviral potential of triazine isomers has been demonstrated against a variety of DNA and RNA viruses.
1,3,5-Triazine derivatives have shown significant antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1). Certain C3-symmetrical trialkoxy-TAZ derivatives have exhibited high selectivity indices.[11] Other derivatives have been evaluated against Potato Virus Y (PVY).
1,2,4-Triazine analogues of cidofovir (B1669016) have demonstrated strong activity against a broad spectrum of DNA viruses, including adenoviruses, poxviruses, and herpesviruses.[12] However, some pyrazolo[4,3-e][2][4][7]triazine derivatives showed no significant antiviral effects in a broad-spectrum screening.[13]
1,2,3-Triazole derivatives, which share a similar nitrogen-rich heterocyclic structure, have shown antiviral activity against Chikungunya virus (CHIKV) with EC50 values in the low micromolar range.[14] Some[2][3][4]triazolo[4,5-d]pyrimidin-7(6H)-ones have also been identified as inhibitors of CHIKV replication.[15]
Table 3: Comparative Antiviral Activity (EC50 Values)
| Triazine Isomer | Derivative Example | Virus | EC50 (µM) | Reference |
| 1,3,5-Triazine | C3-symmetrical trialkoxy-TAZ (4bbb) | HSV-1 | IC50/EC50 = 256.6 | [11] |
| 1,2,4-Triazine | 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine (1) | DNA Viruses | Strong activity | [12] |
| 1,2,3-Triazole | 1,4-disubstituted-1,2,3-triazole (2) | Chikungunya virus (CHIKV) | 28.6 | [14] |
Signaling Pathways and Mechanisms of Action
The pharmacological effects of triazine isomers are often attributed to their interaction with specific cellular signaling pathways.
PI3K/Akt/mTOR Pathway Inhibition by 1,3,5-Triazines
A significant number of s-triazine derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Dual inhibitors of PI3K and mTOR containing the s-triazine scaffold are in clinical development.[16]
Caption: PI3K/Akt/mTOR pathway inhibition by 1,3,5-triazine derivatives.
Apoptosis Induction by 1,2,4-Triazines
Several 1,2,4-triazine derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some derivatives have been observed to up-regulate p53 and the Bax/Bcl-2 ratio, and increase caspase-3/7 levels, all of which are key events in the apoptotic cascade.[6]
Caption: Apoptosis induction by 1,2,4-triazine derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies for key experiments cited.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Addition: The triazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.
-
Incubation: The plate is incubated for a period of 24 to 72 hours.
-
MTT Addition: MTT solution is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Serial Dilutions: Two-fold serial dilutions of the triazine derivatives are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is the standard method for measuring the ability of an antiviral compound to inhibit the lytic cycle of a virus.
Workflow:
Caption: Workflow for the plaque reduction assay.
Detailed Steps:
-
Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Infection: The cells are infected with a known amount of virus in the presence of various concentrations of the triazine derivative.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: The number of plaques is counted, and the EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is determined.[3]
Conclusion
The comparative review of the pharmacological properties of triazine isomers underscores their significant and diverse therapeutic potential. Derivatives of 1,3,5-triazine and 1,2,4-triazine have been extensively investigated, leading to the identification of potent anticancer, antimicrobial, and antiviral agents. The 1,2,3-triazine isomer, while less studied, also holds promise and warrants further investigation. The ability of these compounds to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR and apoptotic pathways, provides a strong rationale for their continued development as targeted therapies. The detailed experimental protocols provided herein offer a foundation for future research aimed at elucidating the full therapeutic potential of this versatile class of heterocyclic compounds. Further exploration of structure-activity relationships and mechanisms of action will be crucial in designing next-generation triazine-based drugs with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase (COX) Activity Assay Kit (Luminometric) (ab139432) is not available | Abcam [abcam.com]
- 9. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of triazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Triazine Compounds: A Guide for Laboratory Professionals
A critical point of clarification: The term "triazane" refers to an unstable inorganic compound (N3H5) that is not typically handled in a standard laboratory setting as it cannot be isolated in its free base form. It is more likely that laboratory professionals will encounter "triazine" compounds, a class of organic heterocyclic molecules (C3H3N3) and their derivatives, which are widely used in research and development. This guide provides detailed disposal procedures for these more common triazine compounds.
The proper disposal of triazine-based chemicals is a critical component of laboratory safety and environmental responsibility. These compounds, often utilized as herbicides, resins, and in various chemical syntheses, must be managed as hazardous waste in accordance with stringent regulatory standards. Adherence to these procedures is essential for ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the triazine compound . The SDS provides crucial information regarding the material's hazards, handling precautions, and required personal protective equipment (PPE).
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical splash goggles, and a lab coat.[1] In situations where dust may be generated, respiratory protection may be necessary.
-
Ventilation: All handling and segregation of triazine waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Spill Management: In the event of a spill, the material should be carefully swept up or vacuumed to avoid generating dust.[2] The collected material should then be placed in a suitable, labeled container for disposal.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of triazine compounds is through a licensed hazardous waste disposal company.[2] These companies are equipped to handle and treat chemical waste in a manner that is safe for both human health and the environment.[2] The following steps outline the general procedure for preparing triazine waste for disposal:
-
Waste Classification: Identify the waste as hazardous. Triazine compounds, particularly those that are chlorinated, are classified as halogenated organic waste.[1] This classification is crucial as mixing halogenated and non-halogenated waste is often prohibited and can incur higher disposal costs.[1]
-
Segregation: Do not mix triazine waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
-
Containerization: Place the waste material in a clearly labeled, sealed, and compatible container.[2] The container should be leak-proof with a secure screw-top cap and specifically designated for the type of hazardous waste.
-
Labeling: The container label must include the full chemical name, the words "Hazardous Waste," and any other information required by your institution and local regulations.[2]
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within your laboratory.[1] The container should be placed within secondary containment to prevent the spread of material in case of a leak.[1]
-
Arrangement for Pickup: Once the container is nearly full, or has been stored for the maximum allowable time (often 90 days), contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for collection.[1]
Data Presentation
The following tables summarize key safety information and the operational workflow for the disposal of triazine compounds.
Table 1: Key Safety and Handling Information for Triazine Compounds
| Precaution | Specification | Source |
| Personal Protective Equipment | Chemical-resistant gloves, safety glasses/goggles, lab coat. Respiratory protection if dust is generated. | [1] |
| Handling Area | Well-ventilated area, preferably a chemical fume hood. | [1] |
| Spill Cleanup | Carefully sweep or vacuum to avoid dust; place in a labeled container for disposal. | [2] |
| Waste Classification | Hazardous Waste; potentially Halogenated Organic Waste if chlorinated. | [1] |
Table 2: Operational Workflow for Triazine Waste Disposal
| Step | Action | Details | Source |
| 1. Identification | Consult the Safety Data Sheet (SDS). | Determine the specific hazards and handling requirements. | [2] |
| 2. Segregation | Isolate triazine waste. | Do not mix with other waste streams unless permitted. | [2] |
| 3. Containerization | Use a designated, compatible container. | Ensure the container is leak-proof and has a secure lid. | [2] |
| 4. Labeling | Affix a "Hazardous Waste" label. | Include the full chemical name and other required information. | [2] |
| 5. Storage | Store in a Satellite Accumulation Area (SAA). | Use secondary containment. | [1] |
| 6. Disposal | Arrange for pickup by a licensed contractor. | Contact your institution's EHS department to schedule. | [1][2] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of triazine compounds.
Caption: Workflow for the proper disposal of triazine compounds.
References
Navigating the Uncharted Territory of Triazane: A Guide to Safe Handling Principles
I. Pre-Operational Hazard Analysis: The Cornerstone of Safety
Given the inherent instability of Triazane, a thorough pre-operational hazard analysis is not just recommended; it is an absolute necessity. This involves a multi-faceted approach to risk assessment long before any experimental work commences.
Key Considerations:
-
Literature Review: A deep dive into any existing literature on this compound or similarly energetic nitrogen hydrides is the first step. This should focus on understanding its known decomposition pathways, sensitivity to stimuli (e.g., heat, shock, light), and any documented handling procedures from the specialized research community.
-
Expert Consultation: Engage with inorganic chemists, high-energy materials specialists, and your institution's Environmental Health and Safety (EHS) department. Their expertise is invaluable in understanding the potential risks and designing appropriate safety protocols.
-
Worst-Case Scenario Planning: Identify potential failure modes and their consequences. This includes unplanned detonations, toxic gas release, and fire. Develop and document response plans for each scenario.
II. Personal Protective Equipment (PPE): A Multi-Layered Defense
For a substance as hazardous as this compound, a comprehensive PPE strategy is critical. The following table outlines a hypothetical minimum PPE ensemble based on general principles for handling highly reactive and toxic materials. This must be adapted based on your specific experimental setup and risk assessment.
| Scenario | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Synthesis & Handling | Chemical splash goggles and a face shield are mandatory.[1] | A flame-resistant lab coat, chemical-resistant apron, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber) are required.[2][3] | A supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) is essential.[2] |
| Small-Scale Transfer | Chemical splash goggles and a face shield.[1] | Flame-resistant lab coat and chemical-resistant gloves.[1] | Work must be conducted within a certified chemical fume hood with a NIOSH-approved respirator on standby.[1] |
| Spill/Emergency | Full-face shield over chemical splash goggles.[1] | Chemical-resistant, flame-retardant suit with appropriate footwear.[1] | A self-contained breathing apparatus (SCBA) is mandatory.[4] |
III. Experimental Protocol: A Hypothetical Framework for Safe Handling
The following is a generalized, hypothetical protocol for handling a highly unstable substance like this compound. This is not a substitute for a detailed, peer-reviewed, and institutionally approved experimental plan.
1. Preparation and Area Setup:
- Ensure the work area is free of incompatible materials, ignition sources, and unnecessary personnel.
- Verify that all safety equipment, including the fume hood, safety shower, eyewash station, and fire suppression system, is certified and operational.[5]
- Assemble and inspect all necessary PPE before entering the designated work area.
2. Inert Atmosphere Handling:
- All manipulations of this compound must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or a specialized reaction apparatus.
- The inert gas should be of high purity to prevent reactions with oxygen or moisture.
3. Temperature Control:
- Maintain the reaction and storage at the lowest possible temperature to minimize the risk of decomposition.
- Utilize a cryostat or a similar cooling system with redundant temperature monitoring.
4. Post-Experiment Decontamination:
- Any unreacted this compound must be quenched using a carefully selected and validated procedure.
- Decontaminate all glassware and equipment that came into contact with this compound before removing it from the controlled environment.
IV. Operational and Disposal Plans: A Workflow for Safety
The logical flow of operations when working with a high-hazard material like this compound is critical to maintaining a safe environment.
Caption: A logical workflow for the safe handling of high-hazard materials.
V. Disposal Plan: A Commitment to Environmental and Personal Safety
The disposal of this compound and any related waste is a critical final step that must be handled with the utmost care.
-
Waste Categorization: All materials contaminated with this compound must be treated as hazardous waste.[6]
-
Containerization: Use designated, sealed, and clearly labeled containers for all waste streams.[6] The label must include "Hazardous Waste" and the chemical name.[6]
-
Professional Disposal: The only acceptable method for the disposal of this compound waste is through a licensed hazardous waste disposal company.[6] Do not attempt to dispose of this material through standard laboratory waste channels.[6]
This document serves as a foundational guide to the principles of safely handling an exceptionally hazardous material like this compound. It is not a substitute for a thorough, expert-led risk assessment and detailed, approved experimental protocols. The safety of the researcher and the surrounding community is paramount and relies on a diligent and cautious approach.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
